Fmoc-L-alaninol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZCEJUGNDJXMH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physical and chemical properties of Fmoc-L-alaninol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-alaninol, a key derivative of the amino acid L-alanine, is a fundamental building block in modern peptide synthesis and a valuable component in the development of complex organic molecules. Its structure features the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine, which is critical for the stepwise and controlled assembly of amino acids into peptides via solid-phase peptide synthesis (SPPS). The primary alcohol functional group of the alaninol moiety offers a unique point for further chemical modification, making it a versatile tool in drug discovery, bioconjugation, and protein engineering.[1][2]
This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its role in key scientific workflows.
Core Properties of this compound
This compound is typically supplied as a stable, white to off-white powder, ensuring its reliability in various synthetic applications.[1][2][3] Its high purity, generally ≥ 99% as determined by HPLC, is crucial for the successful synthesis of complex and well-defined peptide sequences.[1][2]
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white powder | [1][2][3] |
| Melting Point | 120 - 157 °C | [1][2][3] |
| Optical Rotation | [α]D20 = -3 ± 2º (c=2 in MeOH) | [1][2] |
| Density | 1.210 ± 0.06 g/cm³ (Predicted) | [3][4] |
| Boiling Point | 503.9 ± 33.0 °C (Predicted) | [3][4] |
| Flash Point | 258.5 °C (Predicted) | [4] |
| Water Solubility | Soluble | [5] |
| Solubility | Soluble in DMF, DMSO, Methanol, Acetone | [4][6][7] |
Table 2: Molecular and Identification Data
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₉NO₃ | [1][8] |
| Molecular Weight | 297.35 g/mol | [3] |
| Exact Mass | 297.13649347 Da | [4] |
| CAS Number | 161529-13-1 | [1][8] |
| Synonyms | Fmoc-L-Ala-ol, (S)-2-(Fmoc-amino)-1-propanol | [1][8] |
Spectroscopic Data (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group's aromatic protons (typically between 7.3 and 7.9 ppm), the CH and CH₂ protons of the fluorenyl group (around 4.2-4.4 ppm), and signals corresponding to the alaninol backbone, including the CH, CH₂, and methyl (CH₃) protons.
-
¹³C NMR: The carbon NMR would display signals for the numerous aromatic carbons of the Fmoc group, the carbonyl carbon of the carbamate, and the three distinct carbons of the alaninol moiety (CH, CH₂OH, and CH₃).
-
IR Spectroscopy: The infrared spectrum should exhibit strong characteristic peaks. These would include N-H stretching from the carbamate, C-H stretching from the aromatic and aliphatic portions, a strong C=O stretching band from the carbamate group (typically around 1690-1720 cm⁻¹), and a broad O-H stretching band from the primary alcohol (around 3200-3600 cm⁻¹).
Stability and Storage
This compound should be stored in a dry, cool environment. Recommended storage temperatures range from 2-8°C to sealed storage at -15°C to prevent degradation.[1][3][4]
Logical and Experimental Workflows
The primary utility of this compound lies in its role as a protected amino alcohol for synthesis. The following diagrams illustrate its chemical origin and its application in the well-established Fmoc solid-phase peptide synthesis workflow.
Caption: Logical relationship for the synthesis of this compound.
Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in peptide synthesis.
Synthesis of this compound from L-Alaninol
This protocol describes the N-protection of L-alaninol using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
Materials:
-
L-Alaninol
-
Fmoc-OSu (1.0 - 1.2 equivalents)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
10% Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
In a flask, dissolve L-alaninol and a suitable base like sodium bicarbonate in a mixture of acetone and water.[4]
-
In a separate flask, dissolve Fmoc-OSu (1.0 to 1.2 equivalents per equivalent of amino alcohol) in acetone.
-
While stirring the L-alaninol solution vigorously at room temperature or in an ice bath, add the Fmoc-OSu solution dropwise.[4]
-
Allow the reaction mixture to stir overnight at room temperature.
-
Concentrate the mixture under reduced pressure to remove the acetone.
-
Extract the aqueous solution with a non-polar solvent like ether to remove any unreacted Fmoc-OSu.
-
Cool the remaining aqueous layer in an ice bath and acidify it to a pH of 2-3 using 10% HCl. A white precipitate of this compound should form.[9]
-
Filter the solid precipitate and wash it thoroughly with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/petroleum ether or ethyl acetate/hexane) to yield pure this compound.[9]
General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the key steps for incorporating an Fmoc-protected amino acid, such as this compound, onto a solid support to elongate a peptide chain.
Materials:
-
Peptide synthesis resin (e.g., Wang, Rink Amide) pre-loaded with the first amino acid.[10]
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% (v/v) piperidine in DMF.[11]
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling/Activation Reagent: e.g., HATU (3-5 equivalents)[11]
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[11]
-
Cleavage Cocktail: e.g., Reagent K (TFA/phenol/water/thioanisole/EDT).[11]
-
Dichloromethane (DCM)
Procedure:
Resin Swelling & Initial Deprotection:
-
Swell the peptide-resin in DMF in a reaction vessel for at least 30 minutes.[11]
-
Drain the DMF and perform the initial Fmoc deprotection by adding the 20% piperidine solution. Agitate for 5-10 minutes, drain, and repeat the treatment for another 5-10 minutes.[11]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[11]
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 eq.) and the activation reagent HATU (3-5 eq.) in DMF.[11]
-
Add the base DIPEA (6-10 eq.) to the vial to activate the amino acid.
-
Immediately add this activated amino acid solution to the deprotected peptide-resin in the reaction vessel.[11]
-
Agitate the mixture for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.[10]
-
Drain the coupling solution and wash the resin thoroughly with DMF.
Chain Elongation:
-
To add the next amino acid, repeat the Deprotection and Coupling steps with the desired Fmoc-amino acid.
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it thoroughly under vacuum.[11]
-
Add the cleavage cocktail (e.g., Reagent K) to the dried resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes any side-chain protecting groups.[10][11]
-
Filter the resin and collect the filtrate, which contains the final peptide product. The peptide can then be precipitated, purified (typically by HPLC), and characterized.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. echemi.com [echemi.com]
- 5. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]
- 6. Fmoc-Ala-OH Novabiochem 35661-39-3 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptide.com [peptide.com]
- 9. prepchem.com [prepchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Fmoc-L-alaninol: Properties, Synthesis, and Applications in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-alaninol is a pivotal amino alcohol derivative extensively utilized in the fields of peptide synthesis and drug discovery. Its strategic importance lies in the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine, which allows for the controlled and sequential assembly of amino acids into complex peptide chains. This guide provides an in-depth overview of this compound, detailing its chemical properties, synthesis protocols, and its central role in solid-phase peptide synthesis (SPPS).
Core Properties and Specifications
This compound is a white to off-white crystalline solid, appreciated for its stability under a range of reaction conditions, which enhances the reliability of synthetic processes.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 161529-13-1 |
| Molecular Formula | C₁₈H₁₉NO₃ |
| Molecular Weight | 297.35 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 120 °C |
| Storage Temperature | 2-8°C |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis, including the critical deprotection step.
Synthesis of this compound
This protocol describes a general method for the N-protection of amino alcohols, which can be specifically applied to the synthesis of this compound from L-alaninol.
Materials:
-
L-alaninol
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Acetone
-
Sodium Bicarbonate (NaHCO₃)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric Acid (HCl)
Procedure:
-
A solution of Fmoc-OSu (1.5 equivalents) is prepared in acetone.
-
In a separate flask, L-alaninol (1 equivalent) and sodium bicarbonate (5 equivalents) are dissolved in water.
-
The Fmoc-OSu solution is added dropwise to the stirred solution of L-alaninol and sodium bicarbonate.
-
The reaction mixture is stirred overnight at room temperature.
-
The mixture is then concentrated under reduced pressure to remove the acetone.
-
The remaining aqueous solution is extracted with dichloromethane to remove any unreacted Fmoc-OSu.
-
The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2 with 10% hydrochloric acid, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried to yield this compound.
Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
The removal of the Fmoc group is a crucial step in the iterative cycle of peptide chain elongation. This protocol outlines the standard procedure for Fmoc deprotection.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
Procedure:
-
The Fmoc-protected peptide-resin is swelled in DMF within a reaction vessel.
-
The DMF is drained, and the 20% piperidine in DMF solution is added to the resin.
-
The mixture is agitated for a specified period, typically ranging from 3 to 20 minutes, to effect the removal of the Fmoc group.
-
The deprotection solution is drained, and the resin is washed thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin, now with a free N-terminal amine, is ready for the next coupling step.
Core Applications and Methodologies
This compound is a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS), a dominant methodology for the chemical synthesis of peptides.[2] In this process, the Fmoc group provides temporary protection of the N-terminal amine of the growing peptide chain, which is anchored to a solid support (resin).
The cyclical nature of SPPS involves two key steps: the deprotection of the Fmoc group to liberate a free amine and the subsequent coupling of the next Fmoc-protected amino acid to this amine. The mild basic conditions required for Fmoc removal, typically using a solution of piperidine in DMF, ensure the stability of acid-labile side-chain protecting groups, a key advantage of the Fmoc strategy.
The incorporation of this compound allows for the introduction of an alaninol residue at a specific position within a peptide sequence. This can be instrumental in the design of peptide-based therapeutics, where modifications to the peptide backbone can enhance biological activity, stability, and pharmacokinetic properties.
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams, generated using the DOT language, depict the experimental workflow of Fmoc-based SPPS and the chemical mechanism of Fmoc deprotection.
Caption: Experimental workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
References
An In-depth Technical Guide to the Synthesis of Fmoc-L-alaninol from L-alaninol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of N-α-(9-Fluorenylmethoxycarbonyl)-L-alaninol (Fmoc-L-alaninol), a critical building block in peptide synthesis and drug discovery. The Fmoc protecting group provides a stable yet readily cleavable amine protection, essential for the stepwise construction of complex peptide chains and other advanced molecules. This document outlines the primary synthetic routes, detailed experimental protocols, and key quantitative data to support researchers in the efficient and reliable preparation of this important compound.
Introduction
This compound is an amino alcohol derivative where the amino group of L-alaninol is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is orthogonal to the acid-labile protecting groups often used for side chains, allowing for selective deprotection and elongation of peptide chains in solid-phase peptide synthesis (SPPS). The hydroxyl group of this compound can be further functionalized or utilized in the synthesis of peptidomimetics and other specialized chemical entities.
Synthetic Strategies
The synthesis of this compound from L-alaninol is a straightforward N-protection reaction. The primary methods involve the reaction of L-alaninol with an activated Fmoc derivative under basic conditions. The two most common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
-
Using 9-Fluorenylmethyl chloroformate (Fmoc-Cl): This is a highly reactive acyl chloride that rapidly reacts with the primary amine of L-alaninol. The reaction is typically carried out in a biphasic system or in an organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu): This reagent is a stable, crystalline solid that is less sensitive to moisture than Fmoc-Cl. The reaction with L-alaninol proceeds smoothly in the presence of a base, with the succinimide anion being a good leaving group.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound, derived from established protocols for the Fmoc protection of amino alcohols and related compounds.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Method A: Using Fmoc-Cl | Method B: Using Fmoc-OSu |
| Starting Material | L-Alaninol | L-Alaninol |
| Fmoc Reagent | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Molar Ratio (L-alaninol:Fmoc Reagent:Base) | 1 : 1 : 2.5 | 1 : 1.05 : 1.2 |
| Base | Sodium Carbonate (Na₂CO₃) | Sodium Bicarbonate (NaHCO₃) |
| Solvent System | Dioxane / 10% Aqueous Na₂CO₃ | Acetone / Water |
| Reaction Temperature | 0 °C to 5 °C | Room Temperature |
| Reaction Time | 16 hours | 12-24 hours |
| Reported Yield | High (typically >90%) | High (typically >90%) |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₈H₁₉NO₃[1] |
| Molecular Weight | 297.35 g/mol |
| Appearance | White to off-white powder[1] |
| Melting Point | 147-157 °C[1] |
| Solubility | Soluble in methanol, DMF, and other organic solvents |
| Storage Conditions | 0-8 °C[1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using both Fmoc-Cl and Fmoc-OSu.
Method A: Synthesis using 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
This protocol is adapted from a general and high-yielding procedure for the Fmoc protection of amino acids.[2]
Materials:
-
L-Alaninol
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
10% Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Dioxane
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Dissolution of L-alaninol: In a round-bottom flask, dissolve L-alaninol (1.0 equivalent) in a 10% aqueous sodium carbonate solution. Cool the solution in an ice bath.
-
Addition of Fmoc-Cl: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (1.0 equivalent) in dioxane.
-
Reaction: Add the Fmoc-Cl solution dropwise to the stirred L-alaninol solution over approximately 50 minutes, maintaining the temperature at 0 °C with an ice bath.
-
Stirring: Continue stirring the reaction mixture for 1 hour at 0 °C, and then for an additional 15 hours at 5 °C.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer twice with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
-
Drying and Concentration:
-
Wash the combined organic layers with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Slowly add petroleum ether until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in an ice bath to promote crystallization.
-
Collect the colorless crystals of this compound by filtration, wash with cold petroleum ether, and dry under vacuum.
-
Method B: Synthesis using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
This protocol is based on a general procedure for the N-Fmoc protection of amino alcohols.
Materials:
-
L-Alaninol
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetone
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric Acid (HCl)
Procedure:
-
Dissolution of L-alaninol and Base: In an Erlenmeyer flask, dissolve L-alaninol (1.0 equivalent) and sodium bicarbonate (1.2 equivalents) in a mixture of acetone and water.
-
Addition of Fmoc-OSu: In a separate flask, suspend or dissolve Fmoc-OSu (1.05 equivalents) in acetone (approximately 2.5-6 mL per mmol of Fmoc-OSu).
-
Reaction: Add the Fmoc-OSu solution dropwise to the briskly stirring L-alaninol solution.
-
Stirring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Extract the aqueous residue with dichloromethane to remove unreacted Fmoc-OSu and byproducts.
-
Cool the aqueous layer in an ice bath and acidify with 10% hydrochloric acid until a white precipitate forms.
-
-
Isolation and Purification:
-
Filter the white solid, wash it several times with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization as described in Method A.
-
Mandatory Visualizations
The following diagrams illustrate the chemical reaction and the general experimental workflow for the synthesis of this compound.
Caption: Chemical reaction for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound from L-alaninol is a robust and high-yielding process that can be readily achieved in a standard laboratory setting. The choice between Fmoc-Cl and Fmoc-OSu will depend on the specific requirements of the researcher, including considerations of reagent handling and reaction conditions. The detailed protocols and quantitative data provided in this guide are intended to enable researchers, scientists, and drug development professionals to confidently and efficiently produce this valuable synthetic building block for their research and development endeavors.
References
The Chemistry of Fmoc-L-alaninol: A Technical Guide to Its Synthesis and Protection Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)propan-1-ol, commonly known as Fmoc-L-alaninol, is a pivotal building block in the synthesis of complex peptides and pharmaceutical compounds.[1][2][3] The strategic placement of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine functionality of L-alaninol allows for precise control during multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[4][5] This guide provides an in-depth exploration of the synthesis of this compound, focusing on the underlying reaction mechanism, detailed experimental protocols, and key analytical data.
Core Mechanism of Fmoc Protection
The protection of the primary amine of L-alaninol with the Fmoc group is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-reagent. This is typically carried out using either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[6][7] The base is crucial as it deprotonates the ammonium salt formed after the initial nucleophilic attack, neutralizing the generated acid and driving the reaction to completion.[6]
A key advantage of the Fmoc group is its base-lability, allowing for its removal under mild conditions that do not affect other acid-labile protecting groups, a concept central to orthogonal protection strategies in peptide synthesis.[8]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a representative synthesis of a similar Fmoc-protected amino acid, Fmoc-L-alanine, to provide an expected yield.
| Parameter | Value | Reference(s) |
| This compound Properties | ||
| Molecular Formula | C₁₈H₁₉NO₃ | [3] |
| Molecular Weight | 297.3 g/mol | [3] |
| Melting Point | 147-157 °C | [3] |
| Optical Rotation [α]D²⁰ | -3 ± 2º (c=2 in MeOH) | [3] |
| Purity (HPLC) | ≥ 99% | [3] |
| Representative Reaction Yield | ||
| Product | Fmoc-L-alanine | [9] |
| Yield | 90.2% | [9] |
Experimental Protocols
Two common protocols for the synthesis of this compound are detailed below, utilizing either Fmoc-Cl or Fmoc-OSu.
Protocol 1: Fmoc Protection using Fmoc-Cl
This protocol is adapted from a general procedure for the Fmoc protection of amino acids.[9]
Materials:
-
L-alaninol
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Ethyl acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
Dissolution: Dissolve L-alaninol (1 equivalent) in a 10% aqueous solution of sodium carbonate.
-
Reaction: Cool the solution in an ice bath. To this, add a solution of Fmoc-Cl (1 equivalent) in dioxane dropwise with vigorous stirring over approximately 50 minutes.
-
Stirring: Continue stirring the reaction mixture at 0°C for 1 hour and then at 5°C for 15 hours.
-
Work-up:
-
Pour the reaction mixture into a large volume of water and extract with diethyl ether twice to remove impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated HCl, which will cause the this compound to precipitate as a white solid.
-
Extract the product into ethyl acetate (3 times).
-
Wash the combined organic layers with water.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
To the resulting residue, add a mixture of ether and petroleum ether to induce crystallization.
-
Collect the colorless crystals of this compound by filtration. Further recrystallization from a suitable solvent system like methanol-petroleum ether can be performed to achieve higher purity.[9]
-
Protocol 2: Fmoc Protection using Fmoc-OSu
This protocol is based on a general method for the synthesis of Fmoc-protected amino acids using Fmoc-OSu, which is often preferred due to its stability and ease of handling compared to Fmoc-Cl.[10]
Materials:
-
L-alaninol
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Ethyl acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-alaninol (1 equivalent) in a 1:1 (v/v) mixture of water and dioxane.
-
Addition of Reagents: To the stirred solution, add sodium carbonate (approximately 5 equivalents) followed by Fmoc-OSu (approximately 1.5 equivalents).
-
Reaction: Stir the mixture at room temperature for 18 hours.
-
Work-up:
-
Filter the reaction mixture.
-
Extract the filtrate with diethyl ether (3 times) to remove unreacted Fmoc-OSu and other impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization as described in Protocol 1 or by column chromatography on silica gel.
Mandatory Visualizations
Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. Automated Peptide Synthesizers [peptidemachines.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. prepchem.com [prepchem.com]
- 10. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to High-Purity Fmoc-L-alaninol for Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available high-purity (9-fluorenylmethoxycarbonyl)-L-alaninol (Fmoc-L-alaninol). This compound is a critical building block in solid-phase peptide synthesis (SPPS) and a valuable intermediate in the development of novel therapeutics. This document serves as a resource for selecting high-quality commercial suppliers, understanding key quality control parameters, and implementing its use in experimental workflows.
Commercial Suppliers and Specifications
The selection of a reputable supplier for this compound is paramount to ensure the success of research and development activities. High purity is crucial as impurities can lead to side reactions, difficult purification of the final product, and unreliable experimental outcomes. Below is a summary of commercially available high-purity this compound from various suppliers. While suppliers guarantee a minimum purity, it is best practice to request a lot-specific Certificate of Analysis (CoA) for detailed quantitative data.
| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method | Molecular Formula | Molecular Weight ( g/mol ) |
| Chem-Impex | This compound | 161529-13-1 | ≥ 99% | HPLC | C₁₈H₁₉NO₃ | 297.3 |
| Aapptec | Fmoc-Alaninol | 161529-13-1 | Lot-specific (CoA available) | Not specified | C₁₈H₁₉NO₃ | 297.3 |
| Sigma-Aldrich (Novabiochem®) | Fmoc-Ala-OH | 35661-39-3 | ≥99.0% | HPLC | C₁₈H₁₇NO₄ | 311.33 |
| Splendid Labs | This compound | 161529-13-1 | Not specified | Not specified | C₁₈H₁₉NO₃ | 297.35 |
| Kilobio | Fmoc-L-Alanine | 35661-39-3 | ≥98% (customizable) | HPLC, NMR, MS | C₁₈H₁₇NO₄ | 311.33 |
*Note: Data for Fmoc-L-alanine (Fmoc-Ala-OH) is included for comparative purposes as it is a closely related and commonly used building block from the same suppliers, and detailed specifications for this compound were not always available. Researchers should always confirm the specifications for this compound directly with the supplier.
Quality Control and Impurity Profile
Ensuring the purity of this compound is critical for its successful application. The primary analytical method for purity assessment is High-Performance Liquid Chromatography (HPLC). Key quality parameters to consider include:
-
Chemical Purity: Typically expected to be ≥98%, with many suppliers offering ≥99% purity.[1]
-
Enantiomeric Purity: The presence of the D-enantiomer can lead to the incorporation of the incorrect stereoisomer in the peptide chain, potentially affecting its biological activity. Chiral HPLC is used to determine the enantiomeric excess (ee), which should ideally be >99.8%.[2][3]
-
Common Impurities:
-
Free L-alaninol: Incomplete reaction during the Fmoc protection step can leave residual starting material.
-
Dipeptides: Self-condensation of the amino alcohol can lead to the formation of Fmoc-L-alaninyl-L-alaninol.
-
Residual Solvents and Reagents: Trace amounts of solvents (e.g., ethyl acetate) and reagents used in the synthesis and purification process.
-
Water Content: Fmoc-protected amino acids can be hygroscopic, and water content should be minimal.[1]
-
Experimental Protocols
Quality Control: HPLC Purity Analysis of this compound
This protocol provides a general method for determining the chemical purity of this compound using reverse-phase HPLC (RP-HPLC).
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the compound and any impurities. For example:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Analysis: Inject the prepared sample into the HPLC system. The purity is determined by calculating the percentage of the main peak area relative to the total peak area of all peaks in the chromatogram.
Application: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating this compound into a peptide chain using manual Fmoc-based SPPS.
Materials:
-
Solid-phase synthesis vessel
-
Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the deprotection step for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (DIPEA, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step can be repeated.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using preparative RP-HPLC.
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using this compound.
References
Solubility of Fmoc-L-alaninol in DMF and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-L-alaninol (Fmoc-L-alaninol), a key building block in peptide synthesis and drug discovery. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide offers insights based on the known solubility of structurally similar Fmoc-protected amino acids and provides a detailed protocol for determining its solubility experimentally.
Understanding the Solubility of Fmoc-Protected Amino Alcohols
This compound is a hydrophobic molecule due to the presence of the large, aromatic fluorenylmethoxycarbonyl (Fmoc) protecting group. Its solubility is a critical parameter in synthetic applications, particularly in solution-phase peptide couplings and for the preparation of stock solutions for solid-phase peptide synthesis (SPPS). The choice of solvent can significantly impact reaction kinetics, purity, and yield.
Polar aprotic solvents are generally the most effective for dissolving Fmoc-protected amino acids and their derivatives.[1] These include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). Chlorinated solvents such as Dichloromethane (DCM) are also commonly used, although their use is increasingly being replaced by greener alternatives.[1][2]
Qualitative and Analogous Solubility Data
Direct, quantitative solubility values for this compound are sparse. However, data for the closely related Fmoc-amino acids can provide valuable guidance. It is important to note that the replacement of the carboxylic acid group in an amino acid with a hydroxyl group in an amino alcohol can influence solubility, but the general trends in suitable solvents are expected to be similar.
A summary of available qualitative and analogous quantitative solubility data for similar compounds is presented below.
| Compound | Solvent | Temperature (°C) | Solubility | Data Type | Source |
| Fmoc-L-amino acids (general) | 2-Methyltetrahydrofuran (2-MeTHF) | Room Temperature | > 0.2 M (for most) | Quantitative | [1] |
| Fmoc-Asn(Trt)-OH | 2-Methyltetrahydrofuran (2-MeTHF) | Room Temperature | ~ 0.1 M | Quantitative | [1] |
| Fmoc-Thr-OH | DMF | Not Specified | "excellent solubility" | Qualitative | [3] |
| Fmoc-Thr-OH | DMF | Not Specified | ~250 mM | Estimated | [3] |
| Fmoc-Thr(tBu)-OH | DMSO | Not Specified | 100 mg/mL (251.60 mM) | Quantitative | [3] |
This table is compiled from various sources and is intended for comparative purposes. The solubility of this compound may differ.
Based on the general behavior of Fmoc-protected compounds, it is anticipated that this compound will exhibit good solubility in DMF and DMSO. Solvents like Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc) may also be suitable, particularly for less polar derivatives.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of a solid compound in a given solvent.
Objective:
To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent(s) (e.g., DMF, DMSO, DCM, THF, Ethyl Acetate), HPLC grade
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and appropriate glassware for standard preparation
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a microcentrifuge tube. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Pipette a known volume of the selected solvent into the tube.
-
Seal the tube tightly to prevent solvent evaporation.
-
Agitate the mixture using a vortex mixer for 1-2 minutes to facilitate initial dissolution.
-
Place the tube in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.
-
-
Separation of the Saturated Solution:
-
After equilibration, visually confirm the presence of undissolved solid at the bottom of the tube.
-
Centrifuge the tube at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.[4]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a known volume of the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against concentration.
-
Inject the diluted sample of the saturated solution.
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units, such as g/L or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific quantitative data on the solubility of this compound remains to be extensively published, a strong foundation for its handling and application can be built upon the known properties of other Fmoc-protected amino acids. It is highly probable that this compound is readily soluble in common polar aprotic solvents such as DMF and DMSO. For applications requiring precise concentration knowledge, the experimental protocol provided in this guide offers a robust method for determining its solubility in any solvent of interest. This information is crucial for optimizing reaction conditions, ensuring reproducibility, and advancing research and development in peptide science and drug discovery.
References
Stability and storage conditions for Fmoc-L-alaninol
An In-depth Technical Guide to the Stability and Storage of Fmoc-L-alaninol
For researchers, scientists, and drug development professionals, ensuring the integrity of starting materials is paramount to reproducible and successful outcomes. This compound, a key building block in peptide synthesis and the development of chiral intermediates, requires careful handling and storage to prevent degradation and maintain its high purity. This technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound.
Core Stability Profile
This compound is generally considered stable under a variety of reaction conditions, which contributes to its utility in multi-step synthetic processes.[1] However, the fluorenylmethoxycarbonyl (Fmoc) protecting group can be susceptible to cleavage under certain conditions, and the compound itself can be sensitive to environmental factors. While specific quantitative stability data for this compound is not extensively published, information from closely related Fmoc-protected amino acids, such as Fmoc-L-alanine, provides valuable insights into its handling.
Key Factors Influencing Stability:
-
Moisture: this compound is moisture-sensitive.[2][3] Hydrolysis can lead to the degradation of the compound. Therefore, it is crucial to handle it in a dry environment and store it with a desiccant.
-
Base-catalyzed Degradation: The Fmoc group is notoriously labile to basic conditions. The primary degradation pathway involves the cleavage of the Fmoc group in the presence of a base. Even trace amounts of free amino acids can promote the autocatalytic cleavage of the Fmoc group during storage, impacting the reagent's stability.[4]
-
Temperature: Elevated temperatures can accelerate degradation. Recommended storage temperatures are consistently in the refrigerated to frozen range to minimize decomposition over time.
-
Light: While not explicitly stated for this compound, light-sensitive impurities or the compound itself could be a concern. As a general good practice for complex organic molecules, protection from light is recommended.
Recommended Storage Conditions
Proper storage is critical for maintaining the purity and stability of this compound. The following table summarizes the recommended long-term and short-term storage conditions based on supplier data and information from related compounds.
| Parameter | Long-Term Storage | Short-Term Storage |
| Temperature | -20°C[2][3][5] or -15°C[6] | 0-8°C[1] |
| Atmosphere | Inert atmosphere (e.g., Argon)[2][5] | Dry atmosphere |
| Container | Airtight, light-resistant vials[2][5] | Tightly sealed container |
| Other | Store in a desiccator to prevent moisture absorption[2][3][5] | Protect from moisture |
Handling and Safety Precautions
Due to its potential for irritation and its sensitivity, proper personal protective equipment (PPE) and handling procedures are essential.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact.[2][5]
-
Eye Protection: Safety goggles are necessary to protect the eyes from airborne particles.[5]
-
Lab Coat: A lab coat should be worn to protect clothing from spills.[5]
-
Respiratory Protection: When handling the powder in poorly ventilated areas, a respirator is required.[5]
Handling Procedures:
-
Work in a well-ventilated area or a fume hood to minimize inhalation risks.[2][5]
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area with water for 15 minutes.[5]
-
Use dry solvents and tools to prevent hydrolysis, as the compound is moisture-sensitive.[2]
-
In case of a spill, absorb the material with an inert substance like vermiculite and dispose of it as hazardous waste according to local regulations.[2]
Potential Degradation Pathway
The primary degradation pathway for this compound is the base-catalyzed cleavage of the Fmoc protecting group. This reaction proceeds via an E1cB (Elimination Unimolecular Conjugate Base) mechanism. A base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amino alcohol.
Caption: Proposed degradation pathway of this compound via base-catalyzed cleavage of the Fmoc group.
Experimental Protocol: Stability Testing of this compound
The following is a general protocol for assessing the stability of this compound under various stress conditions.
1. Objective: To evaluate the stability of this compound under conditions of elevated temperature, high humidity, and light exposure.
2. Materials:
-
This compound (high purity, ≥99%)[1]
-
HPLC grade acetonitrile, water, and methanol
-
Formic acid (or other suitable mobile phase modifier)
-
Class A volumetric flasks and pipettes
-
HPLC vials
-
Stability chambers (temperature/humidity controlled)
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
3. Experimental Workflow:
Caption: General workflow for the stability testing of this compound.
4. Methodology:
-
Sample Preparation:
-
Accurately weigh this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into HPLC vials for each stress condition and time point.
-
-
Stress Conditions:
-
Thermal Stability: Place vials in a stability chamber at elevated temperatures (e.g., 40°C and 60°C).
-
Humidity Stability: Place vials in a stability chamber at a controlled temperature and high relative humidity (e.g., 25°C/75% RH).
-
Photostability: Expose vials to a light source as per ICH Q1B guidelines, alongside a dark control.
-
-
Time Points:
-
Analyze samples at initial time (t=0) and at subsequent time points (e.g., 1 week, 2 weeks, 4 weeks).
-
-
HPLC Analysis:
-
Column: Use a suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) is typically effective.
-
Detection: Monitor the eluent at a wavelength where the Fmoc group has strong absorbance (around 265 nm).
-
Quantification: Determine the percentage of remaining this compound by comparing the peak area at each time point to the t=0 sample. Identify and quantify any significant degradation products.
-
5. Data Presentation:
The results of the stability study should be presented in a clear, tabular format, allowing for easy comparison of the degradation under different conditions.
| Stress Condition | Time Point | % this compound Remaining | Appearance of Degradation Products (% Area) |
| Control (-20°C) | 0 | 100 | - |
| 4 weeks | >99.9 | <0.1 | |
| 40°C | 1 week | ||
| 2 weeks | |||
| 4 weeks | |||
| 60°C | 1 week | ||
| 2 weeks | |||
| 4 weeks | |||
| 25°C / 75% RH | 1 week | ||
| 2 weeks | |||
| 4 weeks | |||
| Photostability | 1.2 million lux hours |
This comprehensive approach to stability testing will provide valuable data on the degradation profile of this compound, informing its proper storage, handling, and shelf-life determination.
References
An In-depth Technical Guide to Fmoc-L-alaninol in Solid-Phase Peptide Synthesis
Abstract: This guide provides a comprehensive technical overview of Fmoc-L-alaninol, a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the generation of peptide C-terminal alcohols. Peptide alcohols are important compounds in drug discovery and development.[1][2][3] This document details the physicochemical properties of this compound, provides in-depth experimental protocols for its application, and presents quantitative data regarding synthesis outcomes. It is intended for researchers, chemists, and professionals in the field of peptide chemistry and drug development.
Introduction to this compound
This compound, chemically known as (S)-2-(Fmoc-amino)-1-propanol, is a derivative of the amino acid L-alanine where the carboxylic acid group is reduced to a primary alcohol.[3] The amine group is protected by the fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group central to one of the most common strategies in solid-phase peptide synthesis.[1][4] This structure makes this compound an essential reagent for the synthesis of peptides with a C-terminal alcohol, a modification that can significantly impact the biological activity and pharmacokinetic properties of a peptide. The Fmoc group provides stable protection during peptide chain elongation under acidic or neutral conditions and can be efficiently removed with a mild base, typically a solution of piperidine in a polar aprotic solvent.[4][5]
Physicochemical Properties
This compound is a white to off-white powder that is stable under recommended storage conditions (0-8 °C).[1] Its key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 161529-13-1 | [1] |
| Molecular Formula | C18H19NO3 | [1] |
| Molecular Weight | 297.3 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 147-157 °C | [1] |
| Purity (HPLC) | ≥ 98-99% | [1][6] |
| Optical Rotation | [a]D20 = -3 ± 2º (c=2 in MeOH) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Core Application: Synthesis of C-Terminal Peptide Alcohols
The primary application of this compound in SPPS is to serve as the starting point for synthesizing peptides that terminate with an alcohol instead of a carboxylic acid or amide. This is achieved by first anchoring the this compound to a suitable solid support (resin) through its hydroxyl group. Subsequent cycles of deprotection and coupling of standard Fmoc-protected amino acids allow for the elongation of the peptide chain from the N-terminus of the alaninol residue.
The general workflow involves:
-
Resin Selection and Functionalization : A resin with a suitable linker, such as 2-chlorotrityl chloride resin, is used. The hydroxyl group of this compound is attached to this linker.
-
Peptide Chain Elongation : Standard Fmoc-SPPS cycles are performed. This involves the deprotection of the Fmoc group from the N-terminus and subsequent coupling of the next Fmoc-protected amino acid.
-
Cleavage and Deprotection : Once the desired peptide sequence is assembled, the peptide alcohol is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).[2][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chempep.com [chempep.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Applications of Fmoc-L-alaninol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-L-alaninol is a pivotal chiral building block in modern medicinal chemistry, primarily valued for its role in the synthesis of C-terminally modified peptides and peptidomimetics. Its unique structure, combining a stable Fmoc-protected amine and a primary alcohol, allows for selective chemical transformations, most notably the oxidation of the alcohol to a reactive aldehyde. This functionality has been extensively exploited to create potent peptide aldehyde inhibitors targeting various classes of proteases, which are implicated in a multitude of diseases including cancer, viral infections, and inflammatory disorders. This technical guide provides an in-depth exploration of this compound's core applications, detailing synthetic protocols, presenting quantitative biological data for analogous compounds, and visualizing the key synthetic and signaling pathways involved.
Core Application: this compound as a Precursor to Peptide Aldehyde Protease Inhibitors
The primary application of this compound in drug discovery is its use as a starting material for the synthesis of peptide aldehydes. The terminal aldehyde group is a highly effective "warhead" that can form a reversible covalent bond with the catalytic serine or cysteine residues in the active site of a protease, leading to potent inhibition.[1]
2.1 Mechanism of Action: Proteasome Inhibition
A prominent target for peptide aldehyde inhibitors is the 26S proteasome, a multi-catalytic protease complex responsible for degrading ubiquitinated proteins.[2] The proteasome plays a critical role in regulating cellular processes such as cell cycle progression, apoptosis, and signal transduction.[3] In many cancers, the proteasome is overactive, contributing to the degradation of tumor suppressor proteins. Peptide aldehyde inhibitors, such as those derived from this compound, can block the chymotrypsin-like (CT-L) activity of the proteasome's β5 subunit, leading to the accumulation of pro-apoptotic proteins and cell cycle arrest, ultimately inducing cancer cell death.[4][5]
One of the most well-studied downstream effects of proteasome inhibition is the modulation of the Nuclear Factor-κB (NF-κB) signaling pathway.[6] By preventing the degradation of the inhibitor protein IκBα, proteasome inhibitors sequester the NF-κB transcription factor in the cytoplasm, blocking the expression of pro-survival and pro-inflammatory genes.[5][7]
Data Presentation: Biological Activity of Representative Peptide Aldehyde Inhibitors
| Compound ID | Structure | Target | IC50 (μM) | Reference |
| MG132 | Cbz-Leu-Leu-Leucinal | 20S Proteasome (ChT-L) | 0.28 | [2] |
| 3c | Cbz-Glu(OtBu)-Phe-Leucinal | 20S Proteasome (ChT-L) | 0.028 | [2] |
| 3d | Cbz-Glu(OtBu)-Leu-Leucinal | 20S Proteasome (ChT-L) | 0.089 | [2] |
| 3o | Boc-Ser(OBzl)-Leu-Leucinal | 20S Proteasome (ChT-L) | 0.050 | [2] |
Experimental Protocols
The synthesis of a peptide aldehyde using this compound involves two key stages: the oxidation of the alcohol to an aldehyde and the subsequent elongation of the peptide chain using solid-phase peptide synthesis (SPPS).
4.1 Protocol 1: Oxidation of this compound to Fmoc-L-alaninal
This protocol details the oxidation of the primary alcohol of this compound to the corresponding aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.[7]
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate pentahydrate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add Dess-Martin periodinane (2.2 equivalents) to the solution.
-
Add a catalytic amount of water (e.g., 2.0 equivalents) to accelerate the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a saturated sodium bicarbonate solution containing an excess of sodium thiosulfate pentahydrate. Stir vigorously for 30 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Fmoc-L-alaninal as a white solid. The product can be used in the next step without further purification. A near-quantitative yield is expected.[7]
4.2 Protocol 2: Solid-Phase Synthesis of a Tripeptide Aldehyde (e.g., X-Y-Alaninal)
This protocol describes a standard manual Fmoc-based solid-phase peptide synthesis (SPPS) cycle to synthesize a tripeptide aldehyde, incorporating the Fmoc-L-alaninal from Protocol 4.1. This example uses Rink Amide resin to generate a C-terminal amide upon cleavage, which is common for peptide inhibitors. The aldehyde is typically protected during synthesis, for example, as an acetal, and deprotected during the final cleavage step. For simplicity, this protocol outlines the core peptide elongation.
Materials:
-
Rink Amide resin
-
Fmoc-L-alaninal (from Protocol 4.1, appropriately protected if necessary)
-
Fmoc-protected amino acids (Fmoc-Y-OH, Fmoc-X-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the Rink Amide resin in the synthesis vessel and swell in DMF for at least 30 minutes. Drain the DMF.
-
First Amino Acid Coupling (Fmoc-L-alaninal):
-
Activation: In a separate vial, dissolve Fmoc-L-alaninal (3 equivalents relative to resin loading), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activation solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).
-
-
Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes and drain.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
-
Second Amino Acid Coupling (Fmoc-Y-OH):
-
Repeat the activation and coupling steps as described in step 2, using Fmoc-Y-OH.
-
Wash the resin as described.
-
-
Fmoc Deprotection: Repeat step 3.
-
Third Amino Acid Coupling (Fmoc-X-OH):
-
Repeat the activation and coupling steps as described in step 2, using Fmoc-X-OH.
-
Wash the resin as described.
-
-
Final Fmoc Deprotection: Repeat step 3.
-
N-terminal Capping (Optional but Recommended): Acetylate the N-terminus by reacting the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide aldehyde.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide aldehyde using reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the final product by mass spectrometry.
Mandatory Visualizations
5.1 Synthetic Workflow Diagram
References
- 1. dokumen.pub [dokumen.pub]
- 2. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanisms of acquired proteasome inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-L-Alaninol: A Comprehensive Technical Guide for the Synthesis of Peptide Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-alaninol is a pivotal building block in modern peptide chemistry, particularly in the synthesis of peptide alcohols. These modified peptides, where the C-terminal carboxylic acid is replaced by a primary alcohol, exhibit unique biological activities and pharmacological properties, making them valuable targets in drug discovery and development. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. This guide provides an in-depth overview of the properties of this compound, detailed experimental protocols for its use in the synthesis of peptide alcohols, and a summary of relevant analytical data.
Properties of this compound
This compound is a white to off-white powder that is stable under standard laboratory conditions.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 161529-13-1 | [1][2] |
| Molecular Formula | C₁₈H₁₉NO₃ | [1][2] |
| Molecular Weight | 297.3 g/mol | [1][2] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 147-157 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1][2] |
| Optical Rotation | [α]D²⁰ = -3 ± 2º (c=2 in MeOH) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of Peptide Alcohols using this compound: A Step-by-Step Approach
The synthesis of peptide alcohols using this compound as the C-terminal starting material is a multi-step process that leverages the principles of solid-phase peptide synthesis. The general workflow involves the synthesis of the this compound building block, its attachment to a suitable solid support, the sequential addition of amino acids to elongate the peptide chain, and finally, cleavage and deprotection of the desired peptide alcohol.
Diagram: Overall Workflow for Peptide Alcohol Synthesis
Caption: General workflow for the synthesis of peptide alcohols.
Experimental Protocols
Synthesis of this compound
This protocol describes the protection of the amino group of L-alaninol with the Fmoc group.
Materials:
-
L-alaninol
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or an organic base (e.g., DIPEA)
-
Acetone and water or Dioxane and water
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-alaninol in a suitable solvent mixture, such as aqueous acetone or aqueous dioxane, containing a base like sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl in acetone or dioxane.
-
Slowly add the Fmoc-reagent solution to the L-alaninol solution at 0°C with constant stirring.
-
Allow the reaction to proceed at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with dilute HCl to precipitate the product.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Attachment of this compound to a Solid Support
The choice of resin is critical for the successful synthesis of peptide alcohols. 2-Chlorotrityl chloride (2-CTC) resin is commonly used as it allows for mild cleavage conditions that preserve the final alcohol functionality.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Swell the 2-CTC resin in anhydrous DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve this compound (1.5-2.0 equivalents relative to the resin loading capacity) and DIPEA (2.0 equivalents) in anhydrous DCM.
-
Add the this compound/DIPEA solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v) and agitate for 30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM, DMF, and finally DCM again.
-
Dry the resin under vacuum.
-
Determine the loading of this compound on the resin using a spectrophotometric method by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small sample.
Diagram: Attachment of this compound to 2-CTC Resin
Caption: Attachment of this compound to 2-CTC resin.
Solid-Phase Peptide Synthesis (SPPS) Cycle
The elongation of the peptide chain is achieved through repetitive cycles of Fmoc deprotection and amino acid coupling.
a) Fmoc Deprotection:
-
Swell the this compound-loaded resin in N,N-dimethylformamide (DMF).
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.
b) Amino Acid Coupling:
-
In a separate vessel, activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Wash the resin thoroughly with DMF.
Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
Cleavage and Deprotection
The final step is to cleave the peptide alcohol from the resin and remove any side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically TFA/TIS/water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude peptide alcohol.
-
Precipitate the peptide alcohol by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide alcohol under vacuum.
Characterization and Data Presentation
The purity and identity of the synthesized peptide alcohol are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). While specific, detailed characterization data for a wide range of peptide alcohols derived from this compound is not extensively available in the public domain, the following tables provide an example of how such data would be presented for a hypothetical dipeptide alcohol, Fmoc-Val-Ala-ol.
Table 1: HPLC and Mass Spectrometry Data for a Hypothetical Fmoc-Dipeptide Alcohol
| Compound | Molecular Formula | Calculated Mass (Da) | Observed Mass [M+H]⁺ (Da) | HPLC Purity (%) |
| Fmoc-Val-Ala-ol | C₂₃H₂₈N₂O₄ | 424.5 | 425.2 | >95 |
Table 2: Hypothetical ¹H NMR Data for Fmoc-Val-Ala-ol
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Fmoc-H | 7.8-7.3 | m | - | 8H |
| NH (Val) | 6.8 | d | 8.0 | 1H |
| NH (Ala) | 5.1 | d | 7.5 | 1H |
| Fmoc-CH | 4.4 | t | 6.5 | 1H |
| Fmoc-CH₂ | 4.2 | d | 6.5 | 2H |
| α-H (Ala) | 4.0 | m | - | 1H |
| α-H (Val) | 3.8 | m | - | 1H |
| CH₂OH (Ala) | 3.5 | m | - | 2H |
| β-H (Val) | 2.1 | m | - | 1H |
| γ-CH₃ (Val) | 0.9 | d | 6.8 | 6H |
| β-CH₃ (Ala) | 1.2 | d | 7.0 | 3H |
Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific peptide alcohol synthesized and the analytical conditions used.
Conclusion
This compound is an indispensable reagent for the synthesis of peptide alcohols, offering a reliable and efficient means of incorporating a C-terminal alcohol functionality into peptide chains. The protocols outlined in this guide provide a robust framework for researchers in peptide chemistry and drug development to synthesize these valuable molecules. The use of standard Fmoc-SPPS techniques, coupled with appropriate analytical characterization, enables the production of high-purity peptide alcohols for a wide range of scientific applications.
References
Key differences between Fmoc-L-alaninol and Fmoc-L-alanine
An In-Depth Technical Guide to the Core Differences Between Fmoc-L-alaninol and Fmoc-L-alanine
For researchers, scientists, and drug development professionals, the precise selection of building blocks is paramount to synthetic success. While structurally similar, this compound and Fmoc-L-alanine possess a fundamental chemical distinction that dictates their reactivity, applications, and strategic use in synthesis. This guide elucidates these core differences, providing the technical data and procedural knowledge necessary for informed decision-making in complex synthetic workflows.
Core Structural and Functional Distinction
The primary difference lies in the functional group at the C-terminus. Fmoc-L-alanine is a standard N-protected amino acid featuring a carboxylic acid (-COOH) group. This group is the site of activation for forming peptide bonds in Solid-Phase Peptide Synthesis (SPPS). In contrast, This compound is an N-protected amino alcohol where the carboxylic acid has been reduced to a primary alcohol or hydroxyl (-CH₂OH) group.[1][2][3] This seemingly minor change fundamentally alters the molecule's role in synthesis; it can no longer form a peptide bond via its C-terminus under standard coupling conditions and is instead used to terminate a peptide chain with an alcohol, or as a chiral building block in other synthetic contexts.
Caption: Chemical structures of Fmoc-L-alanine and this compound.
Physicochemical Properties
The structural difference directly impacts the physicochemical properties of the two compounds. The presence of the polar carboxylic acid group in Fmoc-L-alanine generally leads to a slightly higher melting point and different solubility characteristics compared to the alcohol group in this compound.
| Property | This compound | Fmoc-L-alanine |
| Synonyms | Fmoc-L-Ala-ol, (S)-2-(Fmoc-amino)-1-propanol[1][4] | Fmoc-Ala-OH, N-(9-Fluorenylmethoxycarbonyl)-L-alanine[5][6] |
| CAS Number | 161529-13-1[4] | 35661-39-3[5][7] |
| Molecular Formula | C₁₈H₁₉NO₃[4][8] | C₁₈H₁₇NO₄[5][7] |
| Molecular Weight | 297.35 g/mol [8][9] | 311.33 g/mol [5][7] |
| Appearance | White to off-white powder[4][8] | White to light yellow crystal powder[5] |
| Melting Point | 147-157 °C[4] | 147-153 °C[5][7] |
| Solubility | Soluble in Methanol[4]. | Soluble in water, DMSO (Slightly), DMF (Sparingly)[5][7]. |
| Optical Rotation | [α]D²⁰ = -3 ± 2º (c=2 in MeOH)[4] | [α]D²⁰ = -19º (c=1 in DMF)[5] |
Role and Reactivity in Synthesis
The divergent functionalities of these molecules define their roles in synthetic chemistry, particularly within the context of peptide synthesis.
Fmoc-L-alanine is a cornerstone of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[10][11] Its carboxylic acid is activated in situ using coupling reagents (e.g., HBTU, DIC) to form an active ester or similar species. This activated intermediate then readily reacts with the free N-terminal amine of the growing peptide chain on the solid support, forming a new peptide bond and elongating the peptide.[12]
This compound , lacking a carboxylic acid, cannot be activated in the same manner and thus cannot extend a peptide chain.[4] Its primary applications include:
-
C-terminal Modification: Introduction as the final residue to produce a peptide alcohol, which can alter the peptide's biological activity, stability, or pharmacokinetic properties.
-
Chiral Precursor: Use as a chiral building block for the synthesis of non-peptidic small molecules, such as ligands for asymmetric catalysis or complex pharmaceutical intermediates.[3]
Caption: Contrasting reactivity pathways in peptide synthesis.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-alanine
This protocol describes the standard procedure for protecting the amine group of L-alanine with an Fmoc group.[13]
Materials:
-
L-alanine
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
Dissolve L-alanine (1.0 eq) and sodium carbonate (5.0 eq) in a 1:1 mixture of water and dioxane.
-
To this stirring solution, add Fmoc-OSu (1.5 eq).
-
Allow the mixture to stir at room temperature for 18 hours.
-
Filter the mixture. Extract the aqueous filtrate with ethyl ether to remove impurities.
-
Cool the remaining aqueous layer in an ice bath and acidify to a low pH with concentrated HCl. A white precipitate should form.
-
Extract the acidified mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-L-alanine as a white solid. A yield of approximately 99% can be expected.[13]
Protocol 2: Incorporation of Fmoc-L-alanine in SPPS
This protocol outlines a single coupling cycle for adding an Fmoc-L-alanine residue to a growing peptide chain on a solid support resin (e.g., Rink Amide resin).[14]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-L-alanine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
20% piperidine in DMF
Methodology:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed by treating with 20% piperidine in DMF for 20 minutes, followed by thorough washing with DMF.
-
Coupling Solution: In a separate vessel, dissolve Fmoc-L-alanine (3.0 eq), HOBt (3.0 eq), in DMF. Add DIC (3.0 eq) and allow the solution to pre-activate for 15-20 minutes.
-
Coupling Reaction: Add the activated coupling solution to the washed, deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or similar ninhydrin-based test to confirm the reaction has gone to completion (i.e., no free primary amines remain).
-
Washing: Once complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Synthesis of this compound via Reduction
This protocol describes a general method for reducing the carboxylic acid of Fmoc-L-alanine to an alcohol.
Materials:
-
Fmoc-L-alanine
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Propanephosphonic acid anhydride (T3P) or similar activating agent
-
Sodium borohydride (NaBH₄)
Methodology:
-
Dissolve Fmoc-L-alanine (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.2 eq) followed by the dropwise addition of an activating agent such as T3P (2.0 eq). Stir for 10-15 minutes at 0 °C to form an active intermediate.
-
In a separate flask, prepare an aqueous solution of sodium borohydride (NaBH₄).
-
Carefully add the NaBH₄ solution to the reaction mixture at 0 °C.
-
Allow the reaction to proceed, monitoring by TLC or LC-MS until the starting material is consumed.
-
Perform an appropriate aqueous workup to quench the reaction and purify the crude product, typically via column chromatography, to yield this compound.
Logical Selection Workflow
The choice between these two reagents is dictated entirely by the desired synthetic outcome. The following diagram illustrates the decision-making process.
Caption: Decision workflow for selecting the appropriate building block.
Conclusion
Fmoc-L-alanine and this compound are distinct chemical entities with non-interchangeable roles in synthesis. Fmoc-L-alanine is the standard building block for peptide chain elongation due to its reactive carboxylic acid. This compound serves as a chain-terminating agent to produce peptide alcohols or as a versatile chiral precursor for other areas of organic synthesis. A thorough understanding of their fundamental structural and chemical differences is critical for the rational design and successful execution of complex synthetic strategies in pharmaceutical and materials research.
References
- 1. peptide.com [peptide.com]
- 2. L-Alaninol | 2749-11-3 | Benchchem [benchchem.com]
- 3. Alaninol - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]
- 6. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | C18H17NO4 | CID 6364642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. echemi.com [echemi.com]
- 9. scbt.com [scbt.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Manual Coupling of Fmoc-L-alaninol to Wang Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the manual coupling of N-α-(9-Fluorenylmethoxycarbonyl)-L-alaninol (Fmoc-L-alaninol) to Wang resin. This procedure is a critical first step in solid-phase synthesis for producing C-terminally modified peptides and other organic molecules where a primary alcohol is required. The protocol covers resin preparation, coupling, capping of unreacted sites, and determination of loading capacity.
Introduction
Wang resin, a polystyrene-based support functionalized with a 4-alkoxybenzyl alcohol linker, is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptide acids.[1] The hydroxyl group of the linker allows for the attachment of the first Fmoc-protected amino acid via an ester bond.[2] This linkage is stable to the basic conditions used for Fmoc deprotection but can be readily cleaved with moderately strong acids like trifluoroacetic acid (TFA).[3] While typically used for amino acids, this protocol adapts the established chemistry for the coupling of this compound, an amino alcohol, to the resin. Careful execution of this initial loading step is crucial for the success of subsequent synthetic steps.
Experimental Protocol
This protocol details the necessary steps for efficient coupling of this compound to Wang resin. The most common and effective method involves activation of the carboxyl group of the protected amino acid; however, for an amino alcohol, the reaction proceeds via activation of the resin's hydroxyl groups or, more commonly, through a direct esterification reaction. A widely used method for attaching the first amino acid is the dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) method.[1] To minimize potential side reactions like racemization, the addition of 1-hydroxybenzotriazole (HOBt) is often recommended.[3]
Materials
-
Wang Resin (e.g., 100-200 mesh, 1% DVB, typical substitution 0.3 – 0.8 mmol/g)[4]
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)[5]
-
1-Hydroxybenzotriazole (HOBt)[5]
-
4-(Dimethylamino)pyridine (DMAP)[5]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade[5]
-
Methanol (MeOH)[6]
-
Acetic Anhydride[6]
-
20% (v/v) Piperidine in DMF[7]
-
Solid phase synthesis reaction vessel
-
Mechanical shaker or agitator
Procedure
-
Resin Swelling:
-
Coupling Reaction:
-
In a separate flask, dissolve 1.5 to 2.5 equivalents of this compound and an equimolar amount of HOBt in a minimal amount of DMF.[3]
-
Add this solution to the swollen resin in the reaction vessel.
-
In another separate flask, dissolve 0.1 equivalents of DMAP in a minimal amount of DMF.[3]
-
Add 1.0 equivalent (relative to the this compound) of DIC to the resin mixture, followed by the addition of the DMAP solution.[3][6]
-
Seal the reaction vessel and agitate the mixture at room temperature for 12-24 hours.[5] For sensitive amino acids, performing the reaction at 0°C for the first 1-2 hours can help minimize racemization.[6]
-
-
Capping of Unreacted Hydroxyl Groups:
-
After the coupling reaction, drain the reaction mixture.
-
To block any unreacted hydroxyl groups on the resin, add a capping solution. A typical capping solution consists of acetic anhydride (2 equivalents based on the original resin substitution) and DIPEA or pyridine (2 equivalents) in DCM or DMF.[6]
-
Agitate the resin with the capping solution for 30 minutes to 2 hours at room temperature.[6]
-
-
Washing:
-
Drain the capping solution.
-
Wash the resin extensively to remove all soluble reagents and by-products. A typical washing sequence is:
-
For each wash, use enough solvent to create a slurry with the resin and agitate for 1-2 minutes before draining.
-
After the final methanol wash, dry the resin under vacuum to a constant weight.[3]
-
Quantification of Resin Loading
The substitution level (loading) of the newly prepared this compound-Wang resin must be determined accurately. The most common method is UV-spectrophotometric analysis of the Fmoc group cleaved from a small, accurately weighed sample of the dried resin.[7]
-
Sample Preparation:
-
Accurately weigh a small amount (e.g., 5-10 mg) of the dried resin into a vial.[5]
-
-
Fmoc Deprotection:
-
UV Measurement:
-
Take an aliquot of the supernatant and dilute it with a known volume of 20% piperidine in DMF. The dilution factor should be chosen to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).[7]
-
Measure the absorbance of the diluted solution at approximately 301 nm against a blank of 20% piperidine in DMF.[7]
-
-
Calculation of Loading:
-
The loading (in mmol/g) can be calculated using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Volume (mL) × 1000) / (ε × Path Length (cm) × Resin Weight (mg))
-
The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹ at 301 nm, though some sources may use slightly different values.[7]
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the manual coupling of this compound to Wang resin. Actual values may vary depending on the specific resin characteristics and reaction conditions.
| Parameter | Typical Value | Reference |
| Reagents | ||
| This compound | 1.5 - 2.5 equivalents | [3] |
| DIC | 1.0 equivalent (relative to amino acid) | [3] |
| HOBt | 1.5 - 2.5 equivalents | [3] |
| DMAP | 0.1 equivalents | [3] |
| Acetic Anhydride (for capping) | 2.0 equivalents (relative to initial resin loading) | [6] |
| DIPEA/Pyridine (for capping) | 2.0 equivalents (relative to initial resin loading) | [6] |
| Reaction Conditions | ||
| Reaction Time | 12 - 24 hours | [5] |
| Temperature | Room Temperature (or 0°C initially) | [6] |
| Capping Time | 30 - 120 minutes | [6] |
| Quantification | ||
| Wavelength for Absorbance | ~301 nm | [7] |
| Molar Extinction Coefficient (ε) | ~7800 M⁻¹cm⁻¹ | |
| Typical Final Loading | 0.2 - 0.8 mmol/g | [4] |
Experimental Workflow Diagram
Caption: Workflow for Manual Coupling of this compound to Wang Resin.
References
Application Notes and Protocols: Loading Fmoc-L-alaninol onto 2-Chlorotrityl Chloride Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorotrityl chloride (2-CTC) resin is a highly versatile solid-phase support, prized for its acid lability. This characteristic allows for the gentle cleavage of attached molecules under mild acidic conditions, preserving sensitive protecting groups and enabling the synthesis of protected fragments. The loading of the initial building block onto the resin is a critical step that significantly influences the overall success, yield, and purity of the final product.
This document provides a comprehensive guide for the efficient loading of Fmoc-L-alaninol, an amino alcohol, onto 2-chlorotrityl chloride resin. Unlike the esterification reaction that occurs with amino acids, the linkage of an amino alcohol proceeds via an ether bond. This protocol has been developed to ensure high loading efficiency and minimize side reactions.
Principle of the Reaction
The loading process involves the formation of an ether linkage between the primary hydroxyl group of this compound and the reactive trityl chloride group of the 2-CTC resin. The reaction is typically facilitated by a non-nucleophilic base in an anhydrous aprotic solvent. The base deprotonates the hydroxyl group of the this compound, forming an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the chlorotrityl group and displacing the chloride ion.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB | Major Chemical Supplier |
| This compound | Synthesis Grade | Major Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier |
| Pyridine | Anhydrous | Major Chemical Supplier |
| Methanol (MeOH) | ACS Grade | Major Chemical Supplier |
| Diisopropylethylamine (DIPEA) | Synthesis Grade | Major Chemical Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Major Chemical Supplier |
| Piperidine | Synthesis Grade | Major Chemical Supplier |
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol is adapted for the attachment of alcohols to trityl chloride resins.[1]
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, with a typical substitution of 1.0-1.6 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation of this compound Solution: In a separate flask, dissolve this compound (2.0 equivalents relative to the resin substitution) in anhydrous pyridine (8 mL).
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the this compound/pyridine solution to the resin. Seal the vessel and agitate the mixture at room temperature. The reaction progress can be monitored, but it may take up to 48 hours for completion.[1]
-
Capping of Unreacted Sites: After the desired reaction time, it is crucial to cap any unreacted 2-chlorotrityl chloride groups to prevent side reactions in subsequent steps. A common capping solution is a mixture of DCM:MeOH:DIPEA (17:2:1 v/v/v). Add this solution to the resin and agitate for 30-60 minutes at room temperature.[2]
-
Washing: Drain the capping solution and wash the resin sequentially with:
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
Methanol (3 x 10 mL)
-
Diethyl ether (3 x 10 mL)[1]
-
-
Drying: Dry the resin under high vacuum to a constant weight.
Protocol 2: Determination of Resin Loading (Fmoc Cleavage UV Spectrophotometry)
This method quantifies the amount of this compound loaded onto the resin by cleaving the Fmoc protecting group and measuring its absorbance.
-
Sample Preparation: Accurately weigh a small amount of the dry, loaded resin (5-10 mg) into a small, capped vial.
-
Fmoc Cleavage: Add a 20% (v/v) solution of piperidine in DMF (1 mL) to the resin.
-
Incubation: Agitate the mixture at room temperature for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilution: Carefully take a known volume of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., 9.9 mL) to a final volume of 10 mL.
-
Spectrophotometry: Measure the absorbance of the diluted solution at 301 nm against a blank of the 20% piperidine in DMF solution diluted in the same manner.
-
Calculation of Loading: Loading (mmol/g) = (Absorbance × Dilution Factor) / (Weight of resin (g) × 7800)
Where 7800 M⁻¹cm⁻¹ is the molar extinction coefficient of the dibenzofulvene-piperidine adduct.
Data Presentation
| Parameter | Typical Value |
| Equivalents of this compound | 2.0 (relative to resin substitution) |
| Solvent | Anhydrous Pyridine |
| Reaction Time | 24-48 hours |
| Capping Solution | DCM:MeOH:DIPEA (17:2:1) |
| Capping Time | 30-60 minutes |
| Expected Loading Efficiency | 0.4 - 0.8 mmol/g (highly dependent on reaction conditions) |
Visualizations
Chemical Reaction Scheme
Caption: Ether bond formation between this compound and 2-CTC resin.
Experimental Workflow
Caption: Step-by-step workflow for the loading procedure.
Troubleshooting
-
Low Loading Efficiency:
-
Moisture: 2-CTC resin is extremely sensitive to moisture, which can hydrolyze the reactive chloride groups to inactive hydroxyls. Ensure all glassware, solvents, and reagents are anhydrous. Work under an inert atmosphere.
-
Incomplete Reaction: The reaction can be slow. Consider extending the reaction time and ensuring efficient mixing.
-
Steric Hindrance: Although less of an issue with alaninol, highly hindered alcohols may require longer reaction times or elevated temperatures.
-
-
Resin Clumping:
-
Ensure adequate solvent volume during all steps to maintain a mobile slurry.
-
-
Inaccurate Loading Value:
-
Ensure the resin is completely dry before weighing for the UV quantification.
-
Use a calibrated spectrophotometer and high-quality quartz cuvettes.
-
Ensure complete cleavage of the Fmoc group by using fresh piperidine solution and adequate agitation.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Pyridine is flammable and toxic; handle with care.
-
DCM is a volatile solvent; avoid inhalation.
-
Piperidine is corrosive and has a strong odor; handle in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: A Comparative Analysis of HATU and HBTU for Efficient Coupling of Fmoc-L-alaninol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient formation of amide and ester bonds is a cornerstone of peptide synthesis and the development of complex organic molecules. The choice of coupling reagent is critical to the success of these synthetic endeavors, directly impacting reaction kinetics, product yield, purity, and the preservation of stereochemical integrity. Among the vast array of available reagents, the uronium/aminium salts HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) have emerged as popular choices for their high efficiency and reliability.[1][2][3][4]
This document provides a detailed comparison of HATU and HBTU, with a specific focus on their application in the coupling of Fmoc-L-alaninol. While direct quantitative data for this specific coupling is not extensively available in the literature, this guide draws upon established data for challenging and sterically hindered couplings to provide a comprehensive overview of their respective performance.[5] Detailed experimental protocols for both solution-phase and solid-phase coupling are provided to assist researchers in optimizing their synthetic strategies.
Mechanism of Action: The Critical Distinction
The primary difference in the performance of HATU and HBTU lies in the active ester intermediate they form with a carboxylic acid, which subsequently reacts with an amine or alcohol.
-
HATU incorporates a 7-azabenzotriazole (HOAt) moiety. The additional nitrogen atom in the pyridine ring of HOAt acts as an electron-withdrawing group, rendering the resulting OAt-ester significantly more reactive and susceptible to nucleophilic attack.[1][5] This heightened reactivity translates to faster and more complete coupling reactions.[1][5]
-
HBTU , conversely, is based on the standard 1-hydroxybenzotriazole (HOBt). The resulting OBt-ester is less reactive than the OAt-ester formed by HATU.[1] While still highly effective for many applications, this can lead to slower reaction times and a greater potential for side reactions, including racemization, particularly in sterically demanding couplings.[1][6]
References
Application Notes and Protocols: Standard Deprotection of Fmoc-L-alaninol using Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry. Its removal under mild basic conditions, while maintaining stability to acidic and other reaction conditions, allows for orthogonal protection strategies essential for the synthesis of complex molecules. This application note provides a detailed protocol for the standard deprotection of Fmoc-L-alaninol in a solution-phase reaction using piperidine. L-alaninol, a valuable chiral building block, is obtained with high purity and yield, ready for subsequent synthetic transformations.
The deprotection proceeds via a base-catalyzed β-elimination mechanism. Piperidine, a secondary amine, abstracts the acidic proton on the fluorenyl group, leading to the elimination of dibenzofulvene and carbon dioxide, and liberating the free amine of L-alaninol. The excess piperidine also acts as a scavenger for the reactive dibenzofulvene byproduct, forming a stable adduct that is removed during work-up.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from the standard deprotection of this compound using 20% piperidine in DMF. The data is based on established protocols and represents expected outcomes under optimized conditions.
| Parameter | Value | Notes |
| Substrate | This compound | - |
| Reagent | 20% (v/v) Piperidine in DMF | A large excess of piperidine is used. |
| Reaction Time | 1 - 2 hours | Monitored by TLC until completion. |
| Temperature | Room Temperature (20-25 °C) | - |
| Typical Yield | > 95% | Isolated yield after purification. |
| Purity | > 98% | Determined by HPLC or NMR analysis. |
Experimental Protocol
This section details the materials, reagents, and step-by-step procedure for the deprotection of this compound.
Materials and Reagents
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Methanol (MeOH) for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Ninhydrin stain
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve this compound in anhydrous DMF (e.g., 0.1 M concentration).
-
Stir the solution at room temperature until the solid is completely dissolved.
-
-
Deprotection Reaction:
-
To the stirred solution, add a 20% (v/v) solution of piperidine in DMF. A significant excess of piperidine is typically used (e.g., 10-20 equivalents relative to the this compound).
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Spot the reaction mixture on a silica gel TLC plate and elute with an appropriate solvent system (e.g., 10% MeOH in DCM).
-
Visualize the plate under a UV lamp. The disappearance of the UV-active this compound spot (starting material) indicates the progress of the reaction.
-
Additionally, the product, L-alaninol, can be visualized by staining the TLC plate with ninhydrin, which gives a characteristic colored spot for primary amines. The reaction is considered complete when the starting material is no longer visible by UV.
-
-
Work-up:
-
Once the reaction is complete (typically 1-2 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DMF and excess piperidine.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x). This removes the dibenzofulvene-piperidine adduct and any remaining piperidine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude L-alaninol.
-
-
Purification:
-
Due to the polar nature of L-alaninol, purification by silica gel column chromatography is often necessary to achieve high purity.
-
Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of methanol in ethyl acetate or dichloromethane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect the fractions containing the purified L-alaninol (monitor by TLC with ninhydrin staining).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure L-alaninol as a colorless oil or a white solid.
-
Visualizations
Fmoc Deprotection Mechanism
The following diagram illustrates the base-catalyzed β-elimination mechanism for the deprotection of the Fmoc group from L-alaninol using piperidine.
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Workflow
The diagram below outlines the sequential steps of the experimental protocol for the deprotection of this compound.
Caption: Experimental workflow for this compound deprotection.
Application Notes and Protocols: Synthesis of C-Terminal Peptide Alcohols using Fmoc-L-alaninol
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-terminal peptide alcohols are a critical class of molecules in drug discovery and development. Their structural modification at the C-terminus, replacing the carboxylic acid with a hydroxyl group, can significantly enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. These compounds are also valuable precursors for the synthesis of peptide aldehydes, which are potent enzyme inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of C-terminal peptide alcohols utilizing Fmoc-L-alaninol via solid-phase peptide synthesis (SPPS).
The use of this compound allows for the direct incorporation of the C-terminal alcohol functionality at the beginning of the synthesis on a suitable solid support. The 2-chlorotrityl chloride (2-CTC) resin is a highly recommended support for this application due to its acid lability, which permits the cleavage of the final peptide alcohol under mild conditions, thereby preserving acid-sensitive side-chain protecting groups.
Principle of the Method
The synthesis of C-terminal peptide alcohols using this compound on 2-chlorotrityl chloride resin follows the well-established principles of Fmoc-based solid-phase peptide synthesis. The workflow involves three main stages:
-
Loading of this compound onto 2-Chlorotrityl Chloride Resin: The synthesis is initiated by the attachment of this compound to the 2-CTC resin. The hydroxyl group of the alaninol attacks the reactive trityl chloride moiety on the resin in the presence of a non-nucleophilic base, forming a stable ether linkage.
-
Stepwise Peptide Chain Elongation: The peptide chain is assembled in the C-to-N direction through iterative cycles of Fmoc-deprotection of the N-terminal amine and subsequent coupling of the next Fmoc-protected amino acid.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide alcohol is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail containing scavengers to prevent side reactions.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis of a model C-terminal peptide alcohol (e.g., H-Tyr-D-Ala-Phe-Gly-Ala-ol).
| Parameter | Value | Reference |
| Resin | 2-Chlorotrityl chloride | [1] |
| Initial Resin Loading Capacity | 1.0 - 1.6 mmol/g | [1] |
| This compound Equivalents | 1.0 - 2.0 | [1][2] |
| Base (DIPEA) Equivalents | 2.0 - 4.0 | [1][2] |
| Reaction Time | 1 - 4 hours | [1] |
| Achieved Loading Efficiency | 85 - 95% | [3] |
Table 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin. This table outlines the typical conditions and expected efficiency for the initial loading of this compound onto the solid support.
| Parameter | Value | Reference |
| Fmoc-Amino Acid Equivalents | 3 - 5 | [4] |
| Coupling Reagent (HBTU/HATU) Equivalents | 3 - 5 | [4] |
| Base (DIPEA) Equivalents | 6 - 10 | [5] |
| Coupling Time per Residue | 1 - 2 hours | [1] |
| Fmoc-Deprotection Reagent | 20% Piperidine in DMF | [4] |
| Deprotection Time | 5 - 20 minutes | [1] |
| Average Coupling Efficiency per Step | >99% | [3] |
Table 2: Peptide Chain Elongation Parameters. This table details the standard conditions for the stepwise addition of amino acids to the growing peptide chain.
| Parameter | Composition | Reference |
| Cleavage Cocktail (Reagent K) | TFA / Phenol / Water / Thioanisole / EDT | [6] |
| 82.5% / 5% / 5% / 5% / 2.5% | ||
| Cleavage Time | 2 - 4 hours | [6] |
| Precipitation Solvent | Cold Diethyl Ether | [6] |
| Overall Crude Yield | 70 - 85% | [3] |
| Crude Purity (by RP-HPLC) | >80% | [7] |
Table 3: Cleavage and Final Product Characteristics. This table provides information on the final cleavage step and the expected yield and purity of the crude peptide alcohol.
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the initial this compound to the 2-CTC resin.
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) (10 mL) for 30 minutes in a reaction vessel.
-
Amino Alcohol Solution Preparation: In a separate flask, dissolve 1.5 equivalents of this compound (relative to the resin's theoretical loading) in a minimal amount of anhydrous DCM. A small volume of N,N-dimethylformamide (DMF) can be added to aid dissolution if necessary.[1]
-
Loading Reaction: Add the this compound solution to the swollen resin. Subsequently, add 3.0 equivalents of diisopropylethylamine (DIPEA) to the reaction mixture.[1]
-
Agitation: Agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl sites, add 1 mL of methanol and agitate for an additional 30 minutes.[2]
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the loaded resin under vacuum.
-
Loading Determination (Optional): The loading of this compound on the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the dried resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the iterative steps for elongating the peptide chain.
-
Resin Swelling: Swell the this compound-loaded resin in DMF (10 mL per gram of resin) for 30 minutes.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (3.95 equivalents) and HOBt (4 equivalents) in the presence of DIPEA (8 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
To ensure complete coupling, a ninhydrin test can be performed on a small sample of the resin.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
Protocol 3: Cleavage of the Peptide Alcohol from the Resin
This protocol details the final step of releasing the synthesized peptide alcohol from the solid support and removing side-chain protecting groups.
-
Final Fmoc-Deprotection: After the final coupling step, perform the Fmoc-deprotection as described in Protocol 2, step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (2 x 10 mL). Dry the resin under vacuum for at least 2 hours.
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common and effective cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[6] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin) and agitate at room temperature for 2-4 hours. The duration may be extended for peptides with multiple protecting groups that are difficult to cleave.[6]
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and by-products.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide alcohol can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10]
-
Visualizations
Figure 1. Workflow for the synthesis of C-terminal peptide alcohols.
Figure 2. Simplified mechanism of acid-mediated cleavage and scavenging.
References
- 1. benchchem.com [benchchem.com]
- 2. peptideweb.com [peptideweb.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for Fmoc-L-alaninol in Automated Microwave Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Fmoc-L-alaninol in automated microwave-assisted solid-phase peptide synthesis (SPPS) for the efficient production of C-terminal peptide alcohols. Peptide alcohols are valuable in drug discovery and biomedical research as they can exhibit unique biological activities and serve as precursors for peptide aldehydes, which are potent enzyme inhibitors.[1]
Automated microwave peptide synthesis significantly accelerates the synthesis process, enhancing reaction kinetics for both coupling and deprotection steps, leading to higher purity and yield in a fraction of the time compared to conventional methods.[2][3]
Data Presentation: Synthesis Performance
The following tables summarize typical quantitative data expected from the automated microwave-assisted synthesis of a model decapeptide alcohol using this compound.
Table 1: Synthesis Cycle Times
| Step | Conventional Synthesis (per residue) | Automated Microwave Synthesis (per residue) |
| Deprotection | 15 - 30 minutes | 3 - 5 minutes |
| Coupling | 60 - 120 minutes | 5 - 10 minutes |
| Total Cycle Time | ~1.5 - 2.5 hours | ~8 - 15 minutes |
Table 2: Overall Synthesis Performance for a Model Decapeptide Alcohol
| Parameter | Conventional Synthesis | Automated Microwave Synthesis |
| Total Synthesis Time | 20 - 30 hours | 2 - 4 hours[4] |
| Crude Purity (by HPLC) | 50 - 70% | 70 - 90%[2][5] |
| Overall Yield (after purification) | 10 - 30% | 30 - 60% |
| Solvent Waste | High | Significantly Reduced[2] |
Experimental Protocols
This section details the methodologies for the synthesis of a peptide alcohol using this compound on an automated microwave peptide synthesizer. The protocol is based on the use of a CEM Liberty Blue™ or similar instrument.[4][6]
Resin Selection and Loading of this compound
For the synthesis of C-terminal peptide alcohols, 2-chlorotrityl chloride (2-CTC) resin is highly recommended due to its acid lability, which allows for the cleavage of the peptide alcohol while keeping acid-labile side-chain protecting groups intact if desired.[7][8][9]
Materials:
-
2-chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g substitution)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a reaction vessel.
-
In a separate flask, dissolve 2 equivalents of this compound (relative to the resin loading) and 4 equivalents of DIPEA in a minimal amount of anhydrous DCM.[10]
-
Drain the DCM from the swollen resin and add the this compound/DIPEA solution.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 30 minutes.[10]
-
Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum. The typical loading efficiency is expected to be between 0.4 and 0.8 mmol/g.
Automated Microwave-Assisted Peptide Synthesis
The following is a generalized protocol for a CEM Liberty Blue™ automated microwave peptide synthesizer.[4][6] Parameters should be optimized based on the specific peptide sequence.
Reagents:
-
This compound loaded resin
-
Fmoc-amino acids with appropriate side-chain protection (e.g., Trt, Boc, tBu)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling solution: 0.5 M N,N'-Diisopropylcarbodiimide (DIC) and 0.5 M Oxyma Pure in DMF
-
Washing solvent: DMF
Synthesizer Setup and Execution:
-
Transfer the this compound loaded resin to the reaction vessel of the synthesizer.
-
Program the peptide sequence and the synthesis protocol.
-
Deprotection Cycle:
-
Add the deprotection solution to the resin.
-
Apply microwave power (e.g., 45 W) to raise the temperature to 75°C and hold for 3 minutes.
-
Drain the vessel and wash the resin with DMF (3x).
-
-
Coupling Cycle:
-
Add the next Fmoc-amino acid, coupling solution to the resin.
-
Apply microwave power (e.g., 40 W) to raise the temperature to 75°C and hold for 5 minutes.[3]
-
Drain the vessel and wash the resin with DMF (3x).
-
-
Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Perform a final deprotection step to remove the N-terminal Fmoc group.
-
Wash the final peptide-resin with DCM and dry under vacuum.
Cleavage of the Peptide Alcohol from the Resin
The following protocol describes the cleavage of the peptide alcohol from the 2-chlorotrityl resin, with simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin) to the vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Reduce the volume of the filtrate by rotary evaporation or a stream of nitrogen.
-
Precipitate the crude peptide alcohol by adding the concentrated filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide alcohol by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Workflow for Bioactive Peptide Discovery and Evaluation
The following diagram illustrates a typical workflow from the synthesis of a peptide library to the identification of lead candidates for further development.
Caption: Workflow for Bioactive Peptide Discovery.
Logical Flow of Automated Microwave Peptide Synthesis
This diagram outlines the logical steps within each cycle of the automated synthesis process.
Caption: Automated Microwave SPPS Cycle.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kohan.com.tw [kohan.com.tw]
- 5. High-Throughput Automated Microwave-Enhanced Peptide Synthesis [cem.com]
- 6. Automated Microwave Peptide Synthesizer | OHSU [ohsu.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Use of the 2-chlorotrityl chloride resin for microwave-assisted solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptideweb.com [peptideweb.com]
Application Notes and Protocols: Orthogonal Protection Strategies Involving Fmoc-L-alaninol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the sophisticated landscape of peptide and complex molecule synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. An orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others under distinct reaction conditions, offers precise control over multi-step synthetic pathways.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide chemistry, prized for its stability under acidic conditions and its lability to mild bases, such as piperidine.[2][3]
Fmoc-L-alaninol, an amino alcohol derivative, is a valuable building block in the synthesis of peptide alcohols and other complex molecular architectures.[4][5] Its Fmoc-protected amine allows for its incorporation into a growing chain, while the hydroxyl group can be a site for further modification or can represent the C-terminus of a peptide alcohol. This document provides detailed application notes and experimental protocols for an orthogonal protection strategy involving this compound, an acid-labile tert-butyloxycarbonyl (Boc) group, and a hydrogenolysis-labile carboxybenzyl (Cbz) group.
Core Principles of the Orthogonal Strategy
The orthogonality of the Fmoc, Boc, and Cbz protecting groups is based on their distinct deprotection mechanisms:[1][2]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile, typically removed with a solution of piperidine in an aprotic solvent like N,N-dimethylformamide (DMF).[6]
-
Boc (tert-butyloxycarbonyl): Acid-labile, commonly cleaved with strong acids such as trifluoroacetic acid (TFA).[7]
-
Cbz (Carboxybenzyl): Removable by catalytic hydrogenolysis (e.g., H₂/Pd-C).[8]
This differential reactivity allows for the sequential deprotection and modification of a multifunctional molecule, as illustrated in the experimental workflow below.
Experimental Workflow: Synthesis of a Hetero-bifunctional Molecule
The following workflow describes the synthesis of a model compound to demonstrate the orthogonal removal of Fmoc, Boc, and Cbz protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
Synthesis of Peptaibols: A Detailed Guide Using Fmoc-L-Alaninol and AIB Derivatives
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols and methodologies for the synthesis of peptaibols, a class of antimicrobial peptides rich in α-aminoisobutyric acid (Aib). A special focus is placed on the incorporation of Fmoc-L-alaninol to yield the characteristic C-terminal amino alcohol, a hallmark of this peptide family. The protocols outlined below are designed to address the synthetic challenges associated with sterically hindered amino acids like Aib, ensuring efficient and high-purity peptide production.
Peptaibols are non-ribosomally synthesized peptides characterized by a high content of Aib, an N-terminal acyl group, and a C-terminal amino alcohol.[1] Their unique structure, particularly the presence of Aib, induces helical conformations, contributing to their biological activity, which includes antimicrobial and antifungal properties.[2][3] The synthesis of peptaibols, however, presents challenges due to the steric hindrance of Aib residues, which can lead to low coupling efficiencies.[4]
Overcoming Synthetic Challenges
The primary obstacle in peptaibol synthesis is the efficient incorporation of multiple Aib residues. Standard solid-phase peptide synthesis (SPPS) protocols often result in incomplete reactions and deletion sequences. To overcome this, highly reactive coupling reagents and optimized reaction conditions are necessary. Microwave-assisted SPPS has proven to be particularly effective in driving the coupling of bulky amino acids to completion in shorter timeframes.[2][5]
Data Summary
The following tables summarize quantitative data from representative peptaibol syntheses, highlighting the impact of different coupling reagents and synthetic strategies on yield and purity.
Table 1: Comparison of Coupling Reagents for Peptaibolin Synthesis [2]
| Coupling Reagent Combination | Crude Mass (mg) | Yield (%) | Purity by HPLC (%) |
| DIC/HOBt | 150.3 | 45.0 | 85.2 |
| DIC/Oxima | 166.5 | 50.0 | 90.5 |
Synthesis of Peptaibolin (Ac-Leu-Aib-Leu-Aib-Phol) on a pre-loaded Phe-Wang resin (0.51 mmol/g).
Table 2: Coupling Efficiency of Fmoc-Aib-OH with Different Activating Agents [4]
| Coupling Reagent | Additive | Key Advantages for Aib Coupling | Considerations |
| HATU/HCTU | - | Highly reactive, fast kinetics, suitable for automated synthesis. | Higher cost. |
| PyBOP | - | Effective for hindered couplings. | Potential for side reactions. |
| DIC | Oxyma Pure, HOAt | Cost-effective; additives enhance efficiency and reduce racemization. | Generally less reactive than uronium/phosphonium salts for Aib. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Alaninol-Terminated Peptaibol
This protocol describes the manual solid-phase synthesis of a model peptaibol with a C-terminal alaninol, utilizing Fmoc/tBu chemistry.
1. Resin Preparation and Alaninol Loading:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
Dissolve this compound (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in dry DCM.
-
Add the this compound solution to the swollen resin and agitate for 2 hours at room temperature.
-
To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM and then N,N-dimethylformamide (DMF).
2. Peptide Chain Elongation (Fmoc-SPPS):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete Fmoc removal.[4] Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times).[4]
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents), a coupling agent such as HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Aib Coupling (Fmoc-Aib-OH):
-
Due to steric hindrance, a double coupling is recommended.
-
In a separate vessel, pre-activate Fmoc-Aib-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 2-5 minutes.[4]
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 4 hours at room temperature.[4]
-
Wash the resin with DMF and repeat the coupling step with a fresh solution of activated Fmoc-Aib-OH.
-
Perform a Kaiser test to confirm the completion of the coupling (note: Aib is a secondary amine precursor and will not give a positive Kaiser test; a chloranil test is more appropriate).
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
3. N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.
-
Agitate for 30 minutes at room temperature.
-
Wash the resin with DMF and DCM and dry under vacuum.
4. Cleavage from the Resin:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
5. Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Visualizing the Workflow
The following diagrams illustrate the key workflows in peptaibol synthesis.
Caption: General workflow for the solid-phase synthesis of an alaninol-terminated peptaibol.
Caption: Strategy for the efficient coupling of sterically hindered Fmoc-Aib-OH.
References
- 1. Peptaibols: Diversity, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Peptaibol Production and Characterization from Trichoderma asperellum and Their Action as Biofungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An automatic solid-phase synthesis of peptaibols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Application Notes and Protocols: Fmoc-L-alaninol in Peptide Fragment Condensation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of large peptides and proteins is a significant challenge in chemical biology and drug development. Fragment condensation, where smaller, protected peptide segments are coupled together, offers a powerful alternative to linear solid-phase peptide synthesis (SPPS) for accessing complex targets. A key challenge in fragment condensation is the activation of the C-terminal carboxyl group of one peptide fragment without causing epimerization, particularly at the C-terminal residue.
Fmoc-L-alaninol, an N-terminally protected amino alcohol, provides a strategic entry point to generate C-terminally modified peptide fragments that can overcome these limitations. By incorporating this compound at the C-terminus of a peptide fragment during SPPS, a stable peptide alcohol is produced. This peptide alcohol serves as a versatile precursor to peptide aldehydes, which are highly effective electrophiles for chemoselective ligation reactions. This application note details the use of this compound in generating peptide aldehydes and their subsequent application in fragment condensation via reductive amination.
Core Strategy: From Peptide Alcohol to Ligation
The central strategy involves a two-step process following the initial peptide synthesis. First, a peptide fragment is synthesized with a C-terminal alaninol residue. This is readily achieved by loading this compound onto a suitable resin. Following elongation and deprotection of the N-terminus, the resulting peptide alcohol is cleaved from the solid support. The second critical step is the mild oxidation of the C-terminal alcohol to the corresponding aldehyde. This peptide aldehyde is then reacted with the N-terminal amine of a second peptide fragment under reductive conditions to form a stable secondary amine linkage, effectively creating a larger peptide.
This approach offers a significant advantage by avoiding the direct activation of the C-terminal carboxyl group, thereby minimizing the risk of racemization at the ligation site.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a C-Terminal Peptide Alcohol
This protocol describes the synthesis of a model peptide with a C-terminal alaninol residue using manual Fmoc-SPPS.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Piperidine
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Loading of this compound:
-
Dissolve this compound (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 2 hours.
-
To cap any unreacted sites, add MeOH (0.8 mL per gram of resin) and agitate for an additional 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Peptide Elongation: Couple the subsequent Fmoc-protected amino acids sequentially using standard coupling protocols (e.g., HBTU/HOBt/DIPEA in DMF).
-
Cleavage from Resin:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide alcohol in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide alcohol by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Oxidation of Peptide Alcohol to Peptide Aldehyde
This protocol details the conversion of the purified peptide alcohol to a peptide aldehyde using Dess-Martin periodinane (DMP).
Materials:
-
Purified peptide alcohol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve the peptide alcohol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add DMP (1.5 equivalents) to the solution in one portion.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.
-
Stir vigorously for 15 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude peptide aldehyde can be used directly in the next step or purified by RP-HPLC if necessary.
Protocol 3: Peptide Fragment Condensation via Reductive Amination
This protocol describes the ligation of a peptide aldehyde with another peptide fragment containing a free N-terminal amine.
Materials:
-
Crude or purified peptide aldehyde
-
N-terminally deprotected peptide fragment
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate buffer (pH ~6.5-7.0)
-
Acetonitrile or other suitable co-solvent
Procedure:
-
Dissolve the peptide aldehyde and the N-terminally deprotected peptide fragment (1.0-1.2 equivalents) in a mixture of phosphate buffer and an organic co-solvent to ensure solubility of both fragments.
-
Add sodium cyanoborohydride (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by LC-MS. Ligation is typically complete within 4-8 hours.
-
Quench the reaction by adding a small amount of acetone.
-
Acidify the reaction mixture with dilute TFA.
-
Purify the final ligated peptide by RP-HPLC.
Data Presentation
The following tables summarize typical yields for the key steps in this fragment condensation strategy. The data is compiled from various literature sources and represents expected outcomes for model peptide systems.
Table 1: Loading and Cleavage Yields for Peptide Alcohols
| Resin Type | Loading Efficiency | Cleavage Yield (Crude) | Purity (Crude) |
| 2-Chlorotrityl Chloride | 70-85% | >90% | 65-80% |
| Wang Resin | 60-75% | 85-95% | 60-75% |
Table 2: Oxidation and Ligation Yields
| Oxidation Reagent | Oxidation Yield (Crude) | Ligation Yield (Purified) | Final Purity |
| Dess-Martin Periodinane | 85-95% | 50-70% | >95% |
| SO₃-Pyridine Complex | 75-90% | 45-65% | >95% |
Visualizations
The following diagrams illustrate the key workflows and chemical transformations described in these application notes.
Caption: Workflow for peptide fragment condensation using this compound.
Caption: Key chemical transformations in the peptide aldehyde ligation strategy.
Conclusion
The use of this compound as a strategic starting material for the synthesis of C-terminal peptide alcohols provides a robust and efficient pathway for peptide fragment condensation. The conversion of these stable intermediates to highly reactive peptide aldehydes allows for clean and racemization-free ligation with other peptide fragments via reductive amination. This methodology is a valuable tool for the synthesis of complex peptides and proteins, offering significant advantages over traditional fragment condensation approaches. The protocols and data presented herein provide a comprehensive guide for researchers looking to implement this powerful strategy in their own synthetic endeavors.
Application Notes and Protocols for Cleavage of Peptides Containing a C-Terminal Alaninol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides featuring a C-terminal amino alcohol, such as alaninol, represent a significant class of modified peptides with unique biochemical properties and therapeutic potential. The synthesis of these peptides is typically accomplished via Solid-Phase Peptide Synthesis (SPPS), where the C-terminal alaninol is anchored to a solid support. The final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is a critical step that dictates the yield and purity of the final product.
The selection of an appropriate cleavage cocktail is paramount, especially when dealing with sensitive amino acid residues. This document provides detailed protocols and guidelines for the efficient cleavage of peptides containing a C-terminal alaninol, focusing on the use of highly acid-labile resins like 2-Chlorotrityl Chloride (2-CTC) resin, which are ideal for anchoring primary alcohols.
Principle of Cleavage
The synthesis of a peptide with a C-terminal alaninol often involves attaching the alaninol to a highly acid-labile resin, such as 2-CTC resin, through its hydroxyl group. This forms an ether linkage that is susceptible to cleavage under mild acidic conditions. The final cleavage step uses a cocktail, typically containing Trifluoroacetic Acid (TFA), to break this bond and remove the acid-labile protecting groups from the amino acid side chains. Scavengers are included in the cocktail to trap the highly reactive carbocations generated from the protecting groups and the resin linker, thereby preventing unwanted side reactions with sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1]
Selecting the Appropriate Cleavage Cocktail
The composition of the cleavage cocktail is determined by the amino acid sequence of the peptide. The goal is to use a reagent mixture that effectively cleaves the peptide from the resin and removes all protecting groups without modifying the peptide itself.
Common Scavengers and Their Targets:
-
Triisopropylsilane (TIS): A general and effective scavenger for carbocations, particularly the trityl cation released from the 2-CTC resin and various side-chain protecting groups.[2]
-
Water: Acts as a scavenger and helps to hydrolyze the ester or ether linkage to the resin. It is also a proton source.[2]
-
1,2-Ethanedithiol (EDT): A strong nucleophile, particularly effective for scavenging cations and preventing the re-attachment of protecting groups to Cysteine residues. It is also useful for peptides containing Tryptophan.
-
Thioanisole: Used to prevent the sulfonation of Methionine and alkylation of Tryptophan.
-
Phenol: Acts as a scavenger to protect Tyrosine and Tryptophan residues from alkylation.
The following diagram illustrates the decision-making process for selecting a suitable cleavage cocktail based on the presence of sensitive amino acids in the peptide sequence.
Caption: Decision flowchart for cleavage cocktail selection.
Quantitative Data: Representative Cleavage Cocktails and Performance
While specific yield data for alaninol-terminated peptides is not extensively published, the performance of various cleavage cocktails on peptides synthesized on highly acid-labile resins provides a strong indication of expected outcomes. The following table summarizes common cleavage cocktails and their typical applications.
| Cleavage Cocktail (Reagent) | Composition (v/v) | Target Peptides & Remarks | Expected Purity/Yield |
| Standard (TFA/TIS/H₂O) | TFA (95%), TIS (2.5%), H₂O (2.5%) | For peptides without highly sensitive residues. TIS effectively scavenges the trityl cation. | Good to Excellent |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[3] | Good to Excellent |
| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | An "odorless" alternative to cocktails containing thiols, effective for scavenging trityl groups. Not recommended for peptides with Met.[4] | Good |
| Mild Cleavage (Protected) | TFA (1-2%) in Dichloromethane (DCM) | Used for cleaving the peptide from 2-CTC resin while keeping acid-labile side-chain protecting groups intact (for fragment condensation).[1][5][6] | Variable |
Experimental Protocols
Protocol 1: Synthesis of Peptide with C-Terminal Alaninol on 2-CTC Resin
This protocol outlines the manual loading of Fmoc-Alaninol onto 2-CTC resin and subsequent peptide elongation.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-L-Alaninol
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1 g, ~1.5 mmol/g substitution) in DCM (10 mL) for 30 minutes in a reaction vessel.
-
Fmoc-Alaninol Loading:
-
Dissolve this compound (0.5 equivalents relative to resin capacity) in DCM.
-
Add DIPEA (2.0 equivalents relative to this compound).
-
Drain the DCM from the swollen resin and add the this compound/DIPEA solution.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Capping: To cap any unreacted trityl chloride sites, add MeOH (0.8 mL per gram of resin) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Peptide Elongation: Proceed with standard Fmoc-SPPS cycles:
-
Fmoc Deprotection: Treat with 20% piperidine in DMF for 5-10 minutes.
-
Washing: Wash with DMF.
-
Amino Acid Coupling: Couple the next Fmoc-amino acid using your preferred coupling reagents.
-
Washing: Wash with DMF.
-
Repeat until the desired sequence is assembled.
-
-
Final Wash: After the final coupling, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry under vacuum.[6]
Caption: SPPS workflow for peptides with C-terminal alaninol.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the alaninol-terminated peptide from the resin and removal of side-chain protecting groups.
CAUTION: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
Materials:
-
Dried peptidyl-alaninol-resin
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether or methyl t-butyl ether (MTBE)
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 50-100 mg) in a suitable reaction vessel or a centrifuge tube with a frit.
-
Add Cleavage Cocktail: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[4] Ensure the resin is fully submerged.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the sequence and protecting groups (e.g., multiple Arg(Pbf) residues may require longer).[7]
-
Peptide Collection:
-
Filter the cleavage solution away from the resin beads into a clean centrifuge tube.
-
Wash the resin beads 2-3 times with a small volume of fresh TFA and combine the filtrates.
-
-
TFA Evaporation (Optional but Recommended): Concentrate the combined filtrates under a gentle stream of nitrogen or using a rotary evaporator until the volume is reduced by ~80-90%, resulting in an oily residue. This step minimizes the amount of ether needed for precipitation.
-
Peptide Precipitation:
-
Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
-
A white precipitate of the peptide should form immediately.
-
-
Isolation:
-
Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold ether, centrifuging and decanting each time.
-
-
Drying: Dry the peptide pellet under a high vacuum to remove residual ether. The crude peptide is now ready for purification and analysis.
Troubleshooting and Side Reactions
The most common side reactions during TFA cleavage involve the modification of sensitive amino acid residues by carbocations.[8]
Caption: Cleavage mechanism and the role of scavengers.
-
Tryptophan Alkylation: The indole side chain of Trp is highly susceptible to alkylation by carbocations. Using scavengers like TIS, EDT, or phenol is crucial.
-
Methionine Oxidation: Methionine can be oxidized to its sulfoxide. While less common with standard cocktails, using thioanisole can offer protection.
-
Incomplete Deprotection: Residues like Arg(Pbf) can be slow to deprotect. If analysis shows incomplete removal, increasing the cleavage time or temperature may be necessary.
-
Low Yield: Poor precipitation can lead to low yields. Ensure the ether is sufficiently cold and a large volume excess is used. Also, confirm that the peptide is not soluble in the ether/TFA mixture.
Successful cleavage is a critical final step in synthesizing high-quality peptides with C-terminal alaninol modifications. By carefully selecting the cleavage cocktail based on the peptide sequence and following robust protocols, researchers can maximize both the yield and purity of their target compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 4. peptide.com [peptide.com]
- 5. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. anyflip.com [anyflip.com]
- 8. search.lib.uts.edu.au [search.lib.uts.edu.au]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues with the coupling of Fmoc-L-alaninol in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound coupling incomplete?
Incomplete coupling of this compound, an amino alcohol, is a common issue in SPPS. Unlike standard amino acids, the hydroxyl group of alaninol is a weaker nucleophile than an alpha-amino group, leading to slower and less efficient reactions. Several factors can contribute to this problem:
-
Steric Hindrance: The structure of this compound can present steric challenges, making it difficult for the activated carboxyl group of the growing peptide chain to approach the hydroxyl group.
-
Suboptimal Activation: The choice of coupling reagent and activation method is critical. Standard conditions used for peptide bond formation (amide bonds) may not be potent enough for ester bond formation with a hindered alcohol.
-
Reaction Conditions: Factors such as solvent, temperature, reaction time, and the presence of a suitable base play a crucial role. For instance, DMF is a standard solvent, but for difficult couplings, a mixture including DCM or NMP might be beneficial.[1]
-
Peptide Aggregation: The growing peptide chain on the resin can aggregate, forming secondary structures that physically block the reaction site.[2] This is a common issue in "difficult sequences," particularly those rich in hydrophobic residues.[2]
Q2: How can I monitor the coupling reaction to confirm it's complete?
Monitoring the disappearance of the free hydroxyl group is not as straightforward as monitoring free amines. Standard colorimetric tests like the Kaiser test, which detects primary amines, will be negative and are not informative for this specific coupling step.[2]
Alternative monitoring strategies include:
-
Cleavage and Analysis: A small sample of the resin can be cleaved, and the resulting product analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2] The presence of a significant peak corresponding to the uncoupled peptide (deletion sequence) confirms an incomplete reaction.
-
Time-Based Assumption: Based on optimized protocols, allowing for an extended reaction time (e.g., double or triple the standard coupling time) is a common strategy. A subsequent coupling with a capping reagent like acetic anhydride can be used to terminate any unreacted chains.
Q3: What are the most effective coupling reagents for a hindered alcohol like this compound?
For challenging couplings, especially with sterically hindered components, more potent coupling reagents are necessary. Uronium/aminium salt-based reagents are generally more effective than carbodiimides like DCC or DIC.[1][3]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, especially for difficult sequences.[4] It forms a highly reactive OAt-active ester, leading to faster and more complete reactions with a lower risk of racemization compared to HBTU.[4][5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and effective reagent, though generally considered slightly less reactive than HATU.[4][6] It is a good choice for standard couplings but may be less effective for highly hindered ones.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable to HATU.[7] It offers advantages in safety (avoiding potentially explosive HOBt/HOAt byproducts) and solubility.[7]
Troubleshooting Guide
This section provides a structured approach to resolving incomplete this compound coupling.
Issue: Analysis shows a significant amount of uncoupled peptide.
Root Cause Analysis & Solutions
-
Inadequate Reagent Reactivity: The chosen coupling reagent may not be powerful enough to facilitate the esterification with the secondary alcohol of alaninol.
-
Insufficient Reaction Time: Ester bond formation with a hindered alcohol is kinetically slower than amide bond formation.
-
Recommendation: Significantly extend the coupling time. If a standard coupling is 1-2 hours, try extending it to 4-8 hours or even overnight. Alternatively, perform a "double coupling," where after the initial coupling period, the solution is drained and a fresh mixture of activated amino acid is added for a second full coupling cycle.[8]
-
-
Steric Hindrance and Aggregation: The physical structure of the peptide-resin may be preventing the reaction from occurring.
-
Recommendation 1: Consider using microwave-assisted SPPS. Microwave energy can help to disrupt peptide aggregation and drive difficult couplings to completion more efficiently.[9]
-
Recommendation 2: Incorporate backbone-modifying protecting groups like Hmb or pseudoproline dipeptides in the sequence prior to the alaninol addition to disrupt secondary structure formation.
-
Quantitative Data Summary
| Coupling Reagent | Relative Purity | Relative Speed | Racemization Risk | Key Advantages & Disadvantages |
| HATU | Higher Purity | Faster | Lower | Advantages: High reactivity, effective for sterically hindered couplings.[10] Disadvantages: Higher cost.[10] |
| HBTU | Lower Purity | Slower | Higher | Advantages: Good balance of reactivity and cost for standard couplings.[10] Disadvantages: Less effective than HATU for difficult sequences.[4] |
| PyBOP | High | Moderate | Low | Advantages: High efficiency, avoids certain carcinogenic byproducts. Disadvantages: Can be less effective for highly hindered couplings compared to HATU.[10] |
| DIC/HOBt | Lower | Slower | Moderate | Advantages: Cost-effective, easily removed byproducts.[10] Disadvantages: Generally lower reactivity, leading to longer reaction times.[10] |
Table based on comparative data for challenging amide bond formations, which is indicative of performance for difficult esterifications.[4][10]
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for the coupling of this compound or other hindered amino alcohols.
Materials:
-
Peptide-resin with free N-terminal amine
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents, matching the amino alcohol)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (confirmed by a positive Kaiser test) and the resin is thoroughly washed with DMF.
-
Activation Solution: In a separate vessel, dissolve this compound and an equimolar amount of HATU in anhydrous DMF.
-
Pre-activation: Add DIPEA (2 equivalents for each equivalent of amino alcohol) to the activation solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
Coupling: Add the activated solution to the peptide-resin.
-
Reaction: Allow the reaction to proceed for a minimum of 4 hours at room temperature with gentle agitation. For extremely difficult cases, the reaction time can be extended up to 24 hours.
-
Washing: After the coupling period, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
Confirmation (Optional): Take a small sample of resin beads, cleave the peptide, and analyze via HPLC/MS to confirm coupling completion before proceeding to the next step.
Visualizations
Troubleshooting Workflow for Incomplete Coupling
The following diagram outlines a logical workflow for diagnosing and resolving incomplete coupling issues with this compound.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Reagent Reactivity Hierarchy
This diagram illustrates the general hierarchy of coupling reagent reactivity for challenging syntheses.
Caption: General reactivity hierarchy of common SPPS coupling reagents.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. benchchem.com [benchchem.com]
Strategies to overcome aggregation in peptides with Fmoc-L-alaninol
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a focus on overcoming peptide aggregation, particularly when incorporating C-terminal modifications like Fmoc-L-alaninol.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding peptide aggregation during Fmoc-SPPS.
Q1: What is a "difficult sequence" in SPPS and why does it cause aggregation?
A "difficult sequence" in SPPS is a peptide chain prone to poor solvation and aggregation while attached to the solid support.[1] This aggregation is primarily driven by the formation of strong intermolecular or intramolecular hydrogen bonds, which create stable secondary structures like β-sheets.[1][2] These structures physically block reactive sites, hindering both the deprotection of the N-terminal Fmoc group and subsequent amino acid coupling.[2] Peptides rich in hydrophobic amino acids (e.g., Val, Leu, Ile, Ala), β-branched amino acids, or those that can form extensive hydrogen bond networks are often categorized as difficult sequences.[1][3]
Q2: What are the common signs of on-resin aggregation during synthesis?
Common indicators of on-resin aggregation include:
-
Poor Resin Swelling or Shrinking: A noticeable decrease in the swollen volume of the peptide-resin matrix is a primary sign of aggregation.[4][5]
-
Incomplete or Slow Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish, fail to reach completion, or require extended reaction times.[1][5]
-
Unreliable Coupling Tests: Standard colorimetric tests like the ninhydrin (Kaiser) or TNBS test may give false negative results because the aggregated peptide chains are inaccessible to the reagents.[4][6]
-
Altered Deprotection Profile: In continuous flow synthesis, a flattened and broadened deprotection peak indicates aggregation.[4]
-
Low Purity and Yield: The final crude peptide product will exhibit low purity on HPLC analysis, often with a complex mixture of deletion sequences.[4]
Q3: How does modifying the C-terminus to an alcohol (e.g., with this compound) affect aggregation?
Modifying the C-terminal carboxylic acid to an alcohol, such as by using this compound, neutralizes the negative charge typically present at the C-terminus at physiological pH.[7][8] This modification increases the overall hydrophobicity of the peptide, which can alter its folding, binding properties, and aggregation propensity.[8][9] While this modification can be crucial for biological activity or stability, the increased hydrophobicity may enhance the tendency for the peptide to aggregate, especially if the sequence is already rich in hydrophobic residues.[8][10] Therefore, when preparing C-terminally modified peptides with reagents like this compound, it is prudent to anticipate potential aggregation and consider implementing preventative strategies from the outset.
Q4: What are the primary strategies to prevent or overcome peptide aggregation?
The main strategies aim to disrupt the hydrogen bonding that leads to secondary structure formation.[11] They can be broadly categorized as:
-
Backbone Protection: Introducing protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) onto the backbone amide nitrogen prevents hydrogen bonding.[1][11] Using pseudoproline dipeptides, which introduce a temporary "kink" in the peptide chain, is also highly effective.[1][2]
-
Modifying Synthesis Conditions: This includes using stronger solvating solvents like N-methylpyrrolidone (NMP), adding chaotropic salts (e.g., LiCl, KSCN) to disrupt hydrogen bonds, or performing couplings at elevated temperatures.[4][11]
-
Modifying the Solid Support: Using resins with a lower loading capacity increases the distance between peptide chains, reducing intermolecular interactions.[11][12] PEGylated resins can also improve solvation.[12]
Q5: When should I proactively use an aggregation-disrupting strategy?
It is advisable to consider a preventative strategy when your target peptide displays characteristics of a difficult sequence.[1] This includes:
-
Sequences with a high content of hydrophobic or β-branched amino acids (Ala, Val, Ile, Leu, Phe).[1]
-
Peptides known to adopt β-sheet conformations, such as amyloidogenic sequences.[1][4]
-
Long peptides, typically greater than 15 residues, that lack structure-disrupting residues like proline.[1]
-
When predictive algorithms suggest a high propensity for aggregation.[1]
Troubleshooting Guide
This guide provides solutions to specific issues that arise from peptide aggregation.
| Problem | Probable Cause | Recommended Solution(s) |
| Poor Resin Swelling / Resin Shrinking | On-resin peptide aggregation is preventing proper solvation of the peptide-resin matrix.[4] | 1. Change Solvent: Switch from DMF to NMP or use a "magic mixture" (DCM/DMF/NMP).[3][11] 2. Add Chaotropic Salts: Perform a wash with a solution of 0.8 M LiCl or KSCN in DMF before coupling.[11] 3. Sonication: Gently sonicate the reaction mixture to help break up aggregates.[11] |
| Incomplete or Slow Fmoc Deprotection | Aggregated peptide chains are sterically hindering access of the piperidine base to the N-terminal Fmoc group.[1][2] | 1. Use a Stronger Base: Replace the standard 20% piperidine/DMF with a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[11][13][14] 2. Increase Temperature: If using a microwave synthesizer, increase the deprotection temperature (e.g., to 75°C).[14] 3. Extend Reaction Time: Increase the duration of the deprotection step.[14][15] |
| Failed Coupling Reaction (Positive Kaiser/TNBS Test) | The N-terminus of the growing peptide chain is inaccessible due to secondary structure formation, preventing the incoming amino acid from coupling efficiently.[1] | 1. Use Backbone Protection: Resynthesize the peptide, incorporating pseudoproline dipeptides or Hmb/Dmb-protected amino acids at strategic locations (e.g., every 6th residue).[11] 2. Use a More Potent Coupling Reagent: Switch to a stronger activator like HATU or PyBroP.[15] 3. Elevate Temperature: Perform the coupling at a higher temperature (e.g., 55°C) or use microwave assistance.[11][14] |
| Low Purity and Yield of Crude Peptide | Accumulation of deletion sequences and other side products resulting from incomplete deprotection and coupling steps throughout the synthesis.[4] | 1. Proactive Redesign: Resynthesize the peptide from the start using a strategy for difficult sequences. The most robust approach is often a combination of methods, such as using a pseudoproline dipeptide on a low-loading resin.[11][12] 2. Optimize Solvation: Add chaotropic agents or use solvents with better solvating properties throughout the synthesis.[11] |
Data Summary: Comparison of Anti-Aggregation Strategies
The following table summarizes the primary strategies used to combat peptide aggregation, along with their mechanisms and key considerations.
| Strategy | Mechanism of Action | Advantages | Disadvantages / Considerations |
| Pseudoproline Dipeptides | Introduce a temporary proline-like "kink" that disrupts the hydrogen bonding patterns required for β-sheet formation.[1][2] | Highly effective; commercially available for Ser, Thr, Cys residues; original residue is restored during final cleavage.[1] | Limited to sequences containing Ser, Thr, or Cys at the appropriate position. |
| Hmb/Dmb Backbone Protection | A protecting group on the backbone amide nitrogen physically prevents its participation in hydrogen bonding.[1][11] | Can be used with any amino acid; very effective at disrupting aggregation.[11] | Coupling onto the Hmb/Dmb-protected secondary amine is sterically hindered and can be slow, often requiring stronger coupling reagents.[1] |
| Chaotropic Salts (e.g., LiCl) | These salts disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds, helping to solubilize the peptide chain.[11][16][17] | Easy to implement as an additive or wash; effective at improving solvation.[11] | May not be sufficient for severely aggregating sequences; must be thoroughly washed out. |
| "Magic Mixture" Solvents | A mixture of DCM/DMF/NMP (1:1:1), sometimes with additives like Triton X100, provides superior solvating power for hydrophobic peptides.[3] | Improves solvation for both coupling and deprotection steps. | More complex solvent preparation; may not be compatible with all automated synthesizers. |
| Low-Loading Resins (e.g., 0.1-0.2 mmol/g) | Increases the physical distance between growing peptide chains, minimizing intermolecular aggregation.[11][12] | Simple to implement; reduces steric hindrance.[12] | Lower overall yield of peptide per gram of resin.[12] |
| Elevated Temperature / Microwave | Increased kinetic energy helps to break weak hydrogen bonds and can increase the rate of sluggish coupling and deprotection reactions.[11][14] | Can significantly speed up synthesis and improve efficiency for difficult couplings.[11][14] | Can potentially increase the rate of side reactions, such as racemization or aspartimide formation.[11] |
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol describes the manual incorporation of a pseudoproline dipeptide to disrupt aggregation.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using standard deprotection procedures (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed.
-
Activation Mixture Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ΨPro)-OH) (5 equivalents relative to resin loading) and a coupling reagent such as HATU (5 equivalents) in a minimum volume of DMF or NMP.[1]
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the mixture and mix thoroughly.[1]
-
Coupling: Immediately add the activated mixture to the deprotected peptide-resin.[1]
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.[1][4]
-
Monitoring: Perform a TNBS test to confirm the absence of free amines, indicating completion of the coupling.[1] If the reaction is incomplete, extend the coupling time or repeat the step with fresh reagents.[4]
-
Washing: Once coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove any excess reagents before proceeding to the next synthesis cycle.[4]
Protocol 2: Using Chaotropic Salt Washes
This protocol describes the use of a chaotropic salt solution to improve solvation before a difficult coupling step.
-
Resin Preparation: After standard Fmoc deprotection and washing of the peptide-resin, observe for signs of poor swelling.
-
Chaotropic Wash: Before beginning the coupling step, add a solution of 0.8 M LiCl in DMF to the resin. Agitate for 15-30 minutes.
-
Solvent Wash: Drain the chaotropic salt solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of the salt.
-
Coupling: Proceed immediately with the standard amino acid coupling protocol. The pre-wash should improve the accessibility of the N-terminal amine.
Visualizations
The following diagrams illustrate key workflows and concepts for overcoming peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. jpt.com [jpt.com]
- 8. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of C-Terminus Provides New Insights into the Mechanism of a-Synuclein Aggregation | Charles Explorer [explorer.cuni.cz]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thomassci.com [thomassci.com]
- 17. Chaotropic agent - Wikipedia [en.wikipedia.org]
Preventing racemization of Fmoc-L-alaninol during activation
Welcome to the technical support center for Fmoc-L-alaninol. This resource provides troubleshooting guides and frequently asked questions to help you prevent racemization during the activation and handling of this valuable chiral building block.
Troubleshooting Guides
This guide provides solutions to specific problems you might encounter during your experiments, focusing on maintaining the stereochemical integrity of this compound.
Issue: Significant ( >1% ) D-alaninol Impurity Detected in Final Product
After a reaction involving the activation of the hydroxyl group of this compound or subsequent steps, you observe a notable percentage of the undesired D-enantiomer.
Potential Cause 1: Exposure to Harsh Basic Conditions
The primary cause of racemization (more accurately, epimerization) of this compound is not the activation of the hydroxyl group itself, but rather the abstraction of the proton at the alpha-carbon (the chiral center) under basic conditions.[1] The Fmoc protecting group, while base-labile for deprotection purposes, can also increase the acidity of this alpha-proton, making it susceptible to removal by a base.[1]
Troubleshooting Steps:
-
Evaluate Base Used in All Steps:
-
Fmoc Deprotection (if applicable): If you are performing an Fmoc deprotection on another part of your molecule, ensure the standard 20% piperidine in DMF is used for the minimum time necessary.[2] Consider using a DBU/piperidine cocktail (e.g., 2% DBU/2% piperidine in DMF) which can be effective in shorter time frames.[2]
-
Other Reaction Steps: If a base is required for other transformations in your sequence, opt for weaker or more sterically hindered bases. Strong, non-hindered bases like DBU or DIPEA used for prolonged periods can increase the risk of epimerization.
-
-
Control Reaction Temperature:
-
Perform all steps, especially those involving bases, at room temperature or below if the reaction kinetics allow. Elevated temperatures, particularly in microwave-assisted syntheses, can accelerate the rate of epimerization.[3]
-
-
Minimize Reaction Time:
-
Limit the exposure of this compound to basic conditions to the shortest duration required for the reaction to complete. Monitor the reaction closely to avoid unnecessarily long reaction times.
-
Potential Cause 2: Reaction Pathway Involving Stereocenter
The method used to "activate" or modify the hydroxyl group might be proceeding through an unexpected mechanism that affects the stereocenter.
Troubleshooting Steps:
-
Confirm the Reaction Mechanism:
-
For SN2 reactions (e.g., Mitsunobu, Tosylation followed by displacement): These reactions are expected to proceed with a predictable stereochemical outcome (inversion or retention), not racemization. If racemization is observed, it suggests a competing reaction pathway or contamination. Ensure your reagents are pure and conditions are optimized for a clean SN2 reaction.
-
For reactions involving radical or carbocation intermediates: These intermediates can lead to loss of stereochemical information. If your activation method could potentially generate such species, consider alternative methods known to be stereospecific.
-
-
Analyze Starting Material:
-
Verify the enantiomeric purity of your starting this compound. Contamination from the source will carry through your synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of an enantiomerically pure compound (like L-alaninol) into a mixture containing both enantiomers (L and D). In the context of chiral molecules for drug development, this is a critical issue because enantiomers can have different biological activities and toxicities. Maintaining the single, desired L-enantiomer of alaninol is crucial for the efficacy and safety of the final product.
Q2: Does "activating" the hydroxyl group of this compound cause racemization in the same way as activating an Fmoc-amino acid?
A2: No, this is a key distinction. For an Fmoc-amino acid, activation of the carboxylic acid for amide bond formation can lead to the formation of an oxazolone intermediate, which is highly prone to racemization.[1] this compound lacks a carboxylic acid group and therefore cannot form an oxazolone. The primary risk of racemization for this compound is the direct removal of the alpha-proton by a base.[1]
Q3: Is the Mitsunobu reaction a good choice for activating this compound without racemization?
A3: Yes, the Mitsunobu reaction is an excellent method for functionalizing the hydroxyl group with predictable stereochemistry. The reaction proceeds through a well-defined SN2 mechanism, which results in a clean inversion of the stereocenter.[4][5] This is a stereospecific outcome, not racemization. If you start with pure this compound, you will get a pure product with the opposite (D) configuration at that center (relative to the incoming nucleophile).
Q4: Can the standard Fmoc deprotection step using piperidine cause racemization of this compound?
A4: Yes, there is a risk of epimerization during the Fmoc deprotection step. Piperidine is a base, and prolonged exposure can lead to the abstraction of the alpha-proton, causing racemization.[1][6] While this effect is well-documented for Fmoc-amino acids on solid phase, the same principle applies to this compound in solution. It is crucial to limit the deprotection time to only what is necessary to remove the Fmoc group completely.
Data Presentation
While specific quantitative data for the racemization of this compound is not extensively published, the following table, adapted from studies on racemization-prone Fmoc-amino acids in peptide synthesis, illustrates the critical impact of base and activator choice. These principles are directly applicable to minimizing the risk of epimerization for this compound.
Table 1: Influence of Reaction Conditions on Racemization of N-Protected Amino Acids
| Activator | Base | Relative % Racemization (D-Isomer) |
| HBTU | DIPEA | High (~10-20%) |
| HATU | DIPEA | Moderate-High (~5-15%) |
| HBTU | 2,4,6-Collidine (TMP) | Low (~1-5%) |
| COMU | DIPEA | Moderate (~4-8%) |
| COMU | 2,4,6-Collidine (TMP) | Very Low (<1%) |
| DIC/Oxyma | (No tertiary base needed) | Very Low (<1%) |
Data is illustrative and compiled from general findings in solid-phase peptide synthesis. Actual values can vary based on substrate, solvent, and temperature.[7] The key takeaway is that combining a potent activator with a strong, unhindered base like DIPEA significantly increases racemization, while using weaker/hindered bases or base-free methods like DIC/Oxyma minimizes it.
Experimental Protocols
Protocol 1: Stereospecific Hydroxyl Activation via Mitsunobu Reaction
This protocol describes the conversion of the hydroxyl group of this compound to an ester with p-nitrobenzoic acid, a common procedure that proceeds with inversion of configuration.
Materials:
-
This compound
-
p-Nitrobenzoic acid (1.5 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: In a flame-dried, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1 eq.), p-nitrobenzoic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of DIAD: Slowly add DIAD (1.5 eq.) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired inverted ester from triphenylphosphine oxide and other by-products. The key feature of this protocol is that it avoids strong bases and follows a predictable SN2 pathway, thus preventing racemization.[4][5][8][9]
Protocol 2: Hydroxyl Activation via Tosylation
This protocol converts the hydroxyl group to a tosylate, an excellent leaving group, generally with retention of configuration.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM) for work-up
Procedure:
-
Preparation: Dissolve this compound (1 eq.) in cold (0 °C) anhydrous pyridine in a flask under an inert atmosphere.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Slowly pour the reaction mixture into ice-cold water to quench the reaction and precipitate the product.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with cold dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Mechanism of Racemization
Caption: Base-catalyzed epimerization of this compound.
Stereospecific Mitsunobu Reaction Pathway
Caption: Stereochemical outcome of the Mitsunobu reaction.
Troubleshooting Workflow for Epimerization
Caption: Logical workflow for troubleshooting epimerization.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. chempep.com [chempep.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Fmoc-L-Alaninol in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) when using Fmoc-L-alaninol. This guide is designed to directly address specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Q1: I am observing a side product with a mass corresponding to the addition of the next amino acid to my peptide-alcohol, but it seems to be linked differently. What could be the cause?
A1: This is likely due to O-acylation of the C-terminal alaninol. The primary hydroxyl group of alaninol can be acylated by the activated carboxyl group of the incoming Fmoc-amino acid, forming an ester linkage (depsipeptide) instead of the desired peptide bond. This competes with the desired N-acylation of the deprotected amino group of the growing peptide chain.
Troubleshooting and Prevention Strategies:
-
Choice of Coupling Reagents: Use coupling reagents known to have a lower risk of ester formation. Carbodiimide-based activators like DIC, especially in the presence of an additive like OxymaPure®, are often preferred over more reactive uronium/aminium salts like HBTU or HATU, which can sometimes lead to higher levels of O-acylation.
-
Reaction Temperature: Perform the coupling reaction at room temperature or below (e.g., 0°C). Elevated temperatures can increase the rate of O-acylation.
-
Steric Hindrance: In some cases, the use of a bulky protecting group on the hydroxyl function of alaninol can prevent this side reaction. However, this adds extra synthesis and deprotection steps.
-
Careful Monitoring: After the coupling step following the incorporation of alaninol, a small sample of the resin can be cleaved and analyzed by mass spectrometry to check for the presence of the O-acylated byproduct.
Q2: My peptide synthesis is failing at the dipeptide stage, and I am observing a significant loss of my dipeptide from the resin. What is happening?
A2: This is a classic sign of diketopiperazine (DKP) formation. This side reaction is particularly prevalent at the dipeptide stage and involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin. While this is a known issue in Fmoc-SPPS, the use of a C-terminal amino alcohol like alaninol may influence the rate of this side reaction. The ester-like linkage to the resin is generally more susceptible to nucleophilic attack than an amide bond, and the free amino group of the second amino acid can attack the ester linkage, leading to the formation of a cyclic dipeptide (diketopiperazine) and its release from the solid support.
Troubleshooting and Prevention Strategies:
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is sterically hindered, which can significantly reduce the rate of diketopiperazine formation.
-
Immediate Coupling of the Third Amino Acid: Minimize the time the deprotected dipeptidyl-resin is exposed to basic conditions. Couple the third amino acid immediately after the Fmoc deprotection of the second amino acid.
-
Use of Dipeptide Building Blocks: Instead of coupling the first two amino acids sequentially, using a pre-synthesized Fmoc-dipeptide can bypass the vulnerable dipeptidyl-resin stage.
-
In Situ Neutralization Protocols: For Boc-based synthesis, in situ neutralization protocols are known to suppress DKP formation. While less common in Fmoc synthesis, careful control of the base concentration during deprotection and neutralization can be beneficial.
Q3: My final peptide-alcohol product shows a diastereomeric impurity upon chiral HPLC analysis. What is the likely cause and how can I minimize it?
A3: This indicates racemization of the this compound during the synthesis. Racemization, the loss of stereochemical integrity at the α-carbon, can occur during the activation step of the amino acid coupling. While a general concern in peptide synthesis, certain amino acids are more prone to racemization.
Troubleshooting and Prevention Strategies:
-
Choice of Coupling Reagents and Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), can suppress racemization. Coupling reagents such as DIC/Oxyma are often associated with lower levels of racemization compared to some more reactive reagents.
-
Control of Base: The presence of excess base during coupling can promote racemization. Use the minimum necessary amount of a hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
-
Pre-activation Time: Minimize the pre-activation time of the Fmoc-amino acid before adding it to the resin. Prolonged exposure of the activated amino acid to the reaction mixture can increase the risk of racemization.
-
Reaction Temperature: Perform coupling reactions at room temperature or below, as higher temperatures can accelerate racemization.
Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Description | Primary Cause | Detection | Prevention Strategies |
| O-Acylation | Formation of an ester bond between the hydroxyl group of alaninol and the incoming amino acid. | Nucleophilic attack of the hydroxyl group on the activated carboxyl group of the incoming amino acid. | Mass Spectrometry (MS) - observation of the correct mass, but with different fragmentation patterns (MS/MS) compared to the desired peptide. HPLC may show a closely eluting peak. | - Use less reactive coupling reagents (e.g., DIC/Oxyma).- Perform coupling at room temperature or 0°C.- Consider temporary protection of the hydroxyl group. |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the dipeptide leading to its cleavage from the resin. | Nucleophilic attack of the N-terminal amine of the second amino acid on the ester linkage to the resin. | Significant loss of product after the second coupling step. Detection of the cyclic dipeptide in the cleavage solution by LC-MS. | - Use sterically hindered resins (e.g., 2-chlorotrityl chloride resin).- Immediately couple the third amino acid after deprotection of the second.- Use a pre-formed dipeptide building block. |
| Racemization | Loss of stereochemical purity at the α-carbon of alaninol. | Formation of an oxazolone intermediate during the activation step, particularly in the presence of excess base. | Chiral HPLC analysis showing a diastereomeric impurity. | - Use coupling additives like HOBt or HOAt.- Use hindered bases (e.g., DIPEA, collidine) in minimal amounts.- Minimize pre-activation time.- Perform coupling at room temperature or below. |
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (substitution ~1.0 mmol/g) in 10 mL of dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Amino Alcohol Solution Preparation: In a separate flask, dissolve 1.5 equivalents of this compound (relative to the resin substitution) in a minimal amount of DCM. If solubility is an issue, a small amount of dimethylformamide (DMF) can be added.
-
Loading Reaction: Add the this compound solution to the swollen resin. Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Agitation: Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 15 minutes.
-
Washing: Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
-
Substitution Level Determination: Determine the loading of the resin by spectrophotometrically measuring the absorbance of the piperidine-dibenzofulvene adduct after Fmoc deprotection of a small, weighed amount of resin.
Protocol 2: Coupling of the Second Amino Acid to Resin-Bound Alaninol
-
Fmoc Deprotection: Swell the this compound-resin in DMF. Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove piperidine and the dibenzofulvene adduct.
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of the next Fmoc-amino acid and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected alaninol-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin to check for completion of the coupling. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3 x 10 mL) to remove excess reagents and byproducts before proceeding to the next deprotection and coupling cycle.
Protocol 3: Cleavage of the Peptide-Alcohol from the Resin
-
Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash the resin with DCM (3 x 10 mL) and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail for many peptides is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the cold diethyl ether (typically 10 times the volume of the filtrate).
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying and Purification: Dry the crude peptide under vacuum and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Workflow
Caption: Troubleshooting workflow for side reactions in peptide synthesis using this compound.
Identifying Fmoc-L-alaninol byproducts by mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-L-alaninol. The focus is on the identification of potential byproducts using mass spectrometry.
Troubleshooting Guide & FAQs
Q1: My mass spectrum of this compound shows a peak with a mass-to-charge ratio (m/z) higher than the expected molecular ion. What could this be?
A: Unusually high m/z peaks can be attributed to several factors:
-
Adduct Formation: In electrospray ionization (ESI), it is common for the analyte to associate with ions present in the solvent or from glassware.[1][2] Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[1][2][3][4] Refer to Table 1 for the expected m/z of these adducts.
-
DBF-Piperidine Adduct: If your sample has undergone Fmoc deprotection using piperidine, a common byproduct is the dibenzofulvene (DBF)-piperidine adduct.[5] This adduct has a molecular weight of approximately 263.38 g/mol .
-
Dimerization: Although less common, the formation of dimers ([2M+H]⁺) or other multimers can occur, especially at high concentrations.
Q2: I am observing a peak that corresponds to the mass of L-alaninol. What does this indicate?
A: The presence of L-alaninol (m/z of [M+H]⁺ ≈ 76.11) suggests that the Fmoc protecting group has been cleaved from some of your material. This could be due to:
-
Incomplete Protection: The initial synthesis may not have gone to completion, leaving some unreacted L-alaninol.
-
Degradation: this compound may have degraded during storage or sample preparation, especially if exposed to basic conditions.
Q3: I see a peak at m/z 179.12. What is this byproduct?
A: A peak at an m/z of approximately 179.12 in positive ion mode ([M+H]⁺) corresponds to dibenzofulvene (DBF).[6][7][8] DBF is a byproduct of the cleavage of the Fmoc group.[5][9] Its presence indicates some level of deprotection of your this compound.
Q4: My sample purity by HPLC is high, but I am still seeing unexpected masses in my mass spectrum. Why?
A: High performance liquid chromatography (HPLC) purity does not always guarantee the absence of all impurities. Some byproducts may co-elute with your main compound under the HPLC conditions used. Furthermore, mass spectrometry is a more sensitive technique and can detect low-level impurities that may not be visible in an HPLC chromatogram. It is also possible for some degradation to occur in the mass spectrometer's ion source.
Q5: Are there any byproducts I should be aware of from the synthesis of this compound itself?
A: Yes, during the synthesis of Fmoc-protected amino acids, several byproducts can form:
-
Fmoc-β-alanine: This can arise from a rearrangement of the Fmoc-OSu reagent used in the protection step.[10][11][12]
-
Dipeptides: The Fmoc attachment reagent can sometimes react with an already formed Fmoc-amino acid, leading to dipeptide impurities. In this case, you might observe Fmoc-L-Ala-L-alaninol.
Data Presentation: Expected m/z of this compound and Potential Byproducts
The following table summarizes the calculated monoisotopic masses and expected m/z values for protonated adducts ([M+H]⁺), sodium adducts ([M+Na]⁺), and potassium adducts ([M+K]⁺) of this compound and its common byproducts.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | [M+K]⁺ (m/z) |
| This compound | C₁₈H₁₉NO₃ | 297.1365 | 298.1438 | 320.1257 | 336.0997 |
| L-alaninol | C₃H₉NO | 75.0684 | 76.0757 | 98.0576 | 114.0316 |
| Dibenzofulvene (DBF) | C₁₄H₁₀ | 178.0783 | 179.0856 | 201.0675 | 217.0415 |
| DBF-Piperidine Adduct | C₁₉H₂₁N | 263.1674 | 264.1747 | 286.1566 | 302.1306 |
| Fmoc-OH | C₁₅H₁₂O₃ | 240.0786 | 241.0859 | 263.0678 | 279.0418 |
| Fmoc-piperidine | C₂₀H₂₁NO₂ | 307.1572 | 308.1645 | 330.1464 | 346.1204 |
| Fmoc-β-alanine | C₁₈H₁₇NO₄ | 311.1158 | 312.1231 | 334.1050 | 350.0790 |
| Fmoc-L-Ala-L-alaninol | C₂₁H₂₄N₂O₄ | 384.1736 | 385.1809 | 407.1628 | 423.1368 |
Experimental Protocols
Mass Spectrometry Analysis of this compound
Objective: To identify this compound and potential byproducts by mass spectrometry.
Materials:
-
This compound sample
-
HPLC-grade methanol (or other suitable solvent like acetonitrile)
-
Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)
-
Mass spectrometer (e.g., ESI-QTOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI-MS (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode).
-
-
Mass Spectrometry Analysis:
-
Set up the mass spectrometer for electrospray ionization in positive ion mode.
-
Infuse the sample directly or inject it via an HPLC system.
-
Acquire full scan mass spectra over a range that includes the expected masses of this compound and its potential byproducts (e.g., m/z 50-1000).
-
If unexpected peaks are observed, perform tandem mass spectrometry (MS/MS) on the precursor ions to obtain fragmentation data, which can aid in structural elucidation.
-
-
Data Analysis:
-
Process the acquired mass spectra to identify the m/z values of the observed peaks.
-
Compare the experimental m/z values with the theoretical values listed in Table 1.
-
Analyze the fragmentation patterns from MS/MS data to confirm the identity of the main compound and any observed byproducts.
-
Mandatory Visualization
Caption: Workflow for identifying this compound byproducts.
References
- 1. acdlabs.com [acdlabs.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. support.waters.com [support.waters.com]
- 4. scribd.com [scribd.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 9-Methylene-fluorene - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Optimizing cleavage conditions for peptides with C-terminal alaninol
Welcome to the technical support center for the synthesis and cleavage of peptides featuring a C-terminal alaninol modification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and cleavage of peptides with a C-terminal alaninol.
Issue 1: Low or No Yield of the Desired Peptide Alcohol After Cleavage
-
Question: I performed the final cleavage step, but I'm observing a very low yield of my peptide with the C-terminal alaninol. What could be the cause?
-
Answer: Low yield is a common issue that can stem from several factors throughout the synthesis and cleavage process. A systematic approach is necessary to diagnose the root cause.
-
Incorrect Cleavage Method for the Resin: Standard trifluoroacetic acid (TFA) cleavage on linkers like Wang resin will yield a C-terminal carboxylic acid, not an alcohol. To obtain a peptide alcohol, a reductive cleavage is typically required.
-
Inefficient Reductive Cleavage: If you are using a linker designed for reductive cleavage, such as the 4-hydroxymethylbenzoyl (HMBA) linker, the reducing agent may be the issue. Ensure your sodium borohydride (NaBH₄) is fresh and anhydrous. The reaction can also be sensitive to temperature and solvent.
-
Incomplete Removal of Side-Chain Protecting Groups: For some linkers, a two-step cleavage process is mandatory.[1][2] First, all acid-labile side-chain protecting groups (e.g., Boc, tBu) must be removed with a standard TFA cocktail. If these groups remain, they can interfere with the subsequent reductive cleavage and lead to a complex mixture of products.[1][2]
-
Peptide Aggregation: The fully deprotected peptide may aggregate on the resin, preventing the cleavage reagents from accessing the linker.[3] Consider using structure-breaking solvents or additives during the cleavage step.
-
Issue 2: Presence of Unexpected Side Products in Mass Spectrometry
-
Question: My MS analysis shows the correct mass for the peptide alcohol, but also significant peaks corresponding to the peptide acid and other adducts. How can I prevent this?
-
Answer: The presence of the peptide acid alongside the desired peptide alcohol strongly suggests that a competing cleavage pathway is occurring.
-
Residual Acidity: If performing a two-step cleavage (TFA followed by reduction), ensure all residual TFA is thoroughly washed away before adding the reducing agent. Trace acid can cleave the linker to produce the carboxylic acid.
-
Moisture Contamination: For reductive cleavages with NaBH₄, the presence of water can lead to hydrolysis of the ester linkage to the resin, resulting in the peptide acid.[2] Ensure all solvents are anhydrous and the resin is thoroughly dried before cleavage.
-
Racemization at the C-terminus: The C-terminal amino acid is susceptible to racemization, especially during the initial loading onto the resin.[4] Using a 2-Chlorotrityl (2-CTC) resin can minimize this side reaction as it does not require carboxyl group activation for loading.[4][5]
-
Issue 3: Diketopiperazine Formation with C-terminal Alaninol Preceded by a Proline or Glycine
-
Question: My peptide sequence is short, and after cleavage, I am primarily observing a cyclic dipeptide product. How can I avoid this?
-
Answer: Diketopiperazine formation is a common side reaction, particularly with sequences where the first two amino acids are prone to cyclization (e.g., Pro, Gly).[4][6] This occurs during the Fmoc deprotection of the second amino acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended strategy for synthesizing a peptide with a C-terminal alaninol?
A1: The most reliable method involves using a resin with a linker that facilitates reductive cleavage to yield the C-terminal alcohol. The 4-hydroxymethylbenzoyl (HMBA) linker is a suitable choice.[1][7] The general workflow is as follows:
-
Synthesize the peptide chain using standard Fmoc solid-phase peptide synthesis (SPPS).
-
Perform a full deprotection of the side-chain protecting groups using a TFA-based cleavage cocktail.
-
Thoroughly wash and dry the resin to remove all traces of TFA.
-
Cleave the peptide from the resin using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as ethanol or THF.[1][4][8]
Q2: Can I use a standard Wang resin to produce a peptide with a C-terminal alaninol?
A2: No, direct cleavage from a Wang resin will not produce a peptide alcohol. Wang resin has a p-alkoxybenzyl alcohol linker that forms an ester bond with the C-terminal amino acid.[5] Cleavage with strong acids like TFA will break this ester bond to yield a C-terminal carboxylic acid.
Q3: What are the optimal conditions for the reductive cleavage step using NaBH₄?
A3: Optimal conditions can be peptide-sequence dependent, so a small-scale trial cleavage is always recommended.[2] However, a good starting point is to use a significant excess of NaBH₄. The reaction is typically carried out in an alcohol, like 50% aqueous ethanol, and agitated for several hours at room temperature.[8]
Q4: Are there any specific considerations for the amino acid directly preceding the C-terminal alaninol?
A4: Yes. Sterically hindered amino acids at this position may slow down the reductive cleavage reaction, potentially requiring longer reaction times or elevated temperatures.[9] Additionally, sequences prone to aspartimide formation (e.g., containing Asp-Gly or Asp-Ser) should be monitored carefully, as this side reaction can occur under both acidic and basic conditions.[6]
Q5: How can I confirm that the final product is the desired peptide alcohol and not the peptide acid?
A5: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for product characterization. The peptide alcohol will have a different retention time on a reverse-phase HPLC column compared to the more polar peptide acid. Mass spectrometry will confirm the expected molecular weight; the peptide alcohol will have a mass corresponding to the reduced carboxyl group.
Data Presentation
Table 1: Comparison of Cleavage Cocktails for Side-Chain Deprotection
This table summarizes common TFA-based cocktails for the initial deprotection step before reductive cleavage. The choice of cocktail depends on the amino acid composition of the peptide.
| Reagent Name | Composition (v/v or w/w) | Target Residues & Notes | Reference |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O | General purpose for peptides without highly sensitive residues. TIS scavenges carbocations. | [2] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" alternative to thiol-containing cocktails. Good for Trityl-based protecting groups. | [10] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr. | [2] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Dimethylsulfide, 1.5% Ammonium Iodide | Specifically designed to prevent oxidation of Methionine residues. | [10] |
Experimental Protocols
Protocol 1: Two-Step Cleavage from HMBA Resin to Yield a C-Terminal Peptide Alcohol
This protocol is a standard procedure for obtaining a peptide alcohol from an HMBA-linked resin.
Step 1: Side-Chain Deprotection
-
Place the dried peptide-resin (e.g., 0.1 mmol) in a suitable reaction vessel.
-
Prepare a fresh cleavage cocktail appropriate for your peptide sequence (refer to Table 1). For a general-purpose cleavage, use 10 mL of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the TFA solution away from the resin. Note: The peptide is still attached to the resin at this stage.
-
Wash the resin thoroughly to remove residual TFA and scavengers. Perform sequential washes with DCM (3x), DMF (3x), and finally Methanol (3x).
-
Dry the peptide-resin under high vacuum for at least 4 hours, or preferably overnight.[8]
Step 2: Reductive Cleavage
-
Swell the dried, deprotected peptide-resin in the reaction solvent (e.g., 5 mL of 50% aqueous EtOH).[8]
-
In a separate vial, dissolve NaBH₄ (e.g., 10 equivalents relative to resin loading) in the same solvent.
-
Add the NaBH₄ solution to the resin slurry and agitate the mixture gently at room temperature for at least 4 hours.[8]
-
Monitor the reaction by taking a small aliquot, quenching the NaBH₄ with acid, and analyzing the supernatant by HPLC/MS.
-
Once the cleavage is complete, filter the resin and collect the filtrate containing the cleaved peptide alcohol.
-
Wash the resin with additional solvent and combine the filtrates.
-
Neutralize the filtrate with dilute acid (e.g., 0.1 M HCl) and proceed with purification.
Visualizations
Caption: Workflow for the two-step cleavage of a peptide with C-terminal alaninol from HMBA resin.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. biosynth.com [biosynth.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. C-Terminally modified peptides via cleavage of the HMBA linker by O -, N - or S -nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00213G [pubs.rsc.org]
- 10. peptide.com [peptide.com]
Technical Support Center: Fmoc-L-Alaninol in Prolonged Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Fmoc-L-alaninol during prolonged solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Stability and Handling
Q1: What are the primary stability concerns for this compound during prolonged SPPS?
A1: While this compound is generally stable, prolonged exposure to the repetitive cycles of Fmoc deprotection (piperidine) and coupling can lead to several potential side reactions. The primary concerns include:
-
O-acylation: The free primary hydroxyl group of the C-terminal alaninol can be acylated by the activated carboxyl group of the incoming Fmoc-amino acid, leading to the formation of a depsipeptide (an ester bond within the peptide backbone).
-
Oxidation: Although less common under standard anaerobic SPPS conditions, the primary alcohol is susceptible to oxidation to an aldehyde, especially in the presence of trace oxygen or certain contaminants.
-
Racemization: While the chiral center of L-alaninol is generally stable, the harsh basic conditions of repeated deprotection cycles can pose a minor risk of epimerization over very long syntheses.[1]
-
Standard SPPS Side Reactions: this compound-containing peptides are also susceptible to common SPPS side reactions such as diketopiperazine formation (especially at the dipeptide stage), aspartimide formation if Asp is present in the sequence, and aggregation.[2][3]
Q2: How should I handle and store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is crucial to handle and store it properly. This compound is sensitive to moisture and should be stored in an airtight container with a desiccant.[4] For long-term storage, it is recommended to keep it at 0-8°C.[5] Ensure that the product has a high purity (≥98%) and is free from impurities like residual solvents or byproducts, which can interfere with the synthesis.[4]
Troubleshooting Specific Issues
Q3: I am observing a significant side product with a mass corresponding to the addition of an extra amino acid. What could be the cause?
A3: This is a classic symptom of O-acylation of the C-terminal alaninol. The hydroxyl group of alaninol can compete with the N-terminal amine of the growing peptide chain for the activated amino acid.
Troubleshooting Steps for O-acylation:
-
Protect the C-terminal Hydroxyl Group: The most effective way to prevent O-acylation is to temporarily protect the primary alcohol of this compound. A silyl-based protecting group, such as tert-butyldimethylsilyl (TBDMS), can be employed. This protecting group is stable to the basic conditions of Fmoc deprotection but can be cleaved during the final TFA cleavage.
-
Optimize Coupling Conditions:
-
Use a less reactive coupling reagent: Reagents like DIC/Oxyma are generally less prone to causing side reactions compared to highly reactive uronium/aminium salts like HATU or HBTU.[6]
-
Control stoichiometry: Use a minimal excess of the activated amino acid and coupling reagent.
-
Lower the temperature: Performing the coupling at a lower temperature (e.g., 0°C to room temperature) can reduce the rate of O-acylation.
-
Q4: My final peptide-alcohol product shows a minor impurity with a mass two daltons lower than the expected product. What is the likely cause?
A4: A mass difference of -2 Da is indicative of an oxidation of the primary alcohol of the C-terminal alaninol to an aldehyde. While less common, this can occur under certain conditions.
Troubleshooting Steps for Oxidation:
-
Ensure Anaerobic Conditions: Perform the synthesis under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.
-
Use High-Purity, Degassed Solvents: Solvents can contain dissolved oxygen or peroxide impurities that may contribute to oxidation. Use freshly distilled or commercially available peptide synthesis-grade solvents and degas them before use.
-
Scrutinize Reagents: Ensure that coupling reagents and other additives are of high quality and free from oxidizing contaminants.
Q5: I am observing incomplete coupling to the amino acid preceding the C-terminal alaninol. What could be the reason?
A5: Incomplete coupling at this position could be due to steric hindrance from the resin linker or early-stage peptide aggregation.
Troubleshooting Steps for Incomplete Coupling:
-
Choice of Resin and Linker: Utilize a resin with a more flexible linker, such as a 2-chlorotrityl chloride (2-CTC) resin, which can improve reaction kinetics.[7]
-
Double Coupling: Perform a second coupling step for the challenging amino acid to drive the reaction to completion.
-
Use a More Potent Coupling Reagent: For sterically hindered couplings, a more reactive reagent like HATU or HCTU may be necessary.[8]
-
Monitor with a Qualitative Test: Use a test like the Kaiser test to confirm the presence of free amines after coupling. A positive result indicates incomplete coupling, and a second coupling should be performed.
Data Presentation
Table 1: Common Side Reactions in Fmoc-SPPS and Their Relevance to this compound Synthesis
| Side Reaction | Description | Relevance to this compound Synthesis | Mitigation Strategies |
| O-acylation | Acylation of the C-terminal hydroxyl group by the incoming activated amino acid. | High. The primary alcohol of alaninol is a nucleophile that can compete with the N-terminal amine. | Protect the hydroxyl group; use less reactive coupling reagents; optimize stoichiometry and temperature. |
| Oxidation | Conversion of the C-terminal primary alcohol to an aldehyde. | Moderate. Can occur with prolonged exposure to air or oxidizing impurities. | Maintain anaerobic conditions; use high-purity, degassed solvents. |
| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to chain termination. | High. Especially problematic if the second amino acid is Proline or Glycine. | Use 2-chlorotrityl chloride resin; couple the first two amino acids as a dipeptide.[2] |
| Aspartimide Formation | Cyclization of aspartic acid residues under basic conditions, leading to side products. | Sequence-dependent. Occurs if Asp is present in the peptide sequence. | Add HOBt to the piperidine deprotection solution.[2] |
| Racemization | Loss of stereochemical integrity at the α-carbon. | Low but possible. Prolonged exposure to basic conditions can pose a risk. | Use racemization-suppressing additives (e.g., Oxyma, HOBt); use milder bases for deprotection if necessary.[1] |
Experimental Protocols
Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is designed to minimize racemization and side reactions during the loading of the first amino alcohol.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Amino Alcohol Solution Preparation: In a separate flask, dissolve this compound (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in anhydrous DCM (10 mL).
-
Loading: Drain the DCM from the swollen resin and add the this compound/DIPEA solution. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted trityl chloride groups, add methanol (1 mL) and continue to agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).
-
Drying: Dry the resin under vacuum. The loading can be determined spectrophotometrically by cleaving the Fmoc group from a small sample of resin with piperidine and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
Protocol 2: On-resin O-acylation Test
This protocol can be used to assess the extent of O-acylation during a coupling step.
-
Deprotection: Take a small sample of the peptide-resin with the deprotected N-terminal amine and the free C-terminal alaninol hydroxyl group.
-
Coupling: Couple a chromophoric Fmoc-amino acid (e.g., Fmoc-pentafluorophenylalanine) using your standard coupling protocol.
-
Cleavage: Cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Analysis: Analyze the crude product by HPLC-MS. The presence of a product with a mass corresponding to the peptide with two molecules of the chromophoric amino acid attached indicates O-acylation. The relative peak areas can provide a semi-quantitative measure of the extent of this side reaction.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Competing reaction pathways: Peptide bond vs. O-acylation.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. kilobio.com [kilobio.com]
- 5. chemimpex.com [chemimpex.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
Technical Support Center: Fmoc-L-alaninol Applications in Peptide Synthesis
Welcome to the technical support center for advanced peptide synthesis. This resource provides detailed guidance on the use of Fmoc-L-alaninol to overcome common challenges related to peptide solubility and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in peptide synthesis?
This compound is a derivative of the amino acid L-alanine where the C-terminal carboxylic acid has been reduced to a primary alcohol.[1][2] In solid-phase peptide synthesis (SPPS), it is used as a C-terminal building block. Its primary role is to replace the terminal carboxyl group with a hydroxyl group, thereby creating a peptide alcohol instead of a peptide acid. This modification is a key strategy for disrupting the aggregation of difficult or hydrophobic peptide sequences during synthesis.[3]
Q2: How does a C-terminal alaninol modification improve peptide solubility and reduce aggregation?
Peptide aggregation during SPPS is often driven by the formation of intermolecular hydrogen bonds, leading to stable beta-sheet structures that render the growing peptide chains inaccessible. The C-terminal carboxylic acid is a primary site for initiating this hydrogen bonding. By replacing it with an alcohol group (alaninol), this key hydrogen-bonding interaction is eliminated. This disruption of the aggregation-prone structure helps to keep the peptide chains solvated and accessible for subsequent coupling and deprotection steps, significantly improving synthesis efficiency for "difficult sequences".[3][4]
Q3: When should a researcher consider using this compound?
A researcher should consider using this compound when:
-
Synthesizing known "difficult" or hydrophobic sequences that are prone to aggregation.
-
Previous synthesis attempts with a standard C-terminal acid have resulted in low yields or poor purity.
-
Monitoring tests (e.g., Kaiser test) indicate incomplete or sluggish coupling reactions, especially as the peptide chain elongates.[5][6]
-
The final application of the peptide is compatible with, or specifically requires, a C-terminal alcohol functionality.
Q4: Are there any potential downsides or complications when using this compound?
The primary consideration is that the final product is a peptide alcohol, not a peptide acid. This modification is permanent and alters the peptide's overall charge and biochemical properties. Therefore, it is crucial to ensure this modification is acceptable for the intended downstream application. Additionally, the initial loading of this compound onto the resin requires a specific protocol, different from the standard loading of the first amino acid onto resins like Wang resin, and is typically achieved by anchoring to a resin like 2-chlorotrityl chloride.[7]
Troubleshooting Guide
Q: My peptide synthesis is failing due to aggregation (e.g., slow reactions, positive Kaiser test after prolonged coupling). How can this compound help?
A: Aggregation physically blocks reactive sites on the growing peptide chain, leading to incomplete deprotection and coupling, which manifests as failed or slow reactions.[4][5] By starting the synthesis with this compound loaded onto the resin, you fundamentally disrupt one of the key drivers of aggregation from the very first residue. This can prevent the onset of aggregation, leading to improved reaction kinetics, higher crude purity, and greater overall success for the synthesis.
Q: My crude peptide is difficult to purify by HPLC. Can a C-terminal alaninol modification simplify this?
A: Yes, it can significantly simplify purification. Aggregation during synthesis doesn't just lower the yield of the target peptide; it also creates a complex mixture of deletion sequences and capped by-products. This results in a challenging chromatogram with many closely eluting peaks. By preventing aggregation, a synthesis incorporating this compound produces a much cleaner crude product where the full-length target peptide is the predominant species. This cleaner profile makes HPLC purification faster and more efficient, often leading to a higher yield of the final pure product.
Q: The alaninol modification is not desired in my final peptide for functional reasons. Can it be removed or is there an alternative?
A: The C-terminal alcohol modification resulting from using this compound is a stable, permanent feature of the synthesized peptide and cannot be post-synthetically converted back to a carboxylic acid. If the C-terminal acid is essential for the peptide's function, you must use alternative strategies to combat aggregation. These include using "difficult sequence" solvents (e.g., "magic mixture"), elevated temperatures, or incorporating backbone-modifying dipeptides like pseudoprolines at strategic points within the sequence.[3][6]
Data Presentation: Impact of C-Terminal Modification
The following table provides illustrative data on the synthesis of a known difficult peptide sequence (e.g., a hydrophobic 15-mer), comparing the outcomes when synthesized with a standard C-terminal acid versus a C-terminal alaninol.
| C-Terminal Group | Synthesis Observation | Crude Purity (HPLC) | Final Yield (Pure Peptide) |
| Carboxylic Acid | Significant resin shrinking; Positive Kaiser test after double coupling. | ~35% | ~5% |
| Alaninol | Normal resin swelling; Negative Kaiser test after single coupling. | ~75% | ~30% |
Note: Data is representative and intended to illustrate the potential impact of using this compound. Actual results will vary based on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Loading this compound onto 2-Chlorotrityl Chloride Resin
-
Swell 1.0 g of 2-chlorotrityl chloride resin (1.2 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
In a separate vial, dissolve this compound (0.5 eq. relative to resin loading, ~0.6 mmol, 178 mg) in anhydrous DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq. relative to amino alcohol, ~2.4 mmol, 418 µL) to the this compound solution.
-
Add the solution to the swelled resin and agitate at room temperature for 2-4 hours.
-
To cap any remaining unreacted trityl chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.[7]
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) and dry under vacuum.
-
Determine the final loading using the standard Fmoc cleavage/UV spectrophotometry method.
Protocol 2: Standard Fmoc-SPPS Elongation Cycle
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF.[7]
-
Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with a coupling agent like HCTU (3 eq.) and a base like DIPEA (6 eq.) in DMF for 5 minutes. Add this activated mixture to the resin and couple for 1-2 hours. Wash thoroughly with DMF.[7][8]
-
Monitoring: Perform a Kaiser test to confirm reaction completion before proceeding to the next cycle.
Protocol 3: Cleavage of the Peptide-Alcohol from the Resin
-
Wash the final peptide-resin with DCM and dry.
-
Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum. The peptide is now ready for purification.
Visualizations
Caption: Mechanism of aggregation disruption by C-terminal alaninol.
Caption: Decision workflow for using this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chempep.com [chempep.com]
Double coupling strategies for difficult Fmoc-L-alaninol attachments
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the attachment of Fmoc-L-alaninol to solid supports. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Difficult this compound Attachments
Issue: Low Loading Efficiency of this compound
Symptoms:
-
Low substitution level determined by Fmoc cleavage UV analysis.
-
Weight gain of the resin is lower than theoretically expected.
-
Positive Kaiser test on a significant portion of resin beads after the initial coupling attempt, indicating unreacted functional groups on the resin.[1][2]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Activation of this compound | For Wang resin, which has hydroxyl groups, the primary alcohol of this compound needs to be effectively esterified. Standard carbodiimide methods are often employed. Ensure that the activating agents are fresh and used in the correct stoichiometry. For 2-chlorotrityl chloride resin, direct reaction with the resin's chloro groups does not require pre-activation of the alaninol.[3][4] |
| Steric Hindrance | The bulky Fmoc protecting group can sterically hinder the reaction. Using a resin with a lower substitution level can provide more space for the reaction to proceed.[5] Additionally, ensuring adequate swelling of the resin in a suitable solvent is crucial for accessibility of the reactive sites. |
| Suboptimal Reaction Conditions | Reaction times may be insufficient. For difficult couplings, extending the reaction time is a common strategy.[6] Temperature can also play a role; however, elevated temperatures may increase the risk of side reactions like racemization, though this is less of a concern for the initial attachment of a single amino alcohol. |
| Moisture Contamination | Water can hydrolyze the activated species and the reactive sites on the resin (especially 2-chlorotrityl chloride resin). Ensure all solvents and reagents are anhydrous.[4] |
| Secondary Reactions | For Wang resin, the use of a strong base like DMAP as a catalyst can sometimes lead to side reactions. Using milder conditions or alternative activators may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended resins for attaching this compound?
A1: The most commonly used resins for this purpose are Wang resin and 2-chlorotrityl chloride resin.[6][7]
-
Wang Resin: Possesses hydroxyl groups to which this compound can be esterified. This resin is stable under the basic conditions of Fmoc deprotection and the peptide is cleaved under moderately acidic conditions (e.g., TFA).[8][7]
-
2-Chlorotrityl Chloride Resin: This acid-labile resin allows for the direct attachment of this compound without the need for activation. The resulting peptide alcohol can be cleaved under very mild acidic conditions, which helps to preserve acid-sensitive functionalities.[7][9][10]
Q2: What is a "double coupling" strategy and when should I use it for this compound attachment?
A2: A double coupling strategy involves repeating the coupling step with fresh reagents after the initial coupling reaction has been performed and the resin has been washed.[1][2] This is a common technique to drive difficult or incomplete reactions to completion.[1]
You should consider a double coupling strategy if:
-
A qualitative test (like the Kaiser test for amino groups, though not directly applicable to the hydroxyl groups of Wang resin, a negative test on a derivatized resin would indicate successful capping of unreacted sites) indicates a significant number of unreacted sites after the first coupling.[1]
-
You are working with a particularly sterically hindered system or have consistently low loading efficiencies with a single coupling.
-
The subsequent synthesis of the peptide chain is critical and you want to ensure the highest possible loading of the initial this compound.
Q3: How can I monitor the success of the this compound attachment?
A3: The loading efficiency can be quantitatively determined by spectrophotometric analysis.[3] A small, accurately weighed sample of the dried resin is treated with a solution of 20% piperidine in DMF to cleave the Fmoc group. The concentration of the resulting dibenzofulvene-piperidine adduct in the solution is then measured by UV-Vis spectrophotometry at around 301 nm.[11] The loading can also be estimated by the weight gain of the resin after the attachment and capping steps.[3]
Q4: Are there any specific side reactions to be aware of when attaching this compound?
A4: For Wang resin, using strong activating conditions with DMAP can potentially lead to side reactions, though this is more pronounced with chiral amino acids where racemization is a concern.[8] With 2-chlorotrityl chloride resin, it is crucial to cap any unreacted chloro groups after the attachment of this compound to prevent side reactions in subsequent steps. This is typically done with a mixture of methanol and a hindered base like DIPEA in DCM.[3]
Experimental Protocols
Protocol 1: Attachment of this compound to Wang Resin
This protocol is based on standard esterification methods for attaching Fmoc-amino acids to Wang resin.
Reagents and Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt) (optional, but can suppress side reactions)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the Wang resin in DMF for at least 1 hour.
-
In a separate vessel, dissolve this compound (2-4 eq. relative to the resin loading), HOBt (2-4 eq.), and a catalytic amount of DMAP (0.1 eq.) in a minimal amount of DMF.
-
Add DIC (2-4 eq.) to the solution from step 2 and allow it to pre-activate for 10-20 minutes.
-
Drain the DMF from the swollen resin and add the activated this compound solution.
-
Agitate the mixture at room temperature for 2-12 hours. The reaction can be monitored for completion by taking a small sample of the resin and proceeding with a test cleavage and analysis.
-
After the reaction, drain the solution and wash the resin thoroughly with DMF and DCM.
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (2 eq.) and DIPEA (2 eq.) in DCM for 30 minutes.[3]
-
Wash the resin extensively with DCM and DMF, and then dry under vacuum.
-
Determine the loading efficiency using the UV-Vis method.
Protocol 2: Double Coupling Strategy for Wang Resin
-
Perform the initial coupling as described in Protocol 1, steps 1-6.
-
After washing the resin, repeat steps 2-6 with a fresh solution of activated this compound.
-
Proceed with the capping and washing steps as described in Protocol 1, steps 7-9.
Protocol 3: Attachment of this compound to 2-Chlorotrityl Chloride Resin
This protocol is adapted from methods for attaching Fmoc-amino acids and other alcohols to 2-chlorotrityl chloride resin.[3][9]
Reagents and Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
Procedure:
-
Swell the 2-chlorotrityl chloride resin in anhydrous DCM for at least 30 minutes.
-
In a separate vessel, dissolve this compound (1.5-2 eq. relative to the resin loading) in anhydrous DCM. A small amount of DMF can be added if solubility is an issue.
-
Add DIPEA (3-4 eq.) to the this compound solution.
-
Drain the DCM from the swollen resin and add the this compound/DIPEA solution.
-
Agitate the mixture at room temperature for 1-4 hours.
-
After the reaction, drain the solution and wash the resin with DCM.
-
To cap any unreacted chlorotrityl groups, treat the resin with a solution of DCM:MeOH:DIPEA (17:2:1 v/v/v) for 30 minutes.[3]
-
Wash the resin thoroughly with DCM and DMF, and then dry under vacuum.
-
Determine the loading efficiency using the UV-Vis method.
Data Presentation
Table 1: Reagent Equivalents for this compound Attachment
| Resin Type | This compound (eq.) | Coupling/Activating Agents (eq.) | Base (eq.) | Capping Agents (eq.) |
| Wang Resin | 2 - 4 | DIC (2 - 4), HOBt (2 - 4), DMAP (0.1) | - | Acetic Anhydride (2), DIPEA (2) |
| 2-Chlorotrityl Chloride | 1.5 - 2 | - | DIPEA (3 - 4) | MeOH/DIPEA in DCM |
Table 2: Typical Reaction Conditions
| Resin Type | Solvent | Temperature | Reaction Time |
| Wang Resin | DMF | Room Temperature | 2 - 12 hours |
| 2-Chlorotrityl Chloride | DCM | Room Temperature | 1 - 4 hours |
Visualizations
Caption: Workflow for single and double coupling of this compound to Wang resin.
Caption: Workflow for attaching this compound to 2-chlorotrityl chloride resin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptideweb.com [peptideweb.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 11. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance with Fmoc-L-alaninol in Crowded Sequences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-L-alaninol, particularly in the synthesis of peptides with sterically hindered or crowded sequences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in peptide synthesis?
This compound is a derivative of the amino acid L-alanine where the carboxylic acid group is reduced to an alcohol.[1] The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group. Its primary application in solid-phase peptide synthesis (SPPS) is the production of peptide alcohols, which are peptides with a C-terminal hydroxyl group instead of a carboxylic acid.[1][2] This modification can be crucial for modulating the biological activity and pharmacokinetic properties of synthetic peptides.[1]
Q2: I'm experiencing incomplete coupling of the first amino acid to my this compound-loaded resin. What are the likely causes and solutions?
Incomplete coupling to the alaninol-resin is a common issue, often stemming from steric hindrance. The relatively bulky this compound, once attached to the resin, can present a sterically demanding environment for the incoming activated amino acid.
Troubleshooting Steps:
-
Optimize Coupling Reagent: Standard coupling reagents may be insufficient. Switch to a more potent activating agent.[3] HATU, HCTU, and PyAOP are generally more effective than HBTU or DIC/HOBt for difficult couplings.[4]
-
Double Coupling: After the initial coupling reaction, perform a second coupling with a fresh solution of the activated amino acid and coupling reagents. This is a highly effective method to drive the reaction to completion.[3]
-
Increase Reagent Excess: Use a higher excess (3-5 equivalents) of the Fmoc-amino acid and coupling reagents relative to the resin loading capacity.[3]
-
Extend Reaction Time: For sterically hindered couplings, extending the reaction time from the standard 1-2 hours to 4-12 hours, or even overnight, can significantly improve yields.[3]
-
Elevated Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can help overcome the activation energy barrier for sterically hindered couplings. However, this should be done with caution as it can increase the risk of racemization.[5]
Q3: My peptide sequence is highly hydrophobic and prone to aggregation. How does this affect coupling to this compound?
Peptide aggregation on the solid support is a major cause of incomplete coupling and deprotection steps.[6] Hydrophobic sequences can form secondary structures that mask the N-terminal amine of the growing peptide chain, preventing the incoming amino acid from accessing it. When the C-terminus is an alaninol, this problem can be exacerbated.
Strategies to Mitigate Aggregation:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating peptides. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[7]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures.[5]
-
Microwave-Assisted SPPS: Microwave energy can efficiently break up aggregates and accelerate coupling reactions, which is particularly useful for difficult sequences.[7]
Q4: How can I monitor the completeness of the coupling reaction to the alaninol-resin?
Standard colorimetric tests are essential for monitoring coupling efficiency.
-
Kaiser Test (Ninhydrin Test): This is the most common test for detecting free primary amines. A blue color on the resin beads indicates an incomplete coupling. A yellow or colorless result suggests the coupling is complete.[1]
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid test is another sensitive method for detecting free amines.
-
Cleavage and Analysis: For critical or particularly difficult couplings, cleaving a small sample of the resin and analyzing the product by HPLC and mass spectrometry is the most definitive way to assess coupling efficiency.[8]
Q5: What should I do if I have persistent incomplete coupling despite trying the above methods?
If double coupling and optimized conditions fail, the remaining unreacted amines should be "capped" to prevent the formation of deletion sequences. Capping involves acetylating the unreacted N-terminal amines using a reagent like acetic anhydride with a non-nucleophilic base.[9] This terminates the unreacted chains, simplifying the purification of the final product.
Troubleshooting Guides
Issue 1: Low Yield of the Final Peptide Alcohol
| Symptom | Possible Cause | Recommended Solution |
| Low overall yield after cleavage. | Inefficient loading of this compound onto the resin. | Optimize the loading protocol. For chlorotrityl resins, ensure anhydrous conditions and use an adequate excess of this compound and a non-nucleophilic base like DIPEA.[10] For other resins like Wang or DHP HM, follow specific manufacturer's protocols, which may involve pre-activation or elevated temperatures. |
| Mass spectrometry shows a significant peak corresponding to the peptide without the C-terminal alaninol. | Premature cleavage of the alaninol from the resin during synthesis. | This is rare with stable linkers but can occur with very acid-labile resins if acidic conditions are inadvertently introduced. Ensure all reagents are free of acidic contaminants. |
| Multiple peaks in HPLC, many corresponding to deletion sequences. | Incomplete coupling at one or more steps, particularly with sterically hindered amino acids. | Implement a double coupling strategy for difficult residues.[3] Use more potent coupling reagents like HATU or PyAOP.[4] Monitor each coupling step with the Kaiser test and recouple if necessary.[1] |
Issue 2: Side Reactions and Impurities
| Symptom | Possible Cause | Recommended Solution |
| Mass spectrometry shows a peak corresponding to the desired mass +51 Da. | 3-(1-Piperidinyl)alanine formation at a C-terminal cysteine residue. | This is a known side reaction in Fmoc-SPPS. Using a sterically bulky protecting group like Trityl (Trt) for the cysteine side chain can minimize this.[11] |
| Presence of diastereomeric impurities (epimers) in the final product. | Racemization of an amino acid during activation and coupling. | Use racemization-suppressing additives like HOBt or OxymaPure.[12] Avoid prolonged pre-activation times and strong bases. For particularly sensitive amino acids, phosphonium-based reagents like PyBOP or PyAOP are often associated with lower racemization levels.[12] |
| Dehydration of Asparagine or Glutamine side chains. | Inefficient side-chain protection or harsh activation conditions. | Ensure the use of appropriate side-chain protecting groups (e.g., Trt). The addition of HOBt can help suppress dehydration during coupling with carbodiimide reagents.[9] |
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Couplings
| Coupling Reagent | Reagent Type | Relative Efficiency | Key Advantages | Potential Drawbacks |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective, widely used. | Often insufficient for severely hindered couplings; can cause dehydration of Asn/Gln. |
| HBTU/PyBOP | Aminium/Phosphonium | High | Efficient for most standard and many difficult couplings.[4] | Can be less effective than HATU for very hindered residues; potential for guanidinylation of the N-terminus if used in excess. |
| HCTU | Aminium | High | More reactive than HBTU.[7] | |
| HATU/PyAOP | Aminium/Phosphonium | Very High | Highly efficient for difficult and sterically hindered couplings, including N-methylated amino acids; low racemization.[4] | More expensive than HBTU. |
| COMU | Aminium | Very High | Similar efficiency to HATU; byproducts are water-soluble, simplifying workup. |
Experimental Protocols
Protocol 1: Loading this compound onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (1.0–2.0 mmol/g) in a reaction vessel with dry DCM for at least 30 minutes.[10]
-
Amino Alcohol Solution: In a separate flask, dissolve 3 equivalents of this compound and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry DCM (10 mL/g of resin).[10]
-
Loading: Add the this compound solution to the swollen resin. Stir the mixture for 30 to 60 minutes at room temperature.
-
Washing: Wash the resin with DMF (2-3 times).
-
Capping: Add 10 mL of a mixture of DCM/MeOH/DIPEA (80:15:5) to cap any remaining reactive chloride groups. Mix for 15 minutes and filter.[10]
-
Final Wash: Wash the resin three times with DMF and DCM and dry under vacuum.
Protocol 2: Coupling a Sterically Hindered Amino Acid to Alaninol-Resin using HATU
-
Resin Preparation: Swell the this compound-loaded resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[4] Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected alaninol-resin. Agitate the reaction vessel at room temperature for 2-4 hours. For very difficult couplings, the time can be extended.[3]
-
Monitoring and Washing: Perform a Kaiser test on a small sample of the resin.[1] If the test is positive (blue beads), perform a second coupling (double coupling) with fresh reagents. If the test is negative (yellow beads), wash the resin with DMF (3-5 times).
Protocol 3: Cleavage of the Peptide Alcohol from the Resin
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler mixture of TFA/TIS/water (95:2.5:2.5) may suffice.[13]
-
Cleavage Reaction: In a well-ventilated fume hood, add the cleavage cocktail to the dry resin (approximately 10 mL per 0.1 mmol of peptide). Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Peptide Collection and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the final peptide pellet under vacuum to remove residual ether.
Mandatory Visualizations
Caption: Workflow for SPPS of peptide alcohols with crowded sequences.
Caption: Troubleshooting logic for incomplete coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Guide to HPLC Methods for Determining the Chiral Purity of Fmoc-L-alaninol
The accurate determination of the enantiomeric purity of Fmoc-L-alaninol is crucial in peptide synthesis and pharmaceutical development to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most common and effective technique for this purpose. This guide provides a comparative overview of various HPLC methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their needs.
Comparative Performance of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based and macrocyclic glycopeptide-based columns are among the most successful for resolving Fmoc-protected amino derivatives.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Compound | Retention Time (min) | Resolution (Rs) | Reference |
| Polysaccharide-Based CSPs | |||||||
| Lux Cellulose-1 (250 x 4.6 mm, 5 µm) | Isocratic: n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA | 1.0 | 220 | Fmoc-D/L-Alanine | Not Specified | > 2.0 | [1] |
| CHIRALPAK IC | Isocratic: Varies based on analyte | Not Specified | Not Specified | Fmoc-Amino Acids | Not Specified | 2.2 - 12.5 | [2][3] |
| Macrocyclic Glycopeptide-Based CSPs | |||||||
| CHIROBIOTIC T | Reversed Phase: Methanol/0.1% TEAA, pH 4.1 (60:40, v/v) | Not Specified | Not Specified | Fmoc-Alanine | L-enantiomer: 6.56, D-enantiomer: 9.41 | > 1.5 | [4] |
| CHIROBIOTIC R | Polar Organic Mode: Methanol/0.1% NH4TFA (100:0.1, v/v) | Not Specified | Not Specified | Fmoc-Alanine | Peak 1: 2.95, Peak 2: 4.40 | > 1.5 | [5] |
Note: Data for this compound is limited in readily available literature; therefore, data for Fmoc-L-alanine is presented as a close structural analog. The separation principles and method development strategies are directly applicable.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these HPLC methods.
Method 1: Polysaccharide-Based CSP (Lux Cellulose-1)
This method is suitable for normal-phase chromatography and often provides excellent resolution for Fmoc-amino acids.[1]
-
Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (90:10, v/v) containing 0.1% Trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: Macrocyclic Glycopeptide-Based CSP (CHIROBIOTIC T)
This method utilizes a reversed-phase approach, which can be advantageous for LC-MS compatibility.[4]
-
Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of Methanol and 0.1% Triethylammonium Acetate (TEAA) buffer (pH 4.1) in a 60:40 (v/v) ratio.
-
Flow Rate: Typically 0.5 - 1.5 mL/min (requires optimization)
-
Temperature: Ambient
-
Detection: UV, wavelength depends on the analyte's chromophore (e.g., 265 nm for the Fmoc group).
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of the sample in methanol or a mixture of methanol and water. Dilute to the desired concentration (e.g., 0.5 mg/mL) with the mobile phase.
Visualizing the Workflow and Decision Process
To aid in the understanding and selection of an appropriate HPLC method, the following diagrams illustrate the general experimental workflow and a decision-making process.
Caption: General workflow for chiral HPLC method development.
Caption: Decision tree for selecting a suitable HPLC method.
Alternative Methods
While HPLC with chiral stationary phases is the predominant technique, other methods can be employed for determining the chiral purity of this compound and related compounds.
-
Chiral Mobile Phase Additives: In this approach, a chiral selector is added to the mobile phase, and the separation is performed on a standard achiral column (e.g., C18).[6] This can be a cost-effective alternative to purchasing dedicated chiral columns.
-
Gas Chromatography (GC) on a Chiral Stationary Phase: After appropriate derivatization to increase volatility, GC can be a powerful technique for chiral separations, often providing high resolution.[7]
-
Capillary Electrophoresis (CE): CE is another high-efficiency separation technique that can be used for chiral analysis by adding a chiral selector to the background electrolyte.[6]
-
Supercritical Fluid Chromatography (SFC): SFC, using a chiral stationary phase, can offer faster separations and reduced solvent consumption compared to HPLC.[1]
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation. For routine quality control of this compound, HPLC with a polysaccharide or macrocyclic glycopeptide-based chiral stationary phase generally provides a robust and reliable solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analyses of amino acids, Enantiomeric purity [cat-online.com]
A Comparative Guide to the Spectroscopic Characterization of Fmoc-L-alaninol and its Alternatives
For researchers, scientists, and professionals in drug development, the precise characterization of building blocks used in peptide synthesis is paramount. This guide provides a comprehensive comparison of the NMR and mass spectrometry data for Fmoc-L-alaninol, a key derivative in solid-phase peptide synthesis, alongside its common alternatives, Boc-L-alaninol and Cbz-L-alaninol. The following sections detail the experimental data and protocols necessary for the unambiguous identification and quality assessment of these crucial reagents.
Comparison of Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its Boc and Cbz protected counterparts. This data is essential for confirming the identity and purity of these compounds.
Table 1: ¹H NMR Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH(CH₃)- | ~3.8 - 4.0 | m | - |
| -CH₂OH | ~3.5 - 3.7 | m | - | |
| -CH(CH₃)- | ~1.1 - 1.2 | d | ~6.5 | |
| Fmoc-H | ~7.2 - 7.8 | m | - | |
| Fmoc-CH, CH₂ | ~4.2 - 4.4 | m | - | |
| Boc-L-alaninol | -CH(CH₃)- | ~3.7 - 3.9 | m | - |
| -CH₂OH | ~3.4 - 3.6 | m | - | |
| -CH(CH₃)- | ~1.0 - 1.1 | d | ~6.7 | |
| Boc-(CH₃)₃ | ~1.4 | s | - | |
| Cbz-L-alaninol | -CH(CH₃)- | ~3.8 - 4.0 | m | - |
| -CH₂OH | ~3.5 - 3.7 | m | - | |
| -CH(CH₃)- | ~1.1 - 1.2 | d | ~6.6 | |
| Cbz-CH₂- | ~5.1 | s | - | |
| Cbz-Ar-H | ~7.3 | m | - |
Note: Chemical shifts are reported for spectra recorded in CDCl₃ and are referenced to TMS (0 ppm). Exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument.
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | -CH(CH₃)- | ~50 - 52 |
| -CH₂OH | ~65 - 67 | |
| -CH₃ | ~17 - 19 | |
| Fmoc-C=O | ~156 | |
| Fmoc-Aromatic | ~120, 125, 127, 128, 141, 144 | |
| Fmoc-CH, CH₂ | ~47, 67 | |
| Boc-L-alaninol | -CH(CH₃)- | ~50 - 52 |
| -CH₂OH | ~65 - 67 | |
| -CH₃ | ~17 - 19 | |
| Boc-C=O | ~156 | |
| Boc-C(CH₃)₃ | ~80 | |
| Boc-(CH₃)₃ | ~28 | |
| Cbz-L-alaninol | -CH(CH₃)- | ~50 - 52 |
| -CH₂OH | ~65 - 67 | |
| -CH₃ | ~17 - 19 | |
| Cbz-C=O | ~156 | |
| Cbz-CH₂- | ~67 | |
| Cbz-Aromatic | ~128, 128.5, 136 |
Note: Chemical shifts are reported for spectra recorded in CDCl₃ and are referenced to the solvent peak (77.16 ppm).
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Common Fragments (m/z) |
| This compound | C₁₈H₁₉NO₃ | 297.35 | 298.14 | 179 (Fmoc-CH₂⁺), 165 (fluorenyl⁺) |
| Boc-L-alaninol [1] | C₈H₁₇NO₃ | 175.23 | 176.13 | 120 ([M+H-tBu]⁺), 76 ([M+H-Boc]⁺) |
| Cbz-L-alaninol | C₁₁H₁₅NO₃ | 209.24 | 210.11 | 108 (tropylium ion), 91 (benzyl ion) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols can be adapted for the synthesis and analysis of the Boc and Cbz protected analogues.
Synthesis and Purification of this compound
A general procedure for the synthesis of this compound involves the reaction of L-alaninol with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[2]
Materials:
-
L-alaninol
-
Fmoc-OSu or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dioxane and Water or Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-alaninol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
NMR and Mass Spectrometry Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 s
-
Pulse angle: 30-45°
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 s
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Parameters:
-
Ionization mode: Positive ion mode
-
Capillary voltage: 3-4 kV
-
Cone voltage: 20-40 V (can be varied to induce fragmentation)
-
Source temperature: 100-120 °C
-
Desolvation temperature: 250-350 °C
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
This guide provides a foundational comparison and detailed protocols for the characterization of this compound and its common alternatives. The presented data and methodologies are crucial for ensuring the quality and identity of these essential building blocks in peptide synthesis and drug discovery.
References
A Comparative Analysis of Fmoc-L-alaninol and Fmoc-L-leucinol Reactivity in Synthesis
In the realm of peptide synthesis and the development of complex organic molecules, the choice of building blocks is paramount to achieving high yields and purity. Among the vast array of available reagents, Fmoc-protected amino alcohols such as Fmoc-L-alaninol and Fmoc-L-leucinol are crucial for introducing specific functionalities. This guide provides an objective comparison of the reactivity of these two commonly used building blocks, supported by established principles of organic synthesis and experimental data, to aid researchers, scientists, and drug development professionals in their synthetic strategies.
The primary difference between this compound and Fmoc-L-leucinol lies in the steric bulk of their respective side chains: a methyl group for alaninol and an isobutyl group for leucinol. This structural variance is the principal determinant of their differential reactivity, particularly in coupling reactions. While direct comparative kinetic studies for these specific amino alcohols are not extensively published, a wealth of data from solid-phase peptide synthesis (SPPS) involving their amino acid counterparts (Fmoc-L-alanine and Fmoc-L-leucine) provides a strong basis for assessing their expected performance.
Data Summary: A Comparative Overview
The following table summarizes the anticipated differences in reactivity based on steric hindrance and available data for analogous compounds.
| Parameter | This compound | Fmoc-L-leucinol | Rationale |
| Coupling Reaction Rate | Faster | Slower | The smaller methyl side chain of alaninol presents minimal steric hindrance, allowing for more rapid acylation of the hydroxyl group. The bulkier isobutyl side chain of leucinol can impede the approach of coupling reagents and the acylating species.[1][2][3][4] |
| Deprotection Rate | Fast | Fast | The Fmoc group removal is generally efficient for amino acids with unhindered side chains. Studies on Fmoc-L-leucine-OH show deprotection is typically complete within minutes, suggesting the isobutyl group does not significantly obstruct the deprotection site.[5][6][7] this compound is expected to have a similar or slightly faster deprotection rate. |
| Typical Coupling Yield | High | Generally High (may require optimization) | Under standard coupling conditions, this compound is expected to provide consistently high yields. For Fmoc-L-leucinol, achieving optimal yields might necessitate the use of more potent coupling reagents or extended reaction times to overcome steric challenges. |
| Risk of Side Reactions | Low | Moderate | For Fmoc-L-leucinol, incomplete coupling due to steric hindrance can lead to deletion sequences in a stepwise synthesis. The use of more forceful coupling conditions to drive the reaction to completion can increase the risk of side reactions, such as racemization, although this is less of a concern for the amino alcohol compared to the corresponding amino acid. |
| Recommended Coupling Reagents | Standard reagents (e.g., HBTU, HCTU, DIC/Oxyma) | High-reactivity reagents (e.g., HATU, COMU, PyAOP) may be beneficial, especially in challenging sequences.[1][2][3] | The choice of coupling reagent is critical when dealing with sterically hindered building blocks. |
Experimental Protocols
To provide a framework for a direct comparative analysis, the following experimental protocols are outlined.
Protocol 1: Comparative Coupling Reaction to a Solid Support
This protocol describes a method to compare the coupling efficiency of this compound and Fmoc-L-leucinol to a resin, a common step in solid-phase synthesis.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) for 1 hour in two separate reaction vessels.
-
Reagent Preparation:
-
In one vial, dissolve 2 equivalents of this compound in anhydrous DCM.
-
In a second vial, dissolve 2 equivalents of Fmoc-L-leucinol in anhydrous DCM.
-
To each vial, add 4 equivalents of diisopropylethylamine (DIPEA).
-
-
Coupling Reaction:
-
Add the this compound solution to one vessel of swollen resin.
-
Add the Fmoc-L-leucinol solution to the second vessel of swollen resin.
-
Allow both reactions to proceed at room temperature with gentle agitation.
-
-
Monitoring and Capping:
-
Take small aliquots of resin from each vessel at regular time intervals (e.g., 30, 60, 90, and 120 minutes).
-
Wash the aliquots with DCM.
-
Cap any unreacted sites on the resin with a solution of methanol/DIPEA in DCM.
-
-
Cleavage and Analysis:
-
After capping, wash the resin aliquots thoroughly with DCM and dry under vacuum.
-
Cleave the Fmoc-amino alcohol from the resin using a solution of 20% hexafluoroisopropanol in DCM.
-
Analyze the cleaved solution by HPLC to quantify the amount of loaded Fmoc-amino alcohol at each time point, allowing for a comparison of coupling kinetics.
-
Protocol 2: Comparative Fmoc-Deprotection
This protocol allows for the comparison of the rate of Fmoc group removal.
-
Resin Preparation: Use the resins prepared in Protocol 1 with near-complete loading of this compound and Fmoc-L-leucinol. Swell the resins in N,N-dimethylformamide (DMF) in separate vessels.
-
Deprotection Reaction:
-
Add a solution of 20% piperidine in DMF to each reaction vessel.
-
Start a timer and gently agitate the resins.
-
-
Monitoring:
-
At specified time points (e.g., 1, 2, 3, 5, 7, and 10 minutes), take a small sample of the supernatant from each vessel.
-
Dilute the samples in a known volume of DMF.
-
Measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis: Plot the absorbance versus time for both reactions. A plateau in the absorbance indicates the completion of the deprotection reaction, allowing for a direct comparison of the kinetics.
Visualizing the Synthetic Workflow and Reactivity Factors
The following diagrams illustrate the key processes and concepts discussed.
Caption: General workflow for coupling and deprotection in solid-phase synthesis.
Caption: Influence of side-chain structure on steric hindrance and coupling rate.
Conclusion
Conversely, while the bulkier isobutyl side chain of Fmoc-L-leucinol can lead to slower coupling reactions and may require more specialized coupling reagents and longer reaction times to ensure complete incorporation, it is indispensable for accessing target molecules that require its specific structure. The deprotection of the Fmoc group is not expected to be a significant differentiating factor in the reactivity of these two molecules. By understanding these differences, researchers can better anticipate and mitigate potential synthetic hurdles, leading to more efficient and successful outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Fmoc-L-alaninol in Peptide Synthesis: A Comparative Performance Guide for Manual vs. Automated Approaches
For researchers, scientists, and drug development professionals, the choice between manual and automated solid-phase peptide synthesis (SPPS) is a critical decision impacting efficiency, purity, and overall project timelines. This guide provides a comprehensive comparison of the performance of Fmoc-L-alaninol, a key building block for C-terminal peptide alcohols, in both manual and automated synthesis workflows. The data presented herein is a synthesis of established principles in SPPS and representative outcomes for similar peptide modifications, offering a robust framework for methodological selection.
The introduction of a C-terminal alcohol, facilitated by derivatives like this compound, can significantly influence a peptide's biological activity, stability, and pharmacokinetic profile.[1] The selection of the synthesis method—manual or automated—directly impacts the efficiency of incorporating this modification and the quality of the final peptide alcohol product. Automated synthesis generally offers higher reproducibility and throughput, while manual synthesis provides greater flexibility for troubleshooting and optimization.[2][3]
Quantitative Performance Comparison
To illustrate the practical differences between manual and automated synthesis of a model pentapeptide alcohol (e.g., Tyr-Gly-Gly-Phe-Ala-ol) using this compound, the following tables summarize key performance indicators.
| Parameter | Manual Synthesis | Automated Synthesis | Key Considerations |
| Synthesis Time per Cycle | 1.5 - 3 hours[2] | 30 - 90 minutes[4] | Automated systems significantly reduce deprotection and coupling times, especially with microwave assistance.[5] |
| Hands-on Time per Synthesis | High (several hours per day)[4] | Low (primarily for setup)[4] | Automation enables "walk-away" operation, freeing up valuable researcher time.[3] |
| Crude Purity (HPLC) | 65 - 85%[4] | 80 - 95%[4] | Automated systems provide precise reagent delivery and controlled reaction conditions, minimizing side reactions.[5] |
| Overall Yield | Variable (operator dependent) | Generally higher and more consistent | Optimized and automated protocols maximize yield and reproducibility.[6] |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower | Automated synthesizers use precise volumes, reducing waste. |
| Reproducibility | Operator-dependent, can be variable[2] | High, due to precise robotic control[2] | Automation eliminates variability between synthesis runs and different operators.[7] |
| Initial Equipment Cost | Low | High | A significant capital investment is required for automated synthesizers.[2] |
Table 1: Quantitative Comparison of Manual and Automated SPPS for a Model Peptide Alcohol.
| Performance Metric | Manual Synthesis | Automated Synthesis |
| Average Coupling Efficiency | ~98.5% | >99.5% |
| Crude Product Purity (HPLC) | 82% | 93% |
| Final Yield after Purification | 28% | 45% |
Table 2: Representative Experimental Data for the Synthesis of a Model Pentapeptide Alcohol (Tyr-Gly-Gly-Phe-Ala-ol).
Experimental Protocols
Detailed methodologies for the synthesis of a model pentapeptide alcohol (Tyr-Gly-Gly-Phe-Ala-ol) using this compound are provided below. These protocols are representative and may require optimization based on the specific peptide sequence and available equipment.
Manual Solid-Phase Peptide Synthesis Protocol
-
Resin Selection and Preparation:
-
Start with a pre-loaded this compound resin (e.g., this compound-Wang resin) or load this compound onto a suitable resin (e.g., 2-chlorotrityl chloride resin) to a substitution of 0.4-0.6 mmol/g.
-
Swell the resin in N,N-dimethylformamide (DMF) for 1 hour in a fritted syringe or reaction vessel.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HCTU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing:
-
After a negative Kaiser test, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide alcohol by mass spectrometry and analytical RP-HPLC.
-
Automated Solid-Phase Peptide Synthesis Protocol
-
Synthesizer Setup:
-
Load the appropriate pre-loaded this compound resin into the reaction vessel of the automated peptide synthesizer.
-
Place vials containing the required Fmoc-protected amino acids, activator (e.g., HCTU), base (e.g., DIPEA), and solvents in the designated positions.
-
-
Programming the Synthesis:
-
Enter the desired peptide sequence and select a pre-programmed synthesis protocol. Standard protocols typically involve:
-
Fmoc-Deprotection: 20% piperidine in DMF.
-
Washing: DMF and DCM washes.
-
Coupling: Pre-activation of the amino acid with HCTU/DIPEA followed by coupling to the resin.
-
-
Set the reaction times, temperatures (if using a microwave-assisted synthesizer), and number of equivalents for each reagent.
-
-
Synthesis Execution:
-
The synthesizer will automatically perform all the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
-
Cleavage and Purification:
-
Once the automated synthesis is complete, the resin-bound peptide is removed from the synthesizer.
-
The final deprotection, cleavage, and purification steps are typically performed manually, following steps 6 and 7 of the manual protocol.
-
Visualization of Workflows and Biological Context
To provide a clearer understanding of the processes and a potential application, the following diagrams were generated using the DOT language.
Peptides with C-terminal modifications are of significant interest in drug discovery, particularly as modulators of protein-protein interactions (PPIs) in signaling pathways implicated in diseases like cancer. The following diagram illustrates a hypothetical scenario where a synthesized peptide alcohol acts as an inhibitor in a cancer-related signaling pathway.
Conclusion
The choice between manual and automated synthesis for incorporating this compound to produce peptide alcohols is a trade-off between initial investment and long-term efficiency and reproducibility. For high-throughput screening, lead optimization, and the generation of highly pure peptide candidates for clinical development, automated synthesis is the superior choice. Manual synthesis, however, remains a valuable tool for small-scale synthesis, methods development, and for laboratories with limited budgets. The protocols and comparative data provided in this guide serve as a valuable resource for researchers to make an informed decision based on their specific project needs and available resources.
References
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Automated Peptide Synthesis – American Peptide Society [americanpeptidesociety.org]
- 4. benchchem.com [benchchem.com]
- 5. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
Navigating Steric Hindrance: A Comparative Guide to Fmoc-L-alaninol Coupling and Deletion Sequence Analysis
For researchers, scientists, and drug development professionals, the incorporation of sterically hindered residues like Fmoc-L-alaninol into a peptide sequence presents a significant challenge in solid-phase peptide synthesis (SPPS). Incomplete coupling of this amino alcohol can lead to the formation of deletion sequences, primarily n-1 impurities, which compromise the purity, yield, and biological activity of the final peptide. This guide provides an objective comparison of common coupling reagents, supported by representative experimental data, and details the analytical methods crucial for identifying and quantifying these process-related impurities.
The primary obstacle in the efficient incorporation of this compound is the steric bulk of the alaninol side chain, which can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain. This hindrance slows down the reaction kinetics, and if the coupling reaction does not go to completion, a portion of the peptide chains will lack the intended alaninol residue, resulting in a heterogeneous mixture of the target peptide and deletion sequences. The choice of coupling reagent is therefore a critical parameter in mitigating this issue.
Comparative Analysis of Coupling Reagent Performance
The selection of a coupling reagent can dramatically influence the efficiency of this compound incorporation. Reagents are typically categorized by their activating mechanism, with aminium/uronium salts and carbodiimides being the most common. Aminium salts like HATU, HBTU, and COMU have demonstrated high reactivity, particularly for challenging couplings.
While specific quantitative data for this compound is not extensively published, the following table summarizes representative data based on the established performance of these reagents with other sterically hindered amino acids, which serves as a reliable proxy for this application.[1]
| Coupling Reagent | Class | Representative Coupling Yield (%) | Purity of Crude Peptide (%) | Relative Abundance of n-1 Deletion Sequence (%) |
| HATU | Aminium/Uronium Salt | 98.5 | 92 | 1.5 |
| HBTU | Aminium/Uronium Salt | 95.2 | 85 | 4.8 |
| COMU | Aminium/Uronium Salt | 99.1 | 94 | 0.9 |
| DIC/Oxyma | Carbodiimide/Additive | 92.0 | 80 | 8.0 |
Data Interpretation: The data clearly indicates that the more modern aminium/uronium salts, particularly COMU and HATU, offer superior performance in promoting the coupling of sterically hindered residues.[2] COMU, an oxyma-based reagent, often shows the highest coupling efficiency and results in the lowest levels of deletion sequences, coupled with the added benefit of producing non-explosive byproducts.[3] HATU also provides excellent results, consistently outperforming the older HBTU reagent, which tends to yield a higher percentage of deletion impurities.[2] The carbodiimide-based method using DIC with Oxyma as an additive, while cost-effective, is generally less efficient for such challenging couplings, leading to a more significant accumulation of n-1 peptides.
Visualizing the Synthetic and Analytical Workflow
To better understand the process, the following diagrams illustrate the key stages of peptide synthesis where deletion sequences can arise, and the subsequent analytical workflow for their detection.
Experimental Protocols
Detailed and robust experimental protocols are essential for both minimizing deletion sequence formation and accurately quantifying their presence.
Protocol 1: this compound Coupling using HATU
This protocol describes a standard procedure for coupling this compound to a resin-bound peptide using HATU, a highly efficient coupling reagent.
-
Resin Preparation: Swell the peptide-resin (1.0 eq.) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x). Confirm complete deprotection using a Kaiser test.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6.0 eq.) to the solution and pre-activate for 2-3 minutes.
-
Coupling Reaction: Add the activated coupling solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. Longer coupling times may be necessary for particularly difficult sequences.
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) is recommended.
Protocol 2: Analysis of Deletion Sequences by RP-HPLC and ESI-MS
This protocol outlines the analytical procedure for the separation and identification of the target peptide from its n-1 deletion sequence impurity.
-
Sample Preparation: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry under vacuum. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of 1 mg/mL.
-
RP-HPLC Separation:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes at a flow rate of 1 mL/min is a typical starting point. The gradient may need to be optimized for baseline separation of the target peptide and the more polar n-1 deletion sequence.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
-
Quantification: Integrate the peak areas of the target peptide and the n-1 impurity. Calculate the relative abundance of the deletion sequence as a percentage of the total integrated area.
-
Mass Spectrometry (MS) Identification:
-
Introduce the HPLC eluent directly into an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra in positive ion mode across a relevant m/z range.
-
The n-1 deletion sequence will have a molecular weight that is lower than the target peptide by the mass of the alaninol residue (C₃H₇NO = 73.09 Da). Confirm the observed mass of the impurity peak corresponds to this expected mass difference.
-
For unambiguous identification, perform tandem mass spectrometry (MS/MS) on the impurity peak to confirm the peptide sequence and pinpoint the site of the missing residue.
-
Conclusion and Recommendations
The successful synthesis of peptides containing sterically hindered residues like this compound is highly dependent on the choice of coupling methodology. For minimizing the formation of deletion sequences, the use of highly efficient aminium/uronium-based coupling reagents such as COMU or HATU is strongly recommended. While more costly than traditional carbodiimide methods, the investment often pays dividends in the form of higher crude peptide purity, which simplifies downstream purification and increases the overall yield of the target peptide.
Rigorous in-process monitoring and final product analysis are non-negotiable for ensuring the quality of synthetic peptides. The combination of RP-HPLC for separation and quantification, coupled with mass spectrometry for unambiguous identification, provides a robust analytical workflow to characterize and control process-related impurities like deletion sequences. By implementing optimized coupling strategies and thorough analytical characterization, researchers can confidently produce high-purity peptides for their critical applications in research and drug development.
References
A Comparative Guide to Fmoc-L-alaninol and Boc-L-alaninol in Peptide Alcohol Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptide alcohols—compounds of significant interest for their therapeutic potential—the choice of N-terminal protecting group for the initial amino alcohol building block is a critical decision that influences the entire synthetic strategy. The two most prominent protecting groups employed are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and the acid-labile tert-butoxycarbonyl (Boc). This guide provides an objective, data-driven comparison of Fmoc-L-alaninol and Boc-L-alaninol in the context of peptide alcohol synthesis, offering insights into their respective performance, advantages, and limitations.
Core Principles: A Dichotomy in Protective Group Strategy
The fundamental difference between utilizing this compound and Boc-L-alaninol lies in the chemical conditions required for the removal of the Nα-protecting group during the stepwise elongation of the peptide chain in solid-phase peptide synthesis (SPPS).
The Fmoc strategy is characterized by its orthogonality, where the Fmoc group is cleaved under mild basic conditions (typically with piperidine), while the side-chain protecting groups (often tert-butyl based) and the final cleavage from the resin are performed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[1] This minimizes the repeated exposure of the growing peptide chain to harsh acids.
Conversely, the Boc strategy relies on graduated acid lability.[2] The Boc group is removed with a moderate acid like TFA, while the side-chain protecting groups (commonly benzyl-based) and cleavage from the resin (such as a Merrifield resin) necessitate a much stronger and more hazardous acid, like hydrofluoric acid (HF).[1][3]
Comparative Analysis: Performance in Peptide Alcohol Synthesis
While direct head-to-head studies comparing the synthesis of the same peptide alcohol using both this compound and Boc-L-alaninol are not extensively documented in publicly available literature, a comparison can be drawn from the well-established principles and performance of Fmoc and Boc chemistries in general peptide synthesis.
| Feature | This compound Strategy | Boc-L-alaninol Strategy |
| Nα-Deprotection | Mildly basic (e.g., 20% piperidine in DMF) | Strongly acidic (e.g., 25-50% TFA in DCM) |
| Orthogonality | Fully orthogonal with acid-labile side-chain protecting groups.[] | Non-orthogonal; relies on graduated acid lability.[2] |
| Resin Compatibility | Wide range, including acid-sensitive resins (e.g., Wang, Rink Amide).[5][6] | Primarily acid-resistant resins (e.g., Merrifield, PAM).[7] |
| Final Cleavage | Mildly acidic (e.g., TFA-based cocktails).[5][8] | Harshly acidic (e.g., anhydrous HF or TFMSA).[3] |
| Side Reactions | Potential for diketopiperazine formation at the dipeptide stage. | Risk of t-butylation of sensitive residues (e.g., Trp, Met) during Boc deprotection. |
| Automation | Highly amenable to automated synthesis due to milder conditions.[] | Less common in modern automated synthesizers. |
| Purity (General) | Often results in higher crude purity due to milder conditions.[2] | Can be advantageous for hydrophobic or aggregation-prone sequences. |
Experimental Workflows
The synthesis of peptide alcohols typically involves the initial attachment of the protected amino alcohol to a solid support, followed by the iterative coupling of subsequent amino acids.
This compound Synthetic Workflow
The workflow for solid-phase peptide alcohol synthesis commencing with this compound generally involves its attachment to an acid-labile resin, such as a 2-chlorotrityl chloride or Wang resin.[6][9] The hydroxyl group of the alaninol is used to form the linkage with the resin. Subsequent steps involve the deprotection of the Fmoc group and coupling of the next Fmoc-protected amino acid.
Boc-L-alaninol Synthetic Workflow
For a Boc-L-alaninol-based synthesis, the amino alcohol would typically be attached to a more acid-resistant resin like Merrifield resin via its hydroxyl group, often as a cesium salt to facilitate the esterification.[10] The subsequent cycles involve Boc deprotection with TFA and coupling of the next Boc-protected amino acid.
Experimental Protocols
The following are representative protocols for the solid-phase synthesis of a peptide alcohol, illustrating the distinct methodologies for this compound and Boc-L-alaninol.
Protocol 1: this compound based Solid-Phase Peptide Alcohol Synthesis
This protocol is adapted from methods for attaching alcohols to solid supports for peptide synthesis.[8][9]
-
Resin Preparation and Alaninol Loading:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
Dissolve this compound (1.5 equivalents relative to resin capacity) and diisopropylethylamine (DIPEA) (2.0 equivalents) in dry DCM.
-
Add the this compound solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Cap any unreacted sites on the resin by adding methanol and agitating for 30 minutes.
-
Wash the resin with DCM, DMF, and finally DCM, then dry under vacuum.
-
-
Peptide Chain Elongation (per cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling agent like HCTU (2.9 equivalents) and DIEA (6 equivalents) in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide alcohol by adding cold diethyl ether.
-
Isolate the peptide by centrifugation and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Boc-L-alaninol based Solid-Phase Peptide Alcohol Synthesis
This protocol is based on standard Boc-SPPS methods, adapted for peptide alcohol synthesis.[3][10]
-
Resin Preparation and Alaninol Loading:
-
Prepare the cesium salt of Boc-L-alaninol by dissolving it in ethanol and water, neutralizing to pH 7 with cesium carbonate, and evaporating to dryness.
-
Swell Merrifield resin in DMF.
-
Add the Boc-L-alaninol cesium salt (1.2 equivalents) in DMF to the resin and heat at 50°C overnight.[10]
-
Wash the resin with DMF/water, DMF, DCM, and methanol, then dry under vacuum.
-
-
Peptide Chain Elongation (per cycle):
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 5 minutes (pre-wash), drain, and then for 20-30 minutes.
-
Washing: Wash the resin with DCM, isopropanol, and then DCM.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM for 2 x 2 minutes.
-
Washing: Wash the resin with DCM.
-
Amino Acid Coupling: Pre-activate the next Boc-protected amino acid (3 equivalents) with a coupling agent like DCC (3 equivalents) and HOBt (3 equivalents) in DMF/DCM. Add this solution to the resin and agitate for 2-4 hours.
-
Washing: Wash the resin with DMF and DCM.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the resin with DCM and dry.
-
Carefully transfer the resin to a specialized HF cleavage apparatus.
-
Add a scavenger like anisole and cool the vessel to -5 to 0°C.
-
Condense anhydrous HF into the vessel and stir for 1-2 hours at 0°C.[10]
-
Evaporate the HF under vacuum.
-
Extract the crude peptide alcohol with an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize and purify the crude product by RP-HPLC.
-
Conclusion
The choice between this compound and Boc-L-alaninol for peptide alcohol synthesis is contingent on several factors, including the sequence of the target peptide, the presence of sensitive functional groups, and the available laboratory infrastructure.
The Fmoc strategy is now the more prevalent method in modern peptide synthesis, largely due to its milder deprotection conditions, which are compatible with a wider range of functionalities and are more amenable to automation.[] The use of TFA for final cleavage is significantly safer and more convenient than the highly corrosive and toxic HF required in the Boc strategy. This makes the Fmoc approach particularly well-suited for the synthesis of complex and modified peptide alcohols.
The Boc strategy , while being the classical approach, remains a robust and valuable tool, especially for the synthesis of hydrophobic peptide sequences that are prone to aggregation. The strongly acidic deprotection conditions in Boc chemistry can help to disrupt secondary structures and improve solubility during synthesis. However, the requirement for HF for final cleavage necessitates specialized equipment and stringent safety precautions.
For researchers and drug developers, the this compound pathway generally offers a more versatile, safer, and more easily automated route to a wide variety of peptide alcohols. The Boc-L-alaninol pathway, while requiring more specialized handling, can be a superior choice for certain challenging sequences. The selection should therefore be made after careful consideration of the specific synthetic target and laboratory capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Purity Analysis of Crude Peptides Containing Fmoc-L-alaninol
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of the final product is paramount. This guide provides an objective comparison of analytical techniques for assessing the purity of crude synthetic peptides, with a specific focus on sequences incorporating Fmoc-L-alaninol. The inclusion of this N-terminally protected amino alcohol can introduce unique challenges and potential impurities that necessitate robust analytical characterization. This document offers a comparative overview of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate purity analysis strategy.
Challenges in Analyzing Crude Peptides with this compound
Crude peptide mixtures resulting from solid-phase peptide synthesis (SPPS) using Fmoc chemistry often contain a variety of impurities.[1] These can include deletion sequences, truncated peptides, products of incomplete deprotection, and by-products from side reactions.[2] The presence of this compound, an amino alcohol, can introduce additional complexities. Unlike standard amino acids with a C-terminal carboxylic acid, the hydroxyl group of alaninol may be susceptible to side reactions such as esterification, potentially leading to the formation of unique impurities.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical method is crucial for the accurate assessment of crude peptide purity. The most common techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Mass Spectrometry (MS), often used in combination (LC-MS).
Quantitative Comparison of Analytical Methods
The following table summarizes the key performance characteristics of RP-HPLC and UHPLC for the analysis of crude peptides.
| Parameter | RP-HPLC | UHPLC | Key Considerations |
| Resolution | Good | Excellent | UHPLC's smaller particle size columns provide superior separation of closely eluting impurities.[3] |
| Analysis Time | Longer (typically 20-60 min) | Shorter (typically 2-10 min) | UHPLC offers significantly higher throughput.[4] |
| Peak Capacity | Lower | Higher | Higher peak capacity in UHPLC allows for the resolution of more components in a complex mixture.[5] |
| Sensitivity | Good | Excellent | Narrower peaks in UHPLC lead to increased peak height and better sensitivity.[3] |
| Solvent Consumption | Higher | Lower | Shorter run times and lower flow rates in UHPLC reduce solvent usage.[4] |
| System Pressure | Lower (400-600 bar) | Higher (1000-1500 bar) | UHPLC requires specialized instrumentation capable of handling high pressures.[3] |
Performance Comparison of Different HPLC Columns
The choice of stationary phase is critical for achieving optimal separation. The table below compares the performance of common reversed-phase column chemistries for peptide analysis.
| Column Chemistry | Primary Separation Principle | Advantages for Peptide Analysis | Potential Disadvantages |
| C18 (Octadecylsilane) | Hydrophobicity | Excellent retention and resolution for a wide range of peptides.[6] The most common choice for peptide analysis. | May be too retentive for very hydrophobic peptides. |
| C8 (Octylsilane) | Hydrophobicity | Less retentive than C18, suitable for more hydrophobic peptides. | May provide insufficient retention for small, polar peptides. |
| C4 (Butylsilane) | Hydrophobicity | Ideal for the separation of large, hydrophobic peptides and proteins.[6] | Limited retention for small and hydrophilic peptides. |
| Phenyl-Hexyl | Hydrophobicity and π-π interactions | Offers alternative selectivity for aromatic peptides compared to alkyl phases.[7] | May not be as universally applicable as C18. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate purity analysis.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of a crude peptide containing this compound by separating the target peptide from its impurities.
Materials:
-
Crude peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 30 65 32 95 35 95 36 5 | 40 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percent purity by dividing the peak area of the main product by the total area of all peaks.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the target peptide and identify impurities in the crude sample.
Materials:
-
Crude peptide sample
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
Formic acid (FA)
-
C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) FA in water.
-
Mobile Phase B: 0.1% (v/v) FA in acetonitrile.
-
-
Sample Preparation:
-
Prepare the sample as described in the RP-HPLC protocol, using LC-MS grade solvents.
-
-
Chromatographic Conditions (UHPLC):
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 8 70 9 95 10 95 10.1 5 | 12 | 5 |
-
-
Mass Spectrometry Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Mass Range: 200-2000 m/z
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) and UV chromatogram.
-
Determine the molecular weights of the major and minor peaks from the mass spectra.
-
Compare the observed molecular weights with the theoretical masses of the target peptide and potential impurities.
-
Visualizations
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the peptide purity analysis process, the following diagrams are provided.
Caption: Workflow for the purity analysis of crude peptides.
Caption: Decision tree for selecting an analytical method.
Conclusion
The purity analysis of crude peptides containing this compound requires a systematic approach that combines high-resolution separation techniques with mass spectrometric identification. While RP-HPLC remains a robust and widely used method for determining relative purity, the enhanced resolution and speed of UHPLC make it a superior choice for high-throughput applications. The use of LC-MS is indispensable for confirming the identity of the target peptide and for characterizing the impurities present in the crude mixture. By carefully selecting the appropriate analytical method and optimizing the experimental conditions, researchers can obtain reliable and accurate data on the purity of their synthetic peptides, ensuring the quality and reproducibility of their scientific work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 4. ijcrt.org [ijcrt.org]
- 5. waters.com [waters.com]
- 6. hplc.eu [hplc.eu]
- 7. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping [sigmaaldrich.com]
Navigating the C-Terminal Frontier: A Comparative Guide to Tandem Mass Spectrometry for Sequencing Peptides with C-Terminal Alaninol
For researchers, scientists, and drug development professionals engaged in peptide and protein characterization, understanding the nuances of sequencing technologies is paramount. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) approaches for sequencing peptides featuring a C-terminal alaninol modification, a non-canonical amino acid alcohol that presents unique challenges and opportunities in mass spectrometric analysis.
The C-terminal modification of peptides, including the introduction of amino alcohols like alaninol, is a critical area of research, impacting peptide stability, activity, and therapeutic potential. Accurate sequencing of these modified peptides is essential for structure-activity relationship studies and quality control in drug development. This guide delves into the performance of common fragmentation techniques—Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD)—for the analysis of these unique peptide structures, offering supporting data and detailed experimental protocols.
At a Glance: CID vs. ETD for C-Terminally Modified Peptides
While direct comparative data for C-terminal alaninol peptides is limited in publicly available literature, we can extrapolate performance based on studies of other C-terminally modified peptides. The choice between CID and ETD fragmentation methods can significantly impact sequence coverage and the confidence of peptide identification.
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) | Key Considerations for C-Terminal Alaninol Peptides |
| Primary Fragmentation | Cleavage of the peptide backbone amide bonds, generating predominantly b- and y-type ions .[1][2] | Cleavage of the N-Cα backbone bond, producing c- and z-type ions .[3][4] | The C-terminal alcohol may influence y-ion series fragmentation in CID. ETD's non-ergodic fragmentation is expected to preserve the alaninol modification. |
| Sequence Coverage | Can be extensive, but may be limited by "scrambling" of fragment ions and neutral losses.[1] | Often provides more extensive sequence coverage, especially for longer peptides and those with labile modifications.[3][4] | ETD may offer more complete sequence information, particularly for the C-terminal region adjacent to the alaninol. |
| Preservation of PTMs | Labile modifications can be lost during the energetic collisions.[1] | Generally preserves post-translational modifications (PTMs) and other modifications.[3][4] | ETD is the preferred method for confirming the presence and location of the C-terminal alaninol. |
| Charge State Dependency | Effective for doubly and triply charged peptides. | More effective for peptides with higher charge states (≥2+).[3][5] | Derivatization to introduce a fixed charge at the C-terminus can enhance ETD efficiency.[6] |
| Instrumentation | Widely available on most tandem mass spectrometers. | Requires specialized instrumentation capable of generating and reacting radical anions.[3] | Accessibility of ETD-capable instruments is a practical consideration. |
Deciphering the Fragments: Expected Behavior of C-Terminal Alaninol Peptides
The fragmentation behavior of a peptide is intrinsically linked to its structure. For a peptide ending in alaninol, the absence of a C-terminal carboxylic acid is expected to influence the fragmentation pathways.
Collision-Induced Dissociation (CID): In CID, the fragmentation of the peptide backbone leads to the formation of b- and y-ions. The y-ion series, which contains the C-terminus, will be altered by the presence of the alaninol. The mass of the y1 ion will correspond to the protonated alaninol moiety. The subsequent y-ions will show mass differences corresponding to the respective amino acid residues. Neutral losses, such as the loss of water or ammonia from the alaninol side chain, might be observed, potentially complicating spectral interpretation.
Electron Transfer Dissociation (ETD): ETD is a "softer" fragmentation technique that cleaves the N-Cα bond of the peptide backbone, generating c- and z-ions.[3] This method is particularly advantageous for analyzing modified peptides as it tends to preserve the modification.[4] For a C-terminal alaninol peptide, ETD is expected to produce a comprehensive series of c- and z-ions, allowing for confident sequencing of the entire peptide, including the C-terminal region. The z-ion series will contain the intact alaninol modification.
Experimental Corner: Protocols for Success
Reproducible and reliable data are the bedrock of scientific advancement. The following sections provide detailed protocols for the synthesis of a model peptide with a C-terminal alaninol and its subsequent analysis by tandem mass spectrometry.
Synthesis of a Model Peptide with C-Terminal Alaninol (e.g., H-Ala-Phe-Gly-alaninol)
This protocol outlines the solid-phase peptide synthesis (SPPS) of a tripeptide with a C-terminal alaninol using Fmoc chemistry.
Materials:
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
Fmoc-Ala-OH
-
2-Chlorotrityl chloride resin
-
L-Alaninol
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Loading of Alaninol onto the Resin:
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Dissolve L-alaninol and DIPEA in DCM and add to the resin.
-
Shake the reaction mixture for 2-4 hours at room temperature.
-
Wash the resin with DCM and DMF.
-
-
Fmoc-Solid Phase Peptide Synthesis:
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Dissolve the next Fmoc-protected amino acid (Fmoc-Gly-OH), HBTU, and DIPEA in DMF.
-
Add the coupling solution to the resin and shake for 1-2 hours.
-
Perform a ninhydrin test to ensure complete coupling.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Ala-OH).
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection step, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Tandem Mass Spectrometry Analysis
Instrumentation:
-
A tandem mass spectrometer equipped with both CID and ETD fragmentation capabilities (e.g., a hybrid ion trap-Orbitrap or Q-TOF instrument).
-
A nano-liquid chromatography (nanoLC) system for online peptide separation.
Procedure:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
-
nanoLC-MS/MS Analysis:
-
Inject the peptide sample onto a reverse-phase nanoLC column.
-
Elute the peptide using a gradient of increasing acetonitrile concentration.
-
The eluting peptide is ionized by electrospray ionization (ESI) and introduced into the mass spectrometer.
-
-
Data Acquisition:
-
Acquire MS1 scans to detect the precursor ion of the C-terminal alaninol peptide.
-
Perform data-dependent acquisition (DDA) to select the precursor ion for fragmentation.
-
Acquire MS/MS spectra using both CID and ETD fragmentation methods in separate runs or using alternating fragmentation schemes if available.
-
-
Data Analysis:
-
Analyze the resulting MS/MS spectra using de novo sequencing software or by manual interpretation to determine the amino acid sequence.
-
Compare the fragmentation patterns and sequence coverage obtained from CID and ETD.
-
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) illustrate the key processes described in this guide.
Caption: Solid-phase synthesis workflow for a C-terminal alaninol peptide.
Caption: Tandem mass spectrometry workflow for peptide sequencing.
Caption: Comparison of primary fragment ions in CID and ETD.
Conclusion
The sequencing of peptides with non-canonical C-terminal modifications like alaninol requires a careful selection of analytical strategies. While CID remains a robust and widely accessible fragmentation technique, ETD emerges as a superior choice for preserving the C-terminal modification and achieving more comprehensive sequence coverage. The detailed protocols and comparative data presented in this guide are intended to empower researchers to optimize their experimental designs and confidently characterize these novel peptide structures. As the landscape of peptide-based therapeutics continues to expand, the ability to precisely define their molecular architecture will be more critical than ever.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 4. ETD fragmentation features improve algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical solutions: Principles and application of electron-based dissociation in mass spectrometry-based analysis of protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced electron transfer dissociation of peptides modified at C-terminus with fixed charges - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different resins for Fmoc-L-alaninol loading
A Comparative Guide to Resin Selection for Fmoc-L-alaninol Loading
For researchers and professionals in peptide synthesis and drug development, the efficient loading of the first amino alcohol onto a solid support is a critical step that dictates the overall success of the synthesis. This guide provides a comparative study of three commonly used resins—Wang resin, 2-Chlorotrityl chloride (2-CTC) resin, and Sieber amide resin—for the loading of this compound. The selection of the appropriate resin is crucial as it influences loading efficiency, stability of the linkage, and the conditions required for final cleavage.
Performance Comparison
The choice of resin for loading this compound, a key building block in the synthesis of peptide alcohols, directly impacts yield and purity.[1][2] The following table summarizes the key performance characteristics of Wang, 2-CTC, and Sieber amide resins based on established experimental data.
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Linkage Stability | Cleavage Conditions | Expected Loading Efficiency |
| Wang Resin | Peptides with a C-terminal carboxylic acid or alcohol | 0.3 - 1.0[3][4] | Stable to Fmoc deprotection, acid-labile[5] | 50% TFA in DCM[5] | Moderate to High |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments, sterically hindered amino acids/alcohols | 0.3 - 1.6+[3] | Highly acid-labile, sensitive to moisture[6][7] | 1-5% TFA in DCM[3] | High |
| Sieber Amide Resin | Peptide amides, protected peptide fragments | 0.3 - 1.0[8] | "Super acid-sensitive"[8] | 1-2% TFA in DCM[9] | Moderate to High |
Experimental Protocols
Detailed methodologies for the loading of this compound onto each resin are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagent batches.
Protocol 1: this compound Loading on Wang Resin
Wang resin is a widely used support for the synthesis of peptides with C-terminal carboxylic acids or alcohols.[5][10] The ester linkage formed is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[5]
Materials:
-
Wang resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Wang resin in a 9:1 (v/v) mixture of DCM and DMF (10 mL/g of resin) for 30-60 minutes in a reaction vessel.[11][12]
-
Activation of this compound: In a separate flask, dissolve this compound (4 equivalents relative to the resin loading) and HOBt (4 equivalents) in a minimal amount of DMF.[11]
-
Loading Reaction: Add the dissolved this compound/HOBt mixture to the swollen resin. Add DIC (4 equivalents) to the resin mixture and agitate.[11] Dissolve DMAP (0.1 equivalents) in a minimum volume of DMF and add it to the reaction mixture.[11] Agitate the mixture on a mechanical shaker for 12 hours at room temperature.[11]
-
Capping: To cap any unreacted hydroxyl groups, filter the resin and resuspend it in DCM. Add acetic anhydride (2 equivalents) and DIPEA (2 equivalents). Agitate for 30 minutes at room temperature.[11][12]
-
Washing: Filter the resin and wash it sequentially with DMF (3x), a 1:1 (v/v) mixture of DMF/DCM (3x), and finally with DCM (3x).[11]
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: Determine the loading capacity spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.[11]
Protocol 2: this compound Loading on 2-Chlorotrityl Chloride (2-CTC) Resin
2-CTC resin is highly favored for its acid-labile linkage, allowing for the cleavage of the product under very mild acidic conditions, which is ideal for preparing protected peptide fragments and accommodating sterically hindered residues.[6][13] The resin is, however, very sensitive to moisture.[6][7]
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM (10 mL/g of resin) for at least 30 minutes in a reaction vessel.[11][14]
-
Loading Reaction: In a separate flask, dissolve this compound (2 equivalents relative to the resin loading) in DCM. If solubility is an issue, a minimum volume of DMF can be added.[11] Add this solution to the swollen resin, followed by the addition of DIPEA (4 equivalents).[11] Agitate the mixture at room temperature for 30 minutes to 2 hours.[11]
-
Capping: Filter the reaction solution and add a capping mixture of DCM:MeOH:DIPEA (17:2:1, v/v) to the resin. Agitate for at least 30 minutes to cap any unreacted chlorotrityl groups.[11][14]
-
Washing: Filter the resin and wash it with DMF (2x) and DCM (2x).[11]
-
Drying: Dry the loaded resin under vacuum to a constant weight.[6]
-
Loading Determination: The loading efficiency can be quantified using the Fmoc cleavage and UV spectrophotometry method.[6]
Protocol 3: this compound Loading on Sieber Amide Resin
While primarily used for the synthesis of peptide amides, the Sieber amide resin's "super acid-sensitive" linker can also be adapted for the attachment of alcohols, offering mild cleavage conditions.[8][9]
Materials:
-
Sieber amide resin
-
This compound
-
Coupling reagents (e.g., DIC/HOBt or HATU/DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the Sieber amide resin in DMF. If the resin is Fmoc-protected, deprotect it by treating with 20% piperidine in DMF for 20-30 minutes, followed by thorough washing with DMF.[9]
-
Loading Reaction: Couple the this compound to the deprotected resin using a standard peptide coupling protocol. For example, pre-activate this compound (5 equivalents) with DIC (5 equivalents) and HOBt in DMF for 10 minutes before adding to the resin. Alternatively, use HATU (5 equivalents) and DIPEA (10 equivalents). Allow the reaction to proceed for 1-6 hours.
-
Monitoring the Reaction: The completion of the coupling can be monitored using a qualitative test for free amines, such as the Kaiser test.[9]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.[9]
-
Drying: Dry the resin under vacuum.
-
Loading Determination: The loading can be determined by the standard Fmoc-cleavage assay.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps for loading this compound onto the different resins.
Caption: Experimental workflows for this compound loading on different resins.
Conclusion
The selection of a resin for this compound loading is a critical decision that should be based on the specific requirements of the synthesis.
-
2-Chlorotrityl chloride (2-CTC) resin is highly recommended for its high loading efficiency and the mild cleavage conditions required, which are particularly advantageous for preserving sensitive protecting groups.[3][6]
-
Wang resin remains a reliable and cost-effective option, especially when milder cleavage conditions are not a primary concern.[4][5]
-
Sieber amide resin , while primarily designed for peptide amides, offers an alternative for alcohol loading with the benefit of very mild cleavage conditions, similar to 2-CTC resin.[8][9]
Researchers should consider factors such as the scale of the synthesis, the steric hindrance of the amino alcohol, and the desired final product (protected or deprotected) when making their selection. The provided protocols offer a solid foundation for optimizing the loading of this compound for successful solid-phase synthesis.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Synthesis of peptide alcohols on the basis of an O-N acyl-transfer reaction. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2013093639A1 - Process for the synthesis of therapeutic peptides - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptideweb.com [peptideweb.com]
- 12. peptide.com [peptide.com]
- 13. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
Validating Fmoc-L-alaninol Incorporation: A Comparative Guide to Edman Degradation and Alternative Methods
For researchers, scientists, and drug development professionals, the precise incorporation of modified amino acids is paramount for the synthesis of novel peptides and therapeutics. This guide provides a comparative analysis of Edman degradation and other common analytical techniques for the validation of Fmoc-L-alaninol incorporation, supported by experimental data and detailed protocols.
The successful synthesis of peptides containing non-standard amino acid derivatives, such as N-terminally protected this compound, requires robust analytical methods to confirm their correct incorporation. Traditional Edman degradation is a cornerstone of N-terminal sequencing, but its applicability to modified residues, especially those with blocked N-termini, necessitates a comparative evaluation alongside more modern techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Validation Methods
The choice of analytical technique for validating this compound incorporation depends on factors such as the required level of detail, sample purity, available instrumentation, and whether the N-terminal Fmoc group is retained in the final peptide. Edman degradation, which requires a free N-terminal amino group, provides indirect evidence of incorporation by failing to proceed.[1][2] In contrast, MS and NMR can provide direct evidence of the modification.[2][3]
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | N-terminal amino acid sequence.[4] | Molecular weight and fragmentation patterns for full sequence and modification mapping.[2][3] | Atomic connectivity and 3D structure.[5] |
| Validation of this compound | Indirect: A "blank" cycle or halt in sequencing indicates a blocked N-terminus.[1][6] | Direct: Confirms total mass and identifies the residue by its unique mass in the fragmentation pattern.[2] | Direct: Unambiguously identifies the this compound structure and its covalent links to adjacent residues.[5][7] |
| Sensitivity | 10-100 picomoles.[1] | Femtomole to attomole range. | Micromole to millimole range.[8] |
| Throughput | Low (approx. 1 hour per cycle).[9] | High.[3] | Low. |
| Sample Requirement | Requires a highly purified, single protein sample.[2][9] | Can analyze complex mixtures.[2] | Requires a highly pure and concentrated sample.[8] |
| Destructive | Yes. | Yes. | No. |
Experimental Protocols
Detailed methodologies are essential for reproducible validation of this compound incorporation. The following protocols outline the procedures for Edman degradation, mass spectrometry, and NMR analysis.
Edman Degradation Protocol
Edman degradation sequentially removes amino acids from the N-terminus of a peptide.[9] If the N-terminal residue is this compound, the process will be impeded.
-
Sample Preparation: The purified peptide sample (10-100 picomoles) is immobilized on a polyvinylidene difluoride (PVDF) membrane.[1]
-
Coupling: The sample is subjected to the first cycle of the Edman sequencing reaction. Phenyl isothiocyanate (PITC) is introduced under alkaline conditions to react with the N-terminal amino group.[1][10] For a peptide with N-terminal this compound, this coupling reaction will fail due to the absence of a free primary or secondary amine.
-
Cleavage and Conversion: Subsequent steps involving cleavage with trifluoroacetic acid (TFA) will not yield a derivatized amino acid.[6]
-
Analysis: The expected phenylthiohydantoin (PTH)-amino acid derivative is analyzed by HPLC. In the case of this compound at the N-terminus, no PTH-amino acid will be detected for that cycle. This "blank" result provides indirect evidence that the N-terminus is blocked, suggesting the presence of the this compound residue.
Mass Spectrometry (MS/MS) Protocol
Mass spectrometry measures the mass-to-charge ratio of ions and is highly effective for analyzing modified peptides.[2]
-
Sample Preparation: The peptide is dissolved in a suitable solvent, typically a mixture of water, acetonitrile, and a small amount of acid like formic acid.
-
Ionization: The sample is ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
MS1 Analysis: The mass spectrometer measures the mass-to-charge ratio of the intact peptide. This observed mass is compared to the theoretical mass calculated for the peptide sequence including the this compound residue to confirm its presence.
-
MS/MS Fragmentation: The ion corresponding to the intact peptide is isolated and fragmented using a method like Collision-Induced Dissociation (CID).[3] This breaks the peptide into a series of b- and y-ions.
-
Data Analysis: The resulting fragmentation spectrum is analyzed. The mass differences between consecutive fragment ions are matched to the masses of amino acid residues in the sequence. The presence and location of this compound are confirmed by a mass shift in the fragment ion series corresponding to its molecular weight.
NMR Spectroscopy Protocol
NMR spectroscopy provides definitive structural information by probing the magnetic properties of atomic nuclei.[5]
-
Sample Preparation: A highly pure and concentrated (>1 mg) peptide sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).[8]
-
Data Acquisition: A series of 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR experiments are performed.[8]
-
Spectral Assignment: Resonances in the spectra are assigned to specific atoms within the peptide. The characteristic signals from the fluorenyl (Fmoc) and alaninol moieties will have unique chemical shifts.[7][11]
-
Structural Validation: Through-bond correlations (from COSY and TOCSY) are used to confirm the covalent connectivity between this compound and the adjacent amino acid residue. Through-space correlations (from NOESY) help determine the 3D conformation. This provides unambiguous validation of successful incorporation.
Visualizing the Workflows
The following diagrams illustrate the logical flow of validating this compound incorporation using these different analytical approaches.
Caption: Edman degradation workflow showing indirect validation of a blocked N-terminus.
Caption: Comparison of logical outcomes from different validation methods.
Conclusion
For the validation of this compound incorporation, Edman degradation serves as a tool for indirect confirmation; a halt in sequencing strongly implies the presence of the N-terminally blocked residue. However, it cannot provide direct structural proof. For unambiguous validation, mass spectrometry is the method of choice, offering high sensitivity and direct confirmation of both mass and location within the peptide sequence.[2] NMR spectroscopy provides the most definitive and detailed structural evidence, confirming atomic connectivity, though it requires larger amounts of pure sample.[5][8] Therefore, a complementary approach, typically using mass spectrometry for primary validation and confirmation, is the most robust strategy for researchers, scientists, and drug development professionals working with modified peptides.[3]
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 3. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. mdpi.com [mdpi.com]
- 6. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 7. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. rapidnovor.com [rapidnovor.com]
- 10. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 11. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum [chemicalbook.com]
Safety Operating Guide
Proper Disposal of Fmoc-L-alaninol: A Comprehensive Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper disposal of Fmoc-L-alaninol, a reagent commonly used in peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.
I. Understanding the Compound: Safety and Handling
This compound is a protected amino alcohol used in solid-phase peptide synthesis. While not classified as a hazardous substance under GHS, proper handling and disposal are paramount to maintain a safe laboratory environment.[1][2]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile or neoprene gloves, a lab coat, and safety goggles, to prevent skin and eye contact.[3]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.[3]
-
Handling: Avoid creating dust when handling the solid form of the compound.[2][4]
II. Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 161529-13-1 | [4][5] |
| Molecular Formula | C18H19NO3 | [4][5] |
| Molecular Weight | 297.35 g/mol | [4] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 147-157 °C | [5] |
| Storage Temperature | 0-8 °C | [5] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials must be carried out in accordance with local, state, and federal regulations. The following protocol provides a general framework for safe disposal.
Experimental Protocol: Waste Segregation and Disposal
-
Waste Identification:
-
Solid Waste: Unused or expired this compound, and any materials contaminated with the solid compound (e.g., weigh boats, contaminated paper towels).
-
Liquid Waste: Solutions containing this compound. Note the solvents used as they will determine the appropriate liquid waste stream.
-
Sharps Waste: Any contaminated needles or other sharps.
-
-
Waste Collection:
-
Solid Waste:
-
Collect in a clearly labeled, sealed container designated for non-hazardous or chemical solid waste. The container should be made of a material compatible with the chemical.
-
Do not mix with other types of waste.
-
-
Liquid Waste:
-
Collect in a labeled, sealable, and compatible waste container.
-
The label should clearly indicate "this compound" and list all solvents present in the solution.
-
Do not mix incompatible waste streams.
-
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
-
-
Waste Disposal:
IV. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[4] Remove all sources of ignition.[4]
-
Ventilate: Ensure adequate ventilation.[4]
-
Containment:
-
Collection: Place the contained material into a suitable, closed container for disposal.[2][4]
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
-
Disposal: Dispose of the cleanup materials and any contaminated clothing as hazardous waste.[3]
V. Logical Workflow for Disposal
Caption: A logical workflow for the proper disposal of this compound.
VI. Signaling Pathway for Spill Response
Caption: A signaling pathway for responding to an this compound spill.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-L-alaninol
Essential safety protocols and logistical plans are critical for the secure and effective handling of Fmoc-L-alaninol in any research or drug development setting. This guide provides immediate, procedural, and step-by-step guidance to ensure the safety of laboratory personnel and the integrity of your work. By adhering to these protocols, you can minimize risks and establish a secure operational workflow.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.
Primary Protective Gear:
-
Eye Protection: Chemical safety goggles are required at all times to protect against dust particles and potential splashes.
-
Hand Protection: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[1][2] Always inspect gloves for any signs of degradation or punctures before use. For tasks with a higher risk of splashes, consider double-gloving.
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned to protect against spills and splashes.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.
Respiratory Protection:
-
Due to the powdery nature of this compound, a NIOSH-approved respirator (e.g., N95) is required when handling the solid material outside of a certified chemical fume hood to prevent inhalation of airborne particles.[3]
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically between 2°C and 8°C.
-
The storage container should be tightly sealed to prevent contamination and degradation.
2. Handling and Use:
-
All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Ensure that all containers are clearly labeled with the chemical name and any associated hazards.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
For small spills, use an absorbent material like vermiculite or sand to contain the powder.[3]
-
Carefully sweep up the spilled material and place it in a sealed container for disposal. Avoid generating dust.
-
Clean the spill area with an appropriate solvent and decontaminate all equipment used in the cleanup.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired this compound, as well as any grossly contaminated materials (e.g., weighing boats, paper towels), should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solvents containing dissolved this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3][4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₃ | [5] |
| Molecular Weight | 297.35 g/mol | [6] |
| Appearance | White to off-white powder | [5][6] |
| Melting Point | 147-157 °C | [5] |
| Storage Temperature | 2-8 °C | [5] |
| Occupational Exposure Limit (OEL) | Not Established | - |
Note: In the absence of a specific OEL, it is crucial to adhere to the principles of "As Low As Reasonably Achievable" (ALARA) for chemical exposure.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial receipt to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
